Pediocin PA-1
Description
Properties
CAS No. |
111745-56-3 |
|---|---|
Molecular Formula |
C196H293N61O60S5 |
Molecular Weight |
4624.167 |
InChI |
InChI=1S/C196H293N61O60S5/c1-18-92(7)155-191(311)242-131(66-143(206)270)182(302)241-129(64-141(204)268)170(290)214-75-145(272)223-94(9)161(281)232-120(50-55-318-17)173(293)224-95(10)162(282)235-124(59-105-69-211-115-36-23-21-33-112(105)115)176(296)226-97(12)163(283)254-157(98(13)260)188(308)219-73-144(271)212-74-146(273)229-125(60-106-70-207-87-220-106)178(298)234-119(48-49-139(202)266)166(286)213-78-150(277)231-130(65-142(205)269)181(301)240-126(61-107-71-208-88-221-107)179(299)233-118(39-27-31-54-200)175(295)249-138(196(316)317)86-322-321-85-137(187(307)252-156(93(8)19-2)192(312)253-155)248-194(314)159(100(15)262)257-195(315)160(101(16)263)255-164(284)96(11)225-172(292)116(37-25-29-52-198)227-147(274)76-216-168(288)123(58-104-68-210-114-35-22-20-32-111(104)114)238-183(303)132(67-152(279)280)243-189(309)154(91(5)6)251-185(305)134(82-259)245-186(306)136-84-320-319-83-135(171(291)218-77-148(275)228-117(38-26-30-53-199)174(294)239-127(62-108-72-209-89-222-108)180(300)244-133(81-258)184(304)246-136)247-193(313)158(99(14)261)256-190(310)153(90(3)4)250-151(278)80-217-169(289)128(63-140(203)267)230-149(276)79-215-167(287)121(56-102-40-44-109(264)45-41-102)237-177(297)122(57-103-42-46-110(265)47-43-103)236-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,113,116-138,153-160,210-211,258-265H,18-19,24-31,34,37-39,48-67,73-86,197-201H2,1-17H3,(H2,202,266)(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H,207,220)(H,208,221)(H,209,222)(H,212,271)(H,213,286)(H,214,290)(H,215,287)(H,216,288)(H,217,289)(H,218,291)(H,219,308)(H,223,272)(H,224,293)(H,225,292)(H,226,296)(H,227,274)(H,228,275)(H,229,273)(H,230,276)(H,231,277)(H,232,281)(H,233,299)(H,234,298)(H,235,282)(H,236,285)(H,237,297)(H,238,303)(H,239,294)(H,240,301)(H,241,302)(H,242,311)(H,243,309)(H,244,300)(H,245,306)(H,246,304)(H,247,313)(H,248,314)(H,249,295)(H,250,278)(H,251,305)(H,252,307)(H,253,312)(H,254,283)(H,255,284)(H,256,310)(H,257,315)(H,279,280)(H,316,317)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,113-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1 |
InChI Key |
ZRUMXHGBGLWVDT-SJMRFLIKSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CC5=CN=CN5)CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CC8=CN=CN8)CC(=O)N)CCC(=O)N)CC9=CN=CN9)C(C)O)C)CC1=CNC2=CC=CC=C21)C)CCSC)C)CC(=O)N)CC(=O)N)C(C)CC |
Synonyms |
pediocin PA-1 |
Origin of Product |
United States |
Foundational & Exploratory
Pediocin PA-1: A Technical Guide to its Discovery, Production, and Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin PA-1, a class IIa bacteriocin, has garnered significant attention within the scientific community due to its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This technical guide provides a comprehensive overview of the discovery of this compound, its producing microorganisms, and the molecular mechanisms governing its biosynthesis and secretion. Detailed experimental protocols for its purification and activity assessment are presented, alongside quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the genetic organization of the pediocin operon and the current understanding of its expression and processing, offering valuable insights for researchers and professionals engaged in the development of novel antimicrobial agents.
Discovery and Producing Microorganisms
This compound was first identified as a plasmid-encoded bacteriocin produced by Pediococcus acidilactici strain PAC-1.0.[1] P. acidilactici, a species of lactic acid bacteria (LAB), is the primary natural producer of this antimicrobial peptide.[2] Strains of P. acidilactici are commonly found in fermented meat and vegetable products. While P. acidilactici remains the archetypal producer, this compound and highly similar bacteriocins (termed pediocin-like) are also produced by other LAB, including various species of Pediococcus and Lactobacillus.[3][4][5]
The advent of recombinant DNA technology has enabled the heterologous production of this compound in a variety of microbial hosts. This approach offers the potential for higher yields and simplified purification processes. Notably, successful production of active this compound has been achieved in:
-
Lactococcus lactis : A dairy-associated LAB, making it an attractive host for food-grade production.[2][6]
-
Corynebacterium glutamicum : A gram-positive bacterium known for its use in industrial-scale amino acid production, offering a robust platform for bacteriocin synthesis.[5][7]
-
Escherichia coli : A well-established host for recombinant protein production, though challenges related to secretion and disulfide bond formation can arise.[8]
-
Pichia pastoris : A methylotrophic yeast that serves as a eukaryotic expression system, capable of secreting correctly folded this compound.[9]
Quantitative Data on this compound Production and Purification
The purification of this compound is essential for its characterization and application. The following table summarizes the purification of recombinant this compound produced by Lactococcus lactis FI9043, providing a clear overview of the efficiency of each step.
| Purification Stage | Volume (ml) | Total A280 | Total Activity (BU) | Specific Activity (BU/A280) | Increase in Specific Activity (fold) | Yield (%) |
| Culture Supernatant | 1000 | 1250 | 1.2 x 10^6 | 960 | 1 | 100 |
| Hydrophobic Interaction | 50 | 25 | 1.1 x 10^6 | 4.4 x 10^4 | 45.8 | 91.7 |
| Cation Exchange | 20 | 2.5 | 9.8 x 10^5 | 3.9 x 10^5 | 406.3 | 81.7 |
| Reverse Phase (1st run) | 5 | 0.1 | 8.5 x 10^5 | 8.5 x 10^6 | 8854.2 | 70.8 |
| Reverse Phase (2nd run) | 2 | 0.07 | 7.4 x 10^5 | 1.06 x 10^7 | 11041.7 | 61.7 |
BU: Bacteriocin Units. One unit is defined as the reciprocal of the highest dilution causing 50% growth inhibition of the indicator organism, Enterococcus faecium P21. Data adapted from Horn et al., 1998.[6]
Experimental Protocols
Production of this compound in Pediococcus acidilactici
-
Culture Medium : Pediococcus acidilactici strains are typically grown in MRS (de Man, Rogosa and Sharpe) broth.
-
Inoculation : Inoculate the MRS broth with a fresh overnight culture of the producing strain.
-
Incubation : Incubate the culture at 30-37°C without agitation. The optimal temperature can be strain-dependent.[10]
-
Harvesting : this compound is secreted into the medium. The culture is centrifuged to pellet the cells, and the supernatant containing the bacteriocin is collected for purification.
Purification of this compound
A multi-step chromatography process is commonly employed for the purification of this compound to homogeneity.
-
Ammonium Sulfate Precipitation (Optional first step) : this compound can be precipitated from the culture supernatant by adding ammonium sulfate to a final saturation of 40-60%. The precipitate is collected by centrifugation and redissolved in a suitable buffer.
-
Hydrophobic Interaction Chromatography (HIC) : The redissolved precipitate or the clarified supernatant is loaded onto a HIC column (e.g., Phenyl-Sepharose). The column is washed, and the bacteriocin is eluted with a decreasing salt gradient or an increasing organic solvent concentration.
-
Cation Exchange Chromatography (CEX) : Fractions from HIC showing antimicrobial activity are pooled and applied to a CEX column (e.g., SP-Sepharose). This compound, being cationic, binds to the column and is eluted with an increasing salt gradient (e.g., NaCl).[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : For final polishing, active fractions from CEX are subjected to RP-HPLC on a C8 or C18 column. Elution is typically performed with a gradient of acetonitrile or isopropanol in water containing 0.1% trifluoroacetic acid (TFA).[6]
This compound Activity Assays
This method provides a qualitative or semi-quantitative measure of bacteriocin activity.
-
Indicator Strain Preparation : An overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes, Enterococcus faecium) is inoculated into soft agar (e.g., BHI with 0.75% agar) at a concentration of approximately 10^6 CFU/ml.
-
Plate Preparation : The seeded soft agar is poured over a base of solid agar in a petri dish and allowed to solidify.
-
Well Creation : Wells of a defined diameter (e.g., 5-8 mm) are cut into the agar.
-
Sample Application : A specific volume (e.g., 50-100 µl) of the pediocin-containing sample (culture supernatant, purified fractions) is added to each well.
-
Incubation : The plates are incubated at the optimal growth temperature for the indicator strain for 18-24 hours.
-
Result Interpretation : The antimicrobial activity is visualized as a clear zone of inhibition around the well. The diameter of the inhibition zone is proportional to the concentration of the bacteriocin.
This is a quantitative method to determine the bacteriocin activity in Arbitrary Units (AU/ml) or Bacteriocin Units (BU/ml).
-
Sample Preparation : Serial two-fold dilutions of the pediocin-containing sample are prepared in a suitable broth medium in the wells of a 96-well microtiter plate.
-
Indicator Strain Inoculation : Each well is inoculated with a standardized suspension of the indicator organism to a final optical density (OD) of approximately 0.05-0.1 at 600 nm.
-
Controls : Positive (no bacteriocin) and negative (no indicator strain) growth controls are included.
-
Incubation : The microtiter plate is incubated at the optimal growth temperature for the indicator strain for a defined period (e.g., 6-18 hours).
-
Measurement : The growth of the indicator strain is measured by reading the absorbance at 600 nm using a microplate reader.
-
Calculation of Activity : The bacteriocin activity (AU/ml or BU/ml) is defined as the reciprocal of the highest dilution that results in a 50% reduction in the growth of the indicator strain compared to the positive control.[5][6]
Molecular Biology of this compound
Genetic Organization of the Pediocin Operon
The production of this compound is governed by a plasmid-borne operon, typically designated as the ped operon. This operon consists of four key genes: pedA, pedB, pedC, and pedD.[2][3][6]
-
pedA : Encodes the 62-amino acid precursor peptide, prepediocin. This precursor consists of an 18-amino acid N-terminal leader peptide and the 44-amino acid mature pediocin peptide.
-
pedB : Encodes the immunity protein, which protects the producing cell from the action of its own bacteriocin.
-
pedC : Encodes an accessory protein that is part of the secretion machinery.
-
pedD : Encodes an ATP-binding cassette (ABC) transporter protein responsible for the processing and translocation of prepediocin across the cell membrane. The N-terminal domain of PedD possesses proteolytic activity that cleaves the leader peptide from prepediocin during secretion.[11]
Transcription of the pediocin operon is initiated from a single promoter located upstream of pedA. This results in the generation of two overlapping transcripts: a major transcript encompassing pedA, pedB, and pedC, and a minor, longer transcript that includes all four genes.[11]
Caption: Genetic organization and transcription of the this compound operon.
This compound Biosynthesis and Secretion Workflow
The production of mature, active this compound involves a coordinated series of events from gene transcription to secretion. While a specific signaling pathway for the regulation of the pediocin operon has not been fully elucidated, the general workflow is as follows:
-
Transcription and Translation : The ped genes are transcribed into mRNA and subsequently translated into their respective proteins.
-
Prepediocin Processing and Secretion : The prepediocin peptide (from pedA) is recognized by the ABC transporter complex, composed of PedC and PedD.
-
Leader Peptide Cleavage : The N-terminal domain of the PedD transporter proteolytically cleaves the leader peptide from prepediocin.
-
Secretion : The mature this compound is then translocated across the cytoplasmic membrane to the exterior of the cell.
-
Immunity : The PedB immunity protein, localized to the cell membrane, protects the producing cell from the antimicrobial action of the secreted this compound.
Caption: Workflow of this compound biosynthesis and secretion.
Conclusion
This compound stands out as a promising antimicrobial peptide with significant potential in food preservation and as a therapeutic agent. This guide has provided a detailed examination of its discovery, the microorganisms involved in its production, and the molecular underpinnings of its biosynthesis. The outlined experimental protocols and quantitative data serve as a valuable resource for researchers aiming to isolate, characterize, and optimize the production of this potent bacteriocin. While the precise regulatory mechanisms governing the expression of the pediocin operon warrant further investigation, the foundational knowledge presented herein provides a solid framework for future research and development in the field of antimicrobial peptides.
References
- 1. Impact of Environmental Factors on Bacteriocin Promoter Activity in Gut-Derived Lactobacillus salivarius - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Establishing recombinant production of this compound in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Culture Conditions for Bacteriocin Production by Pediococcus Acidilactici CCFM18 and Characterization of Its Biological Properties [mdpi.com]
- 11. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Pediocin PA-1: A Comprehensive Technical Guide to its Structure and Amino Acid Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin PA-1 is a class IIa bacteriocin, a group of ribosomally synthesized antimicrobial peptides produced by various lactic acid bacteria.[1][2] First isolated from Pediococcus acidilactici, this compound has garnered significant attention for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its potential as a natural food preservative and a therapeutic agent has made it a subject of extensive research. This technical guide provides an in-depth analysis of the structure and amino acid sequence of this compound, along with the experimental methodologies used for their determination and a detailed look at its mechanism of action.
Amino Acid Sequence and Physicochemical Properties
This compound is a 44-amino acid cationic peptide.[3] Its primary structure is characterized by a high content of basic and hydrophobic residues, contributing to its overall positive charge and its ability to interact with bacterial membranes. The amino acid sequence and key physicochemical properties are summarized in the tables below.
Table 1: Amino Acid Sequence of this compound
| 1 | Lys (K) | 11 | Lys (K) | 21 | Ala (A) | 31 | Met (M) | 41 | Asn (N) |
| 2 | Tyr (Y) | 12 | His (H) | 22 | Thr (T) | 32 | Ala (A) | 42 | His (H) |
| 3 | Tyr (Y) | 13 | Ser (S) | 23 | Thr (T) | 33 | Trp (W) | 43 | Lys (K) |
| 4 | Gly (G) | 14 | Cys (C) | 24 | Cys (C) | 34 | Ala (A) | 44 | Cys (C) |
| 5 | Asn (N) | 15 | Ser (S) | 25 | Ile (I) | 35 | Thr (T) | ||
| 6 | Gly (G) | 16 | Val (V) | 26 | Ile (I) | 36 | Gly (G) | ||
| 7 | Val (V) | 17 | Asp (D) | 27 | Asn (N) | 37 | Gly (G) | ||
| 8 | Thr (T) | 18 | Trp (W) | 28 | Asn (N) | 38 | His (H) | ||
| 9 | Cys (C) | 19 | Gly (G) | 29 | Gly (G) | 39 | Gln (Q) | ||
| 10 | Gly (G) | 20 | Lys (K) | 30 | Ala (A) | 40 | Gly (G) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Number of Amino Acids | 44 |
| Molecular Weight | ~4.6 kDa |
| Isoelectric Point (pI) | 10.0[3] |
| Disulfide Bonds | 2 |
Three-Dimensional Structure
The three-dimensional structure of this compound is crucial for its antimicrobial activity. It is comprised of three distinct regions: a flexible N-terminal region, a central α-helical region, and a C-terminal tail. The structure is stabilized by two disulfide bonds.
The N-terminal region (residues 1-17) is highly conserved among pediocin-like bacteriocins and forms a three-stranded antiparallel β-sheet. This region is stabilized by a disulfide bond between Cysteine-9 and Cysteine-14 . It also contains the conserved "YGNGV" motif, which is critical for its interaction with the target cell receptor.
The central region contains a well-defined α-helix .
The C-terminal region is more variable among pediocin-like bacteriocins and in this compound, it forms a hairpin-like structure that is stabilized by a second disulfide bond between Cysteine-24 and Cysteine-44 .
The overall structure of this compound is compact and amphiphilic, with a clear separation of hydrophobic and hydrophilic residues, facilitating its interaction with and insertion into bacterial membranes.
Experimental Protocols
Purification of this compound
Several protocols have been developed for the purification of this compound from bacterial cultures. A common and effective method involves a two-step procedure of cation-exchange chromatography followed by reverse-phase chromatography.[4][5]
a) Cation-Exchange Chromatography:
-
Culture Preparation: Grow the this compound producing strain (e.g., Pediococcus acidilactici) in a suitable broth medium (e.g., MRS broth) to the late logarithmic or early stationary phase.
-
Column Preparation: Equilibrate a cation-exchange column (e.g., SP Sepharose) with a low ionic strength buffer at a pH where this compound is positively charged (e.g., 20 mM sodium phosphate buffer, pH 6.0).
-
Sample Loading: Directly apply the culture supernatant to the equilibrated column. The cationic this compound will bind to the negatively charged resin, while anionic and neutral components will flow through.
-
Washing: Wash the column with the equilibration buffer to remove any unbound contaminants.
-
Elution: Elute the bound this compound using a high ionic strength buffer (e.g., 20 mM sodium phosphate buffer with 1 M NaCl, pH 6.0).
b) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Sample Preparation: The eluate from the cation-exchange chromatography is acidified (e.g., with trifluoroacetic acid to a final concentration of 0.1%) and can be directly loaded onto an RP-HPLC column.
-
Column and Solvents: Use a C8 or C18 reverse-phase column. The mobile phases typically consist of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in an organic solvent like acetonitrile or isopropanol.
-
Gradient Elution: Elute the bound peptide using a linear gradient of increasing organic solvent concentration (e.g., 10% to 60% of solvent B over 30 minutes).
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: The purity of the final product can be assessed by analytical RP-HPLC and mass spectrometry.
Amino Acid Sequence Determination
The amino acid sequence of this compound was originally determined using Edman degradation.[6] This classical method allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide.
General Protocol for Edman Degradation:
-
Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC covalently attaches to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid (e.g., trifluoroacetic acid). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. The specific PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Repetitive Cycles: The shortened peptide is subjected to subsequent cycles of coupling, cleavage, and identification to determine the sequence of the following amino acids.
Three-Dimensional Structure Determination
The three-dimensional structure of a this compound analog (M31L) has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 5UKZ).[7][8] The structure of the this compound/Mannose Phosphotransferase System (Man-PTS) complex has been elucidated using cryo-electron microscopy (cryo-EM).[9][10]
General Workflow for NMR Structure Determination:
-
Sample Preparation: A highly concentrated and pure sample of the peptide is required, often isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance NMR signal sensitivity and resolution. The sample is dissolved in a suitable buffer, and a co-solvent like trifluoroethanol (TFE) may be used to induce and stabilize the secondary structure.
-
NMR Data Acquisition: A series of multidimensional NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei. These experiments typically include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate the chemical shifts of protons with their directly attached heteronuclei (e.g., ¹⁵N or ¹³C).
-
-
Resonance Assignment: The collected NMR data is processed and analyzed to assign the chemical shifts to specific atoms of each amino acid in the peptide sequence.
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from chemical shifts, are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH). This software generates a family of structures that are consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is evaluated for its quality and consistency with the experimental data using various validation tools (e.g., PROCHECK).
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is initiated by its specific interaction with the mannose phosphotransferase system (Man-PTS) on the membrane of susceptible bacteria.[9][10][11] This interaction serves as a docking mechanism, bringing the bacteriocin into close proximity with the cell membrane.
The proposed mechanism involves the following steps:
-
Recognition and Binding: The N-terminal region of this compound, particularly the conserved "YGNGV" motif, recognizes and binds to the IIC and IID subunits of the Man-PTS.[1]
-
Conformational Change and Insertion: Upon binding, a conformational change is induced in both this compound and the Man-PTS. This facilitates the insertion of the hydrophobic C-terminal region of this compound into the bacterial cytoplasmic membrane.
-
Pore Formation: The inserted this compound molecules oligomerize within the membrane, forming pores. This pore formation is thought to occur by creating a wedge-like disruption in the Man-PTS complex.[9]
-
Cell Death: The formation of these pores leads to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.
Caption: Proposed mechanism of action for this compound.
Conclusion
This compound's well-defined structure and potent, specific mechanism of action make it a compelling candidate for further development in both the food industry and clinical settings. A thorough understanding of its amino acid sequence and three-dimensional conformation is fundamental for protein engineering efforts aimed at enhancing its stability, broadening its antimicrobial spectrum, and overcoming potential resistance mechanisms. The experimental protocols outlined in this guide provide a foundation for researchers to purify, characterize, and further investigate this promising antimicrobial peptide.
References
- 1. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and primary structure of this compound produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant this compound Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pediocin PA-1: A Technical Guide to its Anti-Listerial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which Pediocin PA-1, a class IIa bacteriocin, exerts its potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes. The document details the key interactions, downstream cellular effects, and the structural basis for its bactericidal action, supported by quantitative data and experimental methodologies.
Executive Summary
This compound is a ribosomally synthesized antimicrobial peptide produced by certain strains of Pediococcus acidilactici. It exhibits a narrow and highly specific spectrum of activity, with exceptional potency against Listeria monocytogenes. The primary mechanism of action involves a receptor-mediated interaction with the mannose phosphotransferase system (man-PTS) on the listerial cell surface. This binding event triggers a cascade of events, culminating in the formation of pores in the cytoplasmic membrane, dissipation of the proton motive force, and subsequent cell death. This guide will dissect this mechanism, providing the technical details necessary for research and development applications.
The Mannose Phosphotransferase System (Man-PTS): The Gateway for this compound
The sensitivity of Listeria monocytogenes to this compound is critically dependent on the presence of a specific cell surface receptor, the mannose phosphotransferase system (man-PTS).[1][2][3][4] The man-PTS is a multi-protein complex responsible for the transport and phosphorylation of mannose and other sugars.[2] The membrane-spanning components of the man-PTS, specifically the IIC and IID domains (ManY and ManZ), serve as the direct binding site for this compound.[2]
The interaction is highly specific. The N-terminal region of this compound, characterized by a conserved YGNGV motif, is responsible for recognizing and binding to the extracellular loops of the man-PTS.[1][2][3][4] This initial binding is a prerequisite for the subsequent steps in its bactericidal action.
Mechanism of Action: From Receptor Binding to Pore Formation
The antimicrobial action of this compound against Listeria monocytogenes can be conceptualized as a multi-step process, as illustrated in the signaling pathway below.
Signaling pathway of this compound action against Listeria monocytogenes.
Step 1: Receptor Binding: The cationic N-terminal domain of this compound specifically recognizes and binds to the man-PTS on the Listeria cell surface.[2]
Step 2: Conformational Change and Pore Formation: Upon binding, this compound induces a conformational change in the man-PTS complex.[1][2][3] This allows the hydrophobic C-terminal region of the pediocin molecule to insert into the cell membrane, leading to the formation of hydrophilic pores.[5] Cryo-electron microscopy has revealed that the binding of this compound causes the Core domain of the man-PTS to open away from its Vmotif domain, creating a pore through the cytoplasmic membrane.[1][2][3]
Step 3: Dissipation of Proton Motive Force: The formation of these pores disrupts the integrity of the cell membrane, leading to the dissipation of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH), collectively known as the proton motive force (PMF).[2][6]
Step 4: Efflux of Intracellular Components and Cell Death: The collapse of the PMF results in the leakage of essential ions, such as potassium (K+), and small molecules, including ATP, from the cytoplasm.[5] This ultimately leads to the cessation of vital cellular processes and cell death.
Quantitative Data on this compound Activity
The antimicrobial efficacy of this compound against Listeria monocytogenes has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Concentrations of this compound against Listeria monocytogenes
| Bacteriocin | Listeria monocytogenes Strains | IC50 (ng/mL) | Reference |
| This compound | 200 strains from food and food industry | 0.10 - 7.34 | [7] |
| This compound | L. monocytogenes ATCC 19111 | MIC = 6.8 nM | [8][9] |
| This compound | L. monocytogenes | MIC = 13.5 nM | [10] |
Table 2: Reduction of Listeria monocytogenes in Food Matrices and Simulated Environments
| Treatment | Food Matrix/Environment | Initial L. monocytogenes Inoculum (log CFU/g or mL) | Reduction (log CFU/g or mL) | Time and Temperature | Reference |
| This compound (5,000 BU/mL) | Frankfurters | Not specified | 2.0 | 60 days at 4°C | [11][12] |
| This compound (5,000 BU/mL) | Frankfurters | Not specified | 0.6 | 30 days at 15°C | [11][12] |
| Purified this compound (250 µ g/day for 3 days) | In vivo (mouse model) | Not specified | up to 2.0 in fecal counts | 6 days | [13] |
| This compound (2.6 µM) | Simulated human distal colon model | 6.5 ± 0.13 | >4.0 | 24 hours | [14][15][16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound is typically determined using a broth microdilution assay.
Workflow for MIC determination.
Protocol:
-
Preparation of this compound Stock Solution: A purified stock solution of this compound with a known concentration is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are made in an appropriate growth medium (e.g., BHI broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A culture of Listeria monocytogenes is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 1 x 106 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized Listeria monocytogenes suspension. Positive (no pediocin) and negative (no bacteria) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of Listeria monocytogenes.
Membrane Permeabilization Assay
The ability of this compound to permeabilize the cell membrane can be assessed by measuring the leakage of intracellular components or the influx of fluorescent dyes. A common method involves monitoring the dissipation of the membrane potential using a voltage-sensitive dye.
Protocol using a Voltage-Sensitive Dye (e.g., DiSC3(5)):
-
Cell Preparation: Listeria monocytogenes cells are harvested in the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., HEPES-KOH).
-
Dye Loading: The voltage-sensitive fluorescent dye DiSC3(5) is added to the cell suspension. The dye accumulates in polarized membranes, and its fluorescence is quenched.
-
Baseline Fluorescence Measurement: The fluorescence of the cell suspension is monitored using a fluorometer until a stable baseline is achieved.
-
This compound Addition: A specific concentration of this compound is added to the cell suspension.
-
Fluorescence Monitoring: The change in fluorescence is continuously recorded. Depolarization of the membrane by this compound leads to the release of the dye and a subsequent increase in fluorescence.
-
Data Analysis: The rate and extent of the fluorescence increase are indicative of the membrane permeabilization activity of this compound.
Resistance to this compound
The primary mechanism of acquired resistance to this compound in Listeria monocytogenes is the downregulation or mutation of the man-PTS.[7][14] Strains with a non-functional man-PTS are unable to bind this compound and are therefore resistant to its effects. This highlights the specificity of the interaction and the importance of the man-PTS as the receptor.
Conclusion
The mechanism of action of this compound against Listeria monocytogenes is a well-defined, receptor-mediated process that culminates in the disruption of the cell membrane's integrity and function. The specificity of the interaction with the man-PTS makes this compound a highly effective anti-listerial agent. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for the development of novel antimicrobial strategies and for optimizing the application of this compound in food preservation and clinical settings.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs th… [ouci.dntb.gov.ua]
- 10. 5z.com [5z.com]
- 11. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. An oxidation resistant this compound derivative and penocin A display effective anti- Listeria activity in a model human gut environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Pediocin PA-1 Gene Cluster: A Technical Guide to its Organization and Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pediocin PA-1 gene cluster, detailing its genetic organization, the functions of its constituent genes, and the regulatory mechanisms governing its expression. This document synthesizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying biological processes to support research and development efforts in the fields of antimicrobial peptides and novel drug development.
This compound Gene Cluster Organization
The genetic determinants for this compound production are typically located on a plasmid, organized as a compact operon. This operon, commonly designated as the ped or pap operon, consists of four core genes: pedA, pedB, pedC, and pedD (or papA, papB, papC, and papD).[1][2] The organization of these genes is highly conserved across different producing strains, including various species of Pediococcus and Lactobacillus.[2]
The functions of the genes within the this compound cluster are well-defined:
-
pedA : This gene encodes the prepediocin, a precursor peptide that includes an N-terminal leader sequence and the C-terminal mature this compound peptide.[3]
-
pedB : This gene encodes the immunity protein, PedB, which protects the producing cell from the antimicrobial action of this compound.[4]
-
pedC : This gene encodes an accessory protein that, in conjunction with PedD, forms the transport machinery responsible for the processing and secretion of this compound.[5][6]
-
pedD : This gene encodes a dedicated ABC (ATP-binding cassette) transporter protein. The N-terminal domain of PedD possesses proteolytic activity, which cleaves the leader peptide from prepediocin during its translocation across the cell membrane.[3][5]
Below is a graphical representation of the this compound gene cluster.
Quantitative Data
This section presents a summary of key quantitative data related to the production and activity of this compound, compiled from various studies.
Table 1: Production and Specific Activity of this compound
| Producing Strain/System | Production Yield | Specific Activity (AU/mg) | Reference |
| Pediococcus acidilactici UL5 | 13.3 µg/mL | ~6602 | [7] |
| Pediococcus acidilactici PAC 1.0 | 16,000 AU/g (powder) | Not specified | [8] |
| Recombinant E. coli (NusA-fusion) | 79.8 mg/L | 23.5 x 10³ | [9] |
| Recombinant Corynebacterium glutamicum | 66 mg/L | Not specified | [10] |
| Pediococcus acidilactici UL5 (immobilized) | 4096 AU/mL | Not specified | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Target Strain | MIC | Reference |
| Listeria monocytogenes LMO1 | 54.7 AU/mL | [8] |
| Pediococcus pentosaceus FBB63 | 25.4 AU/mL | [8] |
| Listeria monocytogenes LSD530 | 6.8 nM | [12] |
| Listeria monocytogenes ATCC 19111 | 13.5 nM | [12] |
| Listeria ivanovii HPB28 | 6.8 nM | [12] |
| Carnobacterium divergens | 1.9 nM | [12] |
| Clostridium perfringens | 37.8 - 75.7 nM | [12] |
| Micrococcus luteus | 100 µM | [13] |
| Listeria monocytogenes (various strains) | 0.10 - 7.34 ng/mL | [14] |
Regulation of this compound Expression
The expression of the this compound operon is a tightly regulated process, often employing a quorum-sensing mechanism. This system allows the bacterial population to coordinate gene expression in response to cell density. In the case of this compound and other class IIa bacteriocins, this regulation is typically mediated by a three-component signal transduction system.
The key components of this regulatory system are:
-
Induction Factor (IF): In many cases, the mature bacteriocin itself, this compound, acts as the induction factor.
-
Histidine Protein Kinase (HPK): A membrane-bound sensor protein that detects the extracellular concentration of the induction factor.
-
Response Regulator (RR): An intracellular protein that, upon activation by the HPK, binds to the promoter region of the pediocin operon and enhances its transcription.
The process of auto-regulation can be summarized as follows:
-
At low cell densities, there is a basal level of transcription of the pediocin operon, leading to the production of a small amount of this compound.
-
As the bacterial population grows, the extracellular concentration of this compound increases.
-
Once a threshold concentration is reached, this compound binds to the histidine protein kinase.
-
This binding event triggers the autophosphorylation of the HPK.
-
The phosphate group is then transferred to the response regulator.
-
The phosphorylated response regulator undergoes a conformational change that increases its affinity for the promoter of the pedABCD operon.
-
Binding of the activated response regulator to the promoter significantly upregulates the transcription of the operon, leading to a sharp increase in the production and secretion of this compound.
This positive feedback loop ensures a rapid and robust production of the bacteriocin once a sufficient cell density is achieved.
Below is a diagram illustrating the quorum-sensing regulatory pathway of this compound production.
References
- 1. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the pediocin gene pedA in strains from human faeces by real-time PCR and characterization of Pediococcus acidilactici UVA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled functional expression of the bacteriocins this compound and bactofencin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controlled functional expression of the bacteriocins this compound and bactofencin A in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Antimicrobial Activities of Synthetic-Hybrid Bacteriocins Designed from Enterocin E50-52 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pediocin PA-1: Receptor Binding and Pore Formation Mechanisms
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. Its efficacy stems from a highly specific interaction with a bacterial receptor, leading to membrane permeabilization and cell death. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's action, focusing on its receptor binding and subsequent pore formation. It synthesizes structural data, quantitative binding metrics, and detailed experimental protocols to serve as a comprehensive resource for researchers in microbiology and therapeutic development.
The this compound Molecule and its Receptor
This compound is a 44-amino acid, heat-stable cationic peptide.[1][2] Its structure is characterized by two distinct domains that are crucial for its function:
-
N-Terminal Domain: This region is highly conserved among pediocin-like bacteriocins and contains the characteristic "YGNGV" motif.[1][3] It is largely hydrophilic and cationic, featuring a three-strand β-sheet structure stabilized by a disulfide bridge.[4][5] This domain is primarily responsible for recognizing and binding to the specific cell surface receptor.[6][7]
-
C-Terminal Domain: This domain is more variable, hydrophobic, and amphiphilic.[1][5] It is believed to form an α-helix that inserts into the target cell membrane following receptor binding, ultimately forming the pore.[8]
The specific receptor for this compound and other class IIa bacteriocins is the mannose phosphotransferase system (Man-PTS) , a membrane-bound sugar transporter.[6][9][10] The Man-PTS complex is composed of multiple subunits, with the membrane-spanning IIC and IID components serving as the direct docking site for the bacteriocin.[3][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Residues | 44 | [1] |
| Molecular Mass | ~4,624 Da | [1][11] |
| Isoelectric Point (pI) | 9.6 | [1] |
| Key Structural Features | Two disulfide bonds; N-terminal β-sheet; C-terminal α-helix | [1][4] |
| Receptor | Mannose Phosphotransferase System (Man-PTS) | [6][9] |
Mechanism of Action: From Receptor Binding to Pore Formation
The antimicrobial action of this compound is a multi-step process that begins with recognition of the target cell and culminates in the formation of a lethal pore in the cytoplasmic membrane.[12][13]
Step 1: Initial Electrostatic Interaction The process is initiated by electrostatic interactions between the positively charged N-terminal domain of this compound and the negatively charged phospholipids, such as phosphatidylglycerol, present in the target bacterial membrane.[12][14] This initial, non-specific binding concentrates the bacteriocin on the cell surface, facilitating the search for its specific receptor.[12]
Step 2: Specific Receptor Recognition and Binding Following the initial membrane association, the N-terminal β-sheet region of this compound specifically recognizes and binds to the extracellular surface of the Man-PTS Core domain.[6][7][8] This high-affinity interaction locks the bacteriocin onto its target.
Step 3: Conformational Change and Pore Formation The binding of this compound to Man-PTS induces a significant conformational change in the transporter. The C-terminal, α-helical domain of the bacteriocin then inserts into the membrane, acting as a wedge that forces open the Man-PTS complex between its Core and Vmotif domains.[6][7][9] This action creates a hydrophilic pore through the membrane.[15][16]
Step 4: Dissipation of Proton Motive Force and Cell Death The resulting pore allows the uncontrolled efflux of small ions and essential metabolites, such as amino acids and ATP, and dissipates the transmembrane electrical potential (proton motive force).[15][17] This loss of cellular energy and homeostasis leads to the cessation of vital processes and ultimately, cell death.[15]
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Functional characterization of this compound binding to liposomes in the absence of a protein receptor and its relationship to a predicted tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Extracellular Loop of the Mannose Phosphotransferase System Component IIC Is Responsible for Specific Targeting by Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Lipid Composition on this compound Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 15. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Portal [scholarship.libraries.rutgers.edu]
- 17. journals.asm.org [journals.asm.org]
Factors Affecting Pediocin PA-1 Activity and Stability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, has garnered significant attention for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its potential as a natural food preservative and a therapeutic agent necessitates a thorough understanding of the factors governing its efficacy and shelf-life. This technical guide provides a comprehensive overview of the key determinants of this compound activity and stability, including physicochemical parameters, enzymatic degradation, and molecular characteristics. Detailed experimental protocols and quantitative data are presented to aid researchers in the accurate assessment and application of this promising antimicrobial peptide.
Introduction
This compound is a 44-amino acid cationic peptide characterized by the presence of a conserved N-terminal YGNGV motif and two disulfide bonds that are crucial for its structure and function.[1] Its primary mechanism of action involves the disruption of the target cell's cytoplasmic membrane integrity by forming pores, which leads to the dissipation of the proton motive force and leakage of essential intracellular components.[2] The efficacy of this compound is not absolute and is influenced by a variety of external and internal factors. This guide delves into these factors, providing a detailed analysis supported by experimental evidence.
Physicochemical Factors Affecting Activity and Stability
The activity and stability of this compound are significantly influenced by environmental conditions such as temperature and pH.
Temperature
This compound is renowned for its remarkable thermal stability, a key characteristic for its application in food processing. It retains significant activity even after being subjected to high temperatures.[2]
Table 1: Effect of Temperature on this compound Activity
| Treatment Temperature (°C) | Duration (min) | Remaining Activity (%) | Reference |
| 100 | 60 | Stable | [3] |
| 121 | 15 | Stable | [4] |
| 121 | 60 | Stable | [3] |
Note: "Stable" indicates that no significant loss of activity was reported under these conditions.
pH
This compound exhibits activity over a broad pH range, a valuable trait for its application in foods with varying acidity.[2][5]
Table 2: Effect of pH on this compound Activity
| pH Range | Activity Status | Reference |
| 2.0 - 10.0 | Active | [2] |
| 1.0 - 12.0 | Stable for 1 hour | [5] |
Note: "Active" or "Stable" implies that the bacteriocin retains its antimicrobial function within this range.
Enzymatic Stability
The proteinaceous nature of this compound renders it susceptible to degradation by proteolytic enzymes. This is a critical consideration for its application in biological systems, such as the gastrointestinal tract, and in food matrices containing active proteases.
Table 3: Effect of Proteolytic Enzymes on this compound Activity
| Enzyme | Effect on Activity | Reference |
| Pepsin | Inactivated | [2] |
| Trypsin | Inactivated | [2][5] |
| α-Chymotrypsin | Inactivated | [2][5] |
| Papain | Inactivated | [2] |
| Proteinase K | Inactivated | [2][5] |
| Lipase | No effect | [2] |
| Lysozyme | No effect | [2] |
| DNase | No effect | [2] |
| RNase | No effect | [2] |
Molecular Factors and Stability
Oxidation of Methionine Residue
A key factor limiting the long-term stability of this compound is the oxidation of its single methionine residue at position 31 (Met31).[6] This oxidation results in a 16-Da increase in molecular mass and a significant reduction in antimicrobial activity.[6] The conversion of the active, unoxidized form to the less active, oxidized form follows first-order kinetics.[6]
Table 4: Half-life of this compound Activity at Room Temperature in Different Propanol Concentrations
| Propanol Concentration (%) | Half-life (days) |
| 100 | 15 |
| 50 | 27 |
| 25 | 42 |
| 10 | 65 |
| 0 | 100 |
| Data sourced from Johnsen et al. (2000).[6] |
Replacing Met31 with non-oxidizable amino acids, such as leucine (M31L), has been shown to enhance the stability of the peptide without compromising its antimicrobial activity.[7][8]
Mechanism of Action
The antimicrobial activity of this compound is initiated by its binding to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible Gram-positive bacteria.[2] This interaction facilitates the insertion of the C-terminal region of the pediocin molecule into the cell membrane, leading to the formation of pores.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
This compound Production and Purification
A standardized protocol for the production and purification of this compound is crucial for obtaining a high-purity product for research and development.
Caption: General workflow for this compound production and purification.
Methodology:
-
Culture: Pediococcus acidilactici is cultured in a suitable broth medium, such as MRS broth, at 30-37°C for 16-24 hours.[9][10]
-
Cell Removal: The culture is centrifuged to pellet the bacterial cells, and the cell-free supernatant containing the crude pediocin is collected.[11]
-
Ammonium Sulfate Precipitation: The supernatant is treated with ammonium sulfate to precipitate the pediocin.[11]
-
Collection of Precipitate: The precipitated pediocin is collected by centrifugation.[11]
-
Resuspension: The pellet is resuspended in a minimal volume of an appropriate buffer (e.g., phosphate buffer, pH 6.0).[11]
-
Cation Exchange Chromatography: The resuspended solution is loaded onto a cation exchange column. Pediocin, being cationic, binds to the column.[11]
-
Elution: The bound pediocin is eluted using a salt gradient (e.g., 1 M NaCl).[11]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity pediocin, the eluted fractions are further purified using RP-HPLC.[9]
-
Lyophilization: The purified pediocin solution is lyophilized to obtain a stable powder.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
The agar well diffusion assay is a common method to determine the antimicrobial activity of this compound.[10][12]
Methodology:
-
Indicator Strain Preparation: A lawn of a sensitive indicator organism, such as Listeria monocytogenes, is prepared by spreading a standardized inoculum onto the surface of an appropriate agar medium (e.g., BHI agar).[13]
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are cut into the agar.[14]
-
Sample Application: A specific volume (e.g., 50-100 µL) of the pediocin solution (or its serial dilutions) is added to each well.[12][14]
-
Incubation: The plates are incubated under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[12]
Logical Relationships of Factors Affecting Stability
The stability of this compound is a multifactorial issue where molecular structure and environmental conditions are interconnected.
Caption: Interplay of factors influencing this compound stability.
Conclusion
This compound's robust activity against critical foodborne pathogens and its stability under various processing conditions underscore its potential in food preservation and beyond. However, a comprehensive understanding of the factors that modulate its efficacy and stability is paramount for its successful application. This guide has summarized the critical physicochemical and enzymatic factors, highlighted the molecular basis of its instability due to methionine oxidation, and provided standardized protocols for its production, purification, and activity assessment. For drug development professionals, the engineering of more stable variants, such as the M31L mutant, opens new avenues for therapeutic applications. Future research should continue to explore strategies to enhance the stability and expand the activity spectrum of this compound, paving the way for its broader use in ensuring food safety and combating bacterial infections.
References
- 1. Purification and primary structure of this compound produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Bacteriocin Production by Pediococcus Acidilactici CCFM18 and Characterization of Its Biological Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. webcentral.uc.edu [webcentral.uc.edu]
Pediocin PA-1 Immunity Protein: A Deep Dive into Function and Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This activity is mediated by the formation of pores in the cytoplasmic membrane of target cells. To protect itself from its own lethal product, the producing bacterium synthesizes a specific immunity protein, PedB. This technical guide provides a comprehensive overview of the function and mechanism of the this compound immunity protein. We will delve into the molecular interactions governing immunity, the structural basis of the protective mechanism, and the key experimental evidence that has elucidated this system. This document is intended to serve as a valuable resource for researchers in microbiology, protein engineering, and drug development who are interested in bacteriocin-based antimicrobials and their associated immunity systems.
Introduction to this compound and its Immunity System
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that can kill or inhibit the growth of other, typically closely related, bacterial strains.[1] this compound is a well-characterized class IIa, or pediocin-like, bacteriocin.[2][3] These peptides are known for their anti-listerial activity and their potential as food preservatives.[2][4] The bactericidal action of this compound involves its interaction with the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria, which acts as a receptor.[5][6] This interaction leads to the formation of pores in the cell membrane, dissipating the proton motive force and ultimately causing cell death.[5][7][8]
The genetic determinants for this compound production are organized in an operon, which typically includes the structural gene for the bacteriocin (pedA), the immunity protein gene (pedB), and genes responsible for its transport (pedC and pedD).[9] The co-transcription of the immunity gene with the bacteriocin gene ensures that the producer cell is protected from the antimicrobial peptide it secretes.[10][11] The PedB protein is the key component of this self-protection mechanism.[9]
The Molecular Mechanism of this compound Immunity
The immunity of the producer cell to this compound is not due to a lack of the Man-PTS receptor but is conferred by the specific action of the PedB immunity protein.[7] Early hypotheses suggested that immunity proteins might function by preventing the bacteriocin from binding to its receptor or by actively pumping it out of the cell. However, recent structural and functional studies have revealed a more intricate mechanism.
The current model suggests that the PedB protein acts as a pore blocker.[12][13] When this compound, secreted by the producer cell, encounters the cell's own Man-PTS receptor from the extracellular side, it binds and initiates pore formation. This conformational change in the Man-PTS, induced by pediocin binding, is thought to expose a binding site for the PedB protein on the cytosolic side of the membrane.[6]
The PedB protein, a cytosolic protein, then recognizes and binds to this newly available site on the intracellular domain of the Man-PTS/Pediocin PA-1 complex.[12] The flexible C-terminal tail of the PedB protein is proposed to extend into the pore created by this compound, effectively blocking the channel and preventing the leakage of ions and other essential molecules.[12] This mechanism is supported by cryo-electron microscopy studies of a bacteriocin-receptor-immunity ternary complex.[6][12]
Signaling Pathway of this compound Action and Immunity
Caption: this compound action and immunity pathway.
Structure-Function Relationship of the PedB Immunity Protein
The function of the PedB protein is intrinsically linked to its three-dimensional structure. High-resolution crystal structures have revealed that PedB consists of an N-terminal four-helix bundle and a flexible, unstructured C-terminal tail.[12][14]
-
N-terminal Four-Helix Bundle: This compact domain is responsible for the specific recognition of the intracellular portion of the Man-PTS/Pediocin PA-1 complex.[12] The interaction is highly specific, ensuring that the immunity protein only binds when the bacteriocin is present and a pore is being formed.
-
C-terminal Tail: This flexible region is crucial for the pore-blocking function.[12] Its lack of a defined structure allows it to adopt a conformation that can effectively plug the channel created by this compound. Mutational studies have shown that the C-terminal region is a key determinant of immunity specificity.[15]
The interaction between the C-terminal domain of this compound and the C-terminal part of the cognate immunity protein is critical for specific recognition.[14] This specificity is highlighted by the observation that cross-immunity between different pediocin-like bacteriocins is generally limited and occurs primarily between bacteriocins and immunity proteins from the same subgroup.[10]
Summary of Quantitative Data
While detailed kinetic data for the PedB-Pediocin PA-1 interaction are scarce in the public domain, several studies have quantified the antimicrobial activity of this compound and the effects of its derivatives.
| Parameter | Value | Organism/Condition | Reference |
| Minimal Inhibitory Concentration (MIC) of this compound | |||
| Varies depending on the target strain and conditions | Listeria monocytogenes | [16][17] | |
| This compound Concentration for Listeria Inhibition | 2.6 µM | Listeria monocytogenes in a simulated human distal colon model | [18] |
| Pediocin M31L Concentration for Listeria Inhibition | 2.6 µM | Listeria monocytogenes in a simulated human distal colon model | [18] |
| Penocin A Concentration for Listeria Inhibition | 2.6 µM | Listeria monocytogenes in a simulated human distal colon model | [18] |
| This compound Production Level (Heterologous) | ~25% of the parental strain | Lactococcus lactis | [19] |
| This compound Production Level (Heterologous with pedB) | Significantly increased compared to systems without pedB | Lactococcus lactis | [20] |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to study the this compound immunity system.
Bacteriocin Activity Assay (Microtiter Plate Method)
This protocol is used to determine the antimicrobial activity of this compound.
-
Preparation of Indicator Strain: An overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes or Enterococcus faecalis) is diluted in fresh growth medium to a standardized cell density (e.g., ~10^6 CFU/mL).[16]
-
Serial Dilution of Bacteriocin: The this compound sample is serially diluted (two-fold) in a suitable buffer or medium in a 96-well microtiter plate.
-
Incubation: An aliquot of the diluted indicator strain is added to each well of the microtiter plate containing the bacteriocin dilutions. A control well with no bacteriocin is included.
-
Measurement: The plate is incubated at the optimal growth temperature for the indicator strain for a specified period (e.g., 24 hours). The optical density (OD) at 600 nm is measured using a microplate reader to determine the extent of growth inhibition.
-
Determination of MIC: The Minimal Inhibitory Concentration (MIC) is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator strain.[16]
Caption: Workflow for a bacteriocin activity assay.
Heterologous Expression and Immunity Confirmation
This protocol is used to confirm the function of the pedB gene.
-
Gene Cloning: The pedB gene is cloned into an appropriate expression vector under the control of a suitable promoter.
-
Transformation: The expression vector is transformed into a this compound sensitive host strain (e.g., a strain of Lactococcus lactis or Pediococcus pentosaceus).[9][19]
-
Expression Induction: If an inducible promoter is used, gene expression is induced according to the specific requirements of the promoter system.
-
Challenge with this compound: The transformed strain expressing PedB is challenged with a known concentration of purified this compound. A control strain containing an empty vector is also challenged.
-
Assessment of Immunity: The growth of the transformed and control strains is monitored. Immunity is confirmed if the strain expressing PedB shows resistance to this compound, while the control strain is inhibited.
Purification of this compound
This is a general protocol for the purification of this compound from a producer strain.
-
Culture and Supernatant Collection: The this compound producing strain is cultured in a suitable medium. The cell-free supernatant is collected by centrifugation.
-
Ammonium Sulfate Precipitation: The bacteriocin in the supernatant is concentrated by ammonium sulfate precipitation.
-
Cation-Exchange Chromatography: The concentrated and desalted sample is loaded onto a cation-exchange chromatography column. The bacteriocin is eluted using a salt gradient.[11][15]
-
Hydrophobic Interaction Chromatography: Fractions containing bacteriocin activity are pooled and further purified by hydrophobic interaction chromatography.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC to obtain a highly pure bacteriocin preparation.[11][15]
-
Purity Analysis: The purity of the final product is assessed by techniques such as SDS-PAGE and mass spectrometry.
Caption: General workflow for this compound purification.
Conclusion and Future Perspectives
The this compound immunity protein, PedB, employs a sophisticated mechanism to protect the producer cell from its own antimicrobial peptide. The current understanding, supported by structural and functional data, points towards a pore-blocking model where PedB interacts with the intracellular face of the this compound/Man-PTS complex. This intricate interplay highlights the co-evolution of bacteriocin production and immunity systems.
Further research is warranted to elucidate the precise kinetics of the PedB-Man-PTS interaction and to fully characterize the conformational changes that trigger this binding. A deeper understanding of these mechanisms could pave the way for the development of novel antimicrobial strategies. For instance, the high specificity of the immunity protein could be exploited in the design of targeted antimicrobial delivery systems or in the engineering of producer strains with enhanced robustness for industrial applications. The study of bacteriocin immunity systems continues to be a fertile ground for discovering novel protein-protein interactions and for advancing our ability to combat pathogenic bacteria.
References
- 1. Frontiers | Antibacterial activities of bacteriocins: application in foods and pharmaceuticals [frontiersin.org]
- 2. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacteriocins, Antimicrobial Peptides from Bacterial Origin: Overview of Their Biology and Their Impact against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional analysis of the pediocin operon of Pediococcus acidilactici PAC1.0: PedB is the immunity protein and PedD is the precursor processing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative studies of immunity proteins of pediocin-like bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Structure-Function Analysis of Immunity Proteins of Pediocin-Like Bacteriocins: C-Terminal Parts of Immunity Proteins Are Involved in Specific Recognition of Cognate Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Short Communication: Immunity Gene pedB Enhances Production of this compound in Naturally Resistant Lactococcus lactis Strains [agris.fao.org]
Navigating the Landscape of Pediocin PA-1: A Technical Guide to Natural Variants and Engineered Derivatives
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Natural Variants and Derivatives of the Potent Bacteriocin, Pediocin PA-1.
This in-depth whitepaper delves into the molecular intricacies of this compound, a class IIa bacteriocin with significant promise as a natural antimicrobial agent. The guide offers a detailed exploration of its natural variants and the landscape of engineered derivatives designed to enhance its stability, antimicrobial spectrum, and overall efficacy. This document serves as a critical resource for professionals engaged in the discovery and development of novel anti-infective therapies.
Introduction to this compound
This compound is a 44-amino acid antimicrobial peptide produced by Pediococcus acidilactici. It exhibits potent activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a subject of intense research for applications in food preservation and clinical therapeutics.[1][2] Its mechanism of action involves the formation of pores in the cytoplasmic membrane of target cells, leading to dissipation of the proton motive force and ultimately cell death.[3][4] This process is mediated by the mannose phosphotransferase system (Man-PTS) on the target cell surface, which acts as a receptor for this compound.[5]
Natural Variants and Derivatives: Enhancing Nature's Design
Researchers have explored various strategies to improve the properties of this compound, including site-directed mutagenesis, the creation of chimeric proteins, and chemical synthesis of analogs. These modifications aim to address limitations of the native peptide, such as susceptibility to oxidation and a desire for a broader antimicrobial spectrum.
Site-Directed Mutagenesis for Enhanced Stability and Activity
A key focus of this compound engineering has been to improve its stability, particularly against oxidation. The single methionine residue at position 31 (Met31) is susceptible to oxidation, which can lead to a significant loss of antimicrobial activity.[6][7] Replacing Met31 with non-oxidizable amino acids like alanine (Ala), leucine (Leu), or isoleucine (Ile) has been shown to protect the peptide from oxidation while maintaining or only slightly reducing its antimicrobial potency.[6][8][9] Conversely, substitution with a hydrophilic residue like aspartate (Asp) has been found to be detrimental to its activity.[6]
Mutagenesis has also been employed to enhance the antimicrobial activity of this compound. Studies focusing on the C-terminal domain have shown that substituting glycine at position 29 with alanine (G29A) can lead to a distinct increase in antimicrobial activity.[10][11] This is thought to facilitate the penetration of the peptide into the target cell membrane.[10] Furthermore, modifications to the positively charged residues in the N-terminal region have been investigated to understand their role in the initial electrostatic interactions with target cells, with some mutations leading to a modest increase in bacteriostatic activity.[12]
Chimeric Pediocins and DNA Shuffling for Altered Specificity
To broaden the antimicrobial spectrum of this compound, researchers have created chimeric proteins by swapping domains with other class IIa bacteriocins, such as enterocin A.[13] For instance, a chimera consisting of the N-terminal half of enterocin A and the C-terminal half of this compound demonstrated increased activity against a strain of Leuconostoc lactis.[13]
DNA shuffling, a method for in vitro recombination of homologous genes, has been used to generate novel this compound variants with unique N-terminal sequences. This approach has yielded mutants with enhanced activity against various spoilage bacteria, including species of Lactobacillus, Pediococcus, and Carnobacterium.[13]
Synthetic Analogs and the Role of Disulfide Bonds
Chemical synthesis has provided a platform to produce this compound and its analogs, allowing for detailed structure-activity relationship studies.[7] This approach has been instrumental in confirming the crucial role of the two disulfide bonds for the peptide's activity.[7] Linear analogs of this compound, where the cysteine residues were replaced by alanine, were found to be inactive, demonstrating the importance of the cyclic structure conferred by the disulfide bridges for its antimicrobial function.[7] Interestingly, a synthesized linear M31L analog showed comparable activity to the native peptide, suggesting that under assay conditions, the disulfide bonds may form in situ.[7]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in agar diffusion assays. The following tables summarize the reported activities of various variants against key indicator strains.
| This compound Variant | Indicator Strain | MIC (nM) | Relative Activity (%) vs. Wild-Type | Reference |
| Wild-Type this compound | Listeria monocytogenes | 13.5 | 100 | [7] |
| ped[M31A] | Lactobacillus sake NCDO 2714 | - | ~100 | [6] |
| ped[M31L] | Listeria monocytogenes | 13.5 | 100 | [7] |
| ped[M31I] | Lactobacillus sake NCDO 2714 | - | ~100 | [6] |
| ped[M31D] | Lactobacillus sake NCDO 2714 | - | ~1 | [6] |
| Oxidized this compound (Met31) | Listeria monocytogenes | >1000 | <1 | [7] |
| Linear Analog (Cys to Ala) | Listeria monocytogenes | Inactive | 0 | [7] |
| Penocin A | Listeria monocytogenes | - | Less effective than Pediocin M31L | [14][15] |
| This compound Variant | Indicator Strain | Inhibition Zone Diameter (mm) | Reference |
| DNA Shuffled Mutant B1 | Leuconostoc lactis | >7.8 | [13] |
| Wild-Type this compound | Leuconostoc lactis | 0 | [13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound and its derivatives.
Production and Purification of this compound
From Pediococcus acidilactici
-
Cultivation: P. acidilactici is cultured in a suitable medium such as MRS broth.[16]
-
Harvesting: The culture supernatant is collected by centrifugation.[8][17]
-
Purification: A multi-step purification process is often employed, which can include:
-
Ammonium sulfate precipitation.[17]
-
Cation exchange chromatography.[17]
-
Hydrophobic interaction chromatography (e.g., Amberlite XAD resins).[8]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[8]
-
Immunoaffinity chromatography has also been reported as a one-step purification method.[18]
-
Recombinant Production
-
Host Systems: Escherichia coli, Lactococcus lactis, and Corynebacterium glutamicum have been successfully used for the heterologous expression of this compound and its variants.[8][16][17]
-
Expression Vectors: Expression vectors are constructed to contain the gene encoding the pediocin variant, often fused to a secretion signal peptide from the host or a related bacteriocin.[16]
-
Purification: Purification of the recombinantly produced peptide generally follows similar principles to those used for the native bacteriocin, often involving affinity chromatography (e.g., His-tag) followed by RP-HPLC.[8]
Antimicrobial Activity Assays
Agar Well Diffusion Assay
-
Indicator Lawn Preparation: A lawn of the indicator microorganism is prepared by spreading a standardized inoculum onto the surface of an appropriate agar medium (e.g., BHI agar for Listeria).[14]
-
Well Creation: Wells are cut into the agar using a sterile cork borer.
-
Sample Application: A defined volume of the bacteriocin solution (or culture supernatant) is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the indicator strain.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured. The activity is often expressed in arbitrary units per milliliter (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.[17]
Minimum Inhibitory Concentration (MIC) Determination by Microtiter Plate Assay
-
Serial Dilutions: Two-fold serial dilutions of the purified bacteriocin are prepared in a suitable broth medium in the wells of a 96-well microtiter plate.[14][19]
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator organism.
-
Incubation: The plate is incubated at the optimal growth temperature for the indicator strain.
-
MIC Determination: The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).[14]
Site-Directed Mutagenesis
-
Template DNA: A plasmid containing the gene encoding this compound is used as the template.
-
Primer Design: Oligonucleotide primers are designed to contain the desired mutation.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the template DNA to generate mutated plasmids.[13]
-
Template Removal: The parental, non-mutated template DNA is digested using an enzyme such as DpnI.
-
Transformation: The mutated plasmids are transformed into a suitable E. coli strain for propagation.
-
Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.
Visualizing the Mechanisms and Workflows
Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes involved in this compound research.
Caption: Mechanism of action of this compound.
Caption: Workflow for recombinant this compound production and analysis.
Conclusion
This compound continues to be a molecule of significant interest in the search for novel antimicrobial agents. The development of derivatives with enhanced stability and altered specificity underscores the potential for protein engineering to overcome the limitations of natural peptides. The data and protocols summarized in this guide provide a valuable resource for researchers and drug developers, facilitating further innovation in the field of bacteriocin-based therapeutics. The ongoing exploration of this compound variants, driven by a deeper understanding of its structure-activity relationships, promises to unlock its full potential in combating bacterial pathogens.
References
- 1. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - ProQuest [proquest.com]
- 3. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5z.com [5z.com]
- 8. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of Antimicrobial Activity of this compound by Site-directed Mutagenesis in C-terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of Innovative this compound by DNA Shuffling among Class IIa Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. An oxidation resistant this compound derivative and penocin A display effective anti- Listeria activity in a model human gut environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bacteriostatic activity and partial characterization of the bacteriocin produced by L. plantarum sp. isolated from traditional sourdough - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pediocin PA-1 Production and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the production and purification of Pediocin PA-1, a class IIa bacteriocin with significant potential as a food preservative and therapeutic agent. The following sections outline optimized production strategies in various host systems and comprehensive purification methodologies, supported by quantitative data and detailed experimental workflows.
I. Introduction to this compound
This compound is a 44-amino acid antimicrobial peptide produced by certain strains of Pediococcus acidilactici. It exhibits potent activity against a range of Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. Its heat stability and effectiveness at various pH levels make it a promising candidate for applications in food safety and clinical settings. The production and purification of high-purity, active this compound are critical for research and development.
II. Production of this compound
The production of this compound can be achieved through cultivation of its natural producer, Pediococcus acidilactici, or via recombinant expression in various host organisms. The choice of production system often depends on the desired yield, purity requirements, and downstream application.
A. Native Production by Pediococcus acidilactici
Production of this compound by its native producer is a common approach. Optimization of culture conditions is crucial for maximizing yield.
Key Production Parameters:
-
Producing Strain: Pediococcus acidilactici (e.g., PAC 1.0, 347, CCFM18)[1][2][3]
-
Culture Medium: MRS broth is commonly used.[2] Supplementation with specific carbon and nitrogen sources can enhance production. For instance, sucrose and soyatone have been shown to improve bacteriocin activity.[4]
-
Optimal Growth Conditions:
B. Recombinant Production Systems
Recombinant production offers the potential for higher yields and simplified purification processes. Several host systems have been successfully utilized for this compound expression.
-
Corynebacterium glutamicum : This host has been identified as suitable for recombinant this compound production, demonstrating resistance to high concentrations of the bacteriocin.[5] Optimization of fermentation, particularly maintaining low dissolved oxygen levels, is favorable for production.[5][6]
-
Lactococcus lactis : As a food-grade bacterium, L. lactis is an attractive host. Expression systems have been developed that utilize the secretory apparatus of lactococcin A to produce and secrete this compound.[7][8]
-
Escherichia coli : Gene fusion expression systems, such as using a thioredoxin (trx) tag, have been employed to produce recombinant active this compound in E. coli. This approach has been reported to increase the production yield by 4- to 5-fold compared to the native producer.[1][2]
III. Purification of this compound
A multi-step purification strategy is typically required to obtain highly pure and active this compound. The following protocols outline common purification steps.
A. Initial Recovery and Concentration
-
Cell Removal: Centrifuge the culture broth (e.g., 10,000 x g for 45 minutes at 4°C) to pellet the cells. The supernatant contains the secreted this compound.[5]
-
Ammonium Sulfate Precipitation: This step concentrates the bacteriocin. Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 50% while gently stirring at 4°C.[5] Allow precipitation to occur overnight.
-
Collection of Precipitate: Centrifuge the mixture (e.g., 10,000 x g for 45 minutes at 4°C) to collect the precipitate containing this compound.[5]
-
Resuspension: Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., HPLC grade water) and adjust the pH to 3.9 with 2 M HCl.[5]
-
Clarification: Centrifuge again (e.g., 10,000 x g for 20 minutes at 4°C) to remove any insoluble material.[5]
B. Chromatographic Purification
A combination of chromatographic techniques is employed to achieve high purity.
-
Cation Exchange Chromatography (CIEX):
-
Principle: this compound is a cationic peptide, which allows it to bind to a cation exchange resin at a suitable pH.
-
Protocol: Apply the clarified supernatant from the initial recovery step to a cation exchange column. After washing the column to remove unbound impurities, elute the bound this compound using a salt gradient.[5]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Principle: This technique separates proteins based on their hydrophobicity.
-
Protocol: The active fraction from the previous step can be further purified using HIC. The sample is applied to the column in a high salt buffer, and elution is achieved by decreasing the salt concentration.[1]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: RP-HPLC provides high-resolution separation based on hydrophobicity.
-
Protocol: Apply the active fractions from the previous chromatography step to a reverse-phase column (e.g., Resource RPC). Elute the pediocin using a linear gradient of an organic solvent like 2-propanol or acetonitrile containing 0.1% trifluoroacetic acid (TFA).[5][7] Active fractions containing purified this compound are collected.
-
-
Immunoaffinity Chromatography:
-
Principle: This highly specific method utilizes antibodies raised against this compound.
-
Protocol: An immunoaffinity column is prepared by coupling anti-pediocin PA-1 polyclonal antibodies to a support matrix like Sepharose. The culture supernatant is passed through the column, allowing the pediocin to bind specifically. After washing, the purified pediocin is eluted. This one-step procedure can yield high purity and recovery.[9][10]
-
IV. Quantification of this compound Activity
The biological activity of this compound is typically determined using an agar well diffusion assay or a microtiter plate-based assay.
A. Agar Well Diffusion Assay
-
Indicator Strain: A sensitive indicator strain, such as Listeria monocytogenes or Enterococcus faecium, is used.
-
Procedure:
-
Prepare an agar plate seeded with the indicator strain.
-
Punch wells into the agar.
-
Add serial dilutions of the this compound samples to the wells.
-
Incubate the plate under appropriate conditions.
-
-
Quantification: The bacteriocin activity is quantified by measuring the diameter of the inhibition zones around the wells. The activity is expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.[3][7]
B. Microtiter Plate Assay
-
Procedure:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound samples in a suitable broth.
-
Inoculate each well with the indicator strain to a final optical density (OD) of approximately 0.05.[5]
-
Incubate the plate at the optimal growth temperature for the indicator strain for 5-6 hours.[5]
-
-
Quantification: Monitor the growth of the indicator strain by measuring the OD at 600 nm. Bacteriocin activity (BU/mL) is defined as the reciprocal of the highest dilution that causes at least 50% inhibition of the indicator strain's growth.[5][7]
V. Data Presentation
Table 1: Summary of this compound Production Yields in Different Systems
| Production System | Host Organism | Yield | Reference |
| Native Production | Pediococcus acidilactici 347 | ~5 µg/mL | [5] |
| Recombinant (Thioredoxin Fusion) | Escherichia coli | 20–30 mg/L | [1] |
| Recombinant (Optimized Fed-Batch) | Corynebacterium glutamicum | 66 mg/L | [11] |
| Heterologous Expression | Lactococcus lactis | ~25% of native producer | [7] |
Table 2: Purification Fold and Recovery of this compound
| Purification Step | Purification Fold | Recovery (%) | Reference |
| Reverse-Phase Chromatography | ~10^6 | 617% | [7] |
| Immunoaffinity Chromatography | - | 53.3% | [9][10] |
Note: The high recovery percentage in the reverse-phase chromatography example may be due to the removal of inhibitory substances present in the crude extract, leading to an apparent increase in total activity.
VI. Experimental Workflows
A. This compound Production Workflow
Caption: Workflow for this compound production and initial recovery.
B. This compound Purification Workflow
Caption: A typical multi-step chromatographic purification workflow for this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Production of active this compound in Escherichia coli using a thioredoxin gene fusion expression approach: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Bacteriocin Production by Pediococcus Acidilactici CCFM18 and Characterization of Its Biological Properties [mdpi.com]
- 4. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Purification of this compound by immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
Heterologous Expression Systems for Pediocin PA-1 Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin PA-1, a class IIa bacteriocin produced by Pediococcus acidilactici, exhibits potent antimicrobial activity against a broad spectrum of Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. Its potential applications as a food biopreservative and a therapeutic agent have driven research into efficient production methods.[1][2][3][4] Low production yields from its native producer have spurred the development of heterologous expression systems to enhance production and facilitate purification.[5][6] This document provides detailed application notes and protocols for the heterologous expression of this compound in various host systems, including Escherichia coli, Pichia pastoris, and Lactic Acid Bacteria (LAB).
Introduction
Bacteriocins are ribosomally synthesized antimicrobial peptides that have garnered significant interest as natural alternatives to conventional antibiotics and chemical preservatives.[3] this compound, a 4.6 kDa peptide, is particularly notable for its stability over a wide range of pH and temperatures and its strong antilisterial activity.[1][2][7] The primary structure of this compound consists of 44 amino acids with two disulfide bonds.[5] The genetic determinants for this compound production, immunity, and secretion are typically encoded on an operon.[8] To overcome the limitations of low yield from native strains, several heterologous expression systems have been explored, offering the potential for scalable and cost-effective production.[3][5][6]
Heterologous Expression Systems: A Comparative Overview
A variety of prokaryotic and eukaryotic host systems have been successfully utilized for the recombinant production of this compound. The choice of expression system depends on factors such as desired yield, post-translational modifications, and downstream processing requirements.
Escherichia coli
E. coli is a widely used host for recombinant protein production due to its rapid growth, well-characterized genetics, and the availability of numerous expression vectors and engineered strains.[3] this compound has been expressed in E. coli primarily as a fusion protein to enhance stability and facilitate purification.[1][5][6]
Pichia pastoris
The methylotrophic yeast Pichia pastoris is an attractive eukaryotic host for producing secreted proteins at high levels, which can simplify downstream purification processes.[9] It has been successfully used to produce and secrete active this compound.[9][10][11]
Lactic Acid Bacteria (LAB)
Expressing this compound in food-grade LAB, such as Lactococcus lactis, is particularly advantageous for food applications, as it allows for in situ production of the bacteriocin.[8][12] These systems can be engineered to secrete active this compound, often by utilizing the secretion machinery of other bacteriocins.[8][13]
Corynebacterium glutamicum
Corynebacterium glutamicum has emerged as a suitable host for the recombinant production of this compound, demonstrating resistance to high concentrations of the bacteriocin and efficient secretion of the active peptide.[14][15]
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on the heterologous production of this compound.
Table 1: this compound Production in Escherichia coli
| E. coli Strain | Expression Strategy | Promoter | Yield | Specific Activity (AU/mg) | Reference |
| Origami (DE3) | Thioredoxin (Trx) fusion (trx-pedA) | T7 | 20-30 mg/L (cleared cell lysate) | Not specified | [5] |
| BL21(DE3) | NusA fusion (NusA-His-pedA) | T7 | 79.8 mg/L (purified fusion protein) | 23.5 x 10³ | [1][7] |
| M15 | His-tagged DHFR fusion | Not specified | 3 mg/L (purified) | Not specified | [1] |
| Tuner™ (DE3) | Full ped operon | T7 | Not quantified, activity shown | Not specified | [3] |
| DE3 Tuner™ | M31L variant | T7 | 0.7 mg/L (purified) | Not specified | [16] |
Table 2: this compound Production in Yeast Systems
| Host | Expression Strategy | Vector | Yield | Characteristics | Reference |
| Pichia pastoris X33 | Secreted | pPICZαA-ped | 74 µg/mL (extracellular) | Biologically inactive due to association with collagen-like material | [17] |
| Pichia pastoris X33 | Secreted | pPICZαA-ped | Not quantified, activity shown | Active against L. monocytogenes | [9][10][11] |
| Saccharomyces cerevisiae W303 | Surface display | Not specified | 4.75 ± 0.75 g dry cell weight/L | Yeast cells exhibited antimicrobial activity | [18][19] |
Table 3: this compound Production in Lactic Acid Bacteria and other Gram-Positive Hosts
| Host | Expression Strategy | Secretion System | Relative Yield | Reference |
| Lactococcus lactis IL1403 | Lactococcin A leader fusion | Lactococcin A | ~25% of native producer (P. acidilactici 347) | [8][13][20] |
| Lactococcus lactis IL1403 | Lactococcin A leader fusion with lcnC and lcnD | Lactococcin A | Similar to native producer | [12] |
| Corynebacterium glutamicum CR099 | Synthetic pedACD operon | Native PedCD | At least 5 µg/mL | [14] |
| Lactobacillus reuteri KCTC 3679 | α-amylase signal sequence fusion | α-amylase | Not quantified, activity shown | [21] |
| Bacillus subtilis WB800N | Secreted with and without His-tag | Native secretion | Not quantified, activity shown | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the heterologous production of this compound.
Protocol 1: Expression of NusA-Fused this compound in E. coli
This protocol is based on the methodology described by Nguyen et al. (2019).[1]
1. Gene Cloning and Vector Construction: a. Synthesize the gene encoding mature this compound with codon optimization for E. coli. b. Amplify the gene using PCR and introduce appropriate restriction sites. c. Ligate the amplified gene into the pET43.1a vector, which contains a NusA tag, a 6xHis-tag, and an enterokinase cleavage site upstream of the insertion site. d. Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) and verify the construct by sequencing.
2. Protein Expression: a. Transform the verified pET43.1a-pedA plasmid into an expression host such as E. coli BL21(DE3).[1] b. Inoculate a single colony into 5 mL of LB medium containing 100 µg/mL ampicillin and grow overnight at 37°C with shaking. c. Inoculate 500 mL of LB medium with the overnight culture to an initial OD₆₀₀ of ~0.05. d. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.8 mM.[1] f. Continue to grow the culture for an additional 3 hours at 37°C.[1] g. Harvest the cells by centrifugation at 5,000 rpm for 7 minutes.[1]
3. Protein Purification (Ni-NTA Chromatography): a. Resuspend the cell pellet in binding buffer (50 mM Na₂HPO₄, 300 mM NaCl, 10 mM Imidazole, pH 7.4).[1] b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 12,000 rpm for 30 minutes at 4°C to pellet cell debris. d. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with binding buffer. e. Wash the column with wash buffer (50 mM Na₂HPO₄, 300 mM NaCl, 20 mM Imidazole, pH 7.4). f. Elute the fusion protein with elution buffer (50 mM Na₂HPO₄, 300 mM NaCl, 250 mM Imidazole, pH 7.4). g. Analyze the fractions by SDS-PAGE.
4. Cleavage of the Fusion Tag: a. Dialyze the purified fusion protein against a buffer suitable for enterokinase cleavage. b. Add enterokinase to the protein solution and incubate according to the manufacturer's instructions. c. The released this compound can be further purified by methods such as reverse-phase HPLC.[5]
Protocol 2: Secretion of this compound from Pichia pastoris
This protocol is adapted from the work of Nguyen et al. (2024).[9]
1. Vector Construction and Yeast Transformation: a. Synthesize the gene for mature this compound and clone it into the pPICZαA vector, which contains the α-factor secretion signal for directing the protein to the secretory pathway. b. Linearize the resulting pPICZαA-pedA plasmid with a suitable restriction enzyme (e.g., SacI).[9] c. Transform the linearized plasmid into P. pastoris X-33 cells by electroporation.[9] d. Select for transformants on YPD agar plates containing Zeocin (100 µg/mL).[9]
2. Expression and Secretion: a. Inoculate a single colony of a positive transformant into BMGY medium (Buffered Glycerol-complex Medium) and grow at 30°C with shaking until the culture is in the logarithmic growth phase. b. Harvest the cells by centrifugation and resuspend them in BMMY medium (Buffered Methanol-complex Medium) to induce expression. c. Continue to culture at 30°C with shaking, adding methanol to a final concentration of 0.5% every 24 hours to maintain induction. d. Harvest the culture supernatant at desired time points by centrifugation.
Protocol 3: Purification of Recombinant this compound
This protocol outlines a general procedure for purifying this compound from culture supernatants or cell lysates, based on methods described in various studies.[8][14]
1. Initial Capture (Ammonium Sulfate Precipitation): a. For secreted Pediocin, use the cell-free culture supernatant. For intracellular expression, use the soluble fraction of the cell lysate. b. Slowly add ammonium sulfate to the sample at 4°C with gentle stirring to a final saturation of 50%.[14] c. Allow precipitation to occur for several hours or overnight at 4°C. d. Collect the precipitate by centrifugation (e.g., 10,000 x g for 45 minutes at 4°C).[14]
2. Cation Exchange Chromatography (CIEX): a. Resuspend the ammonium sulfate precipitate in a suitable low-salt buffer (e.g., HPLC grade water with pH adjusted to 3.9).[14] b. Load the sample onto a cation exchange column (e.g., SP Sepharose) equilibrated with the same buffer. c. Wash the column to remove unbound proteins. d. Elute the bound this compound using a linear salt gradient (e.g., 0-1 M NaCl). e. Collect fractions and test for antimicrobial activity.
3. Hydrophobic Interaction Chromatography (HIC): a. Pool the active fractions from CIEX and add ammonium sulfate to a high concentration (e.g., 1 M). b. Load the sample onto an HIC column (e.g., Octyl-Sepharose) equilibrated with a high-salt buffer. c. Elute the this compound using a decreasing salt gradient.
4. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): a. For final polishing, subject the active fractions from HIC to RP-HPLC on a C18 column.[5] b. Elute the peptide using a gradient of an organic solvent such as acetonitrile or isopropanol in water, typically containing 0.1% trifluoroacetic acid.[8][14] c. Monitor the elution profile at 220 nm and 280 nm. d. Collect the peaks and determine their activity and purity.
Protocol 4: Quantification of this compound Activity (Agar Well Diffusion Assay)
1. Preparation of Indicator Lawn: a. Grow an overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes or Enterococcus faecium P21).[8] b. Inoculate molten soft agar (e.g., MRS or BHI with 0.75% agar), cooled to 45-50°C, with the indicator culture (e.g., 1% v/v). c. Pour the seeded agar onto a pre-poured base of the same medium in a petri dish and allow it to solidify.
2. Sample Application: a. Create wells in the agar using a sterile cork borer or pipette tip. b. Add a known volume (e.g., 50 µL) of the this compound sample (or serial dilutions) into the wells.
3. Incubation and Measurement: a. Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours). b. Measure the diameter of the zone of inhibition around the wells.
4. Calculation of Activity: a. The antimicrobial activity is typically expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution that gives a clear zone of inhibition.[8] b. A standard curve can be generated using purified this compound of a known concentration to quantify the amount of active bacteriocin in the samples.[8][12]
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the production of this compound in different heterologous systems.
Caption: Workflow for recombinant this compound production in E. coli.
Caption: Workflow for secreted this compound production in Pichia pastoris.
Conclusion
Heterologous expression systems provide powerful tools for the production of this compound, overcoming the yield limitations of its native host. E. coli systems, particularly with fusion tags, can achieve high intracellular expression levels, while yeast and other bacterial systems offer the advantage of secretion, which can simplify downstream processing. The choice of the optimal system will depend on the specific application, required yield, and desired purity of the final product. The protocols and data presented here serve as a comprehensive guide for researchers and professionals in the development and optimization of this compound production for applications in the food and pharmaceutical industries.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Production of active this compound in Escherichia coli using a thioredoxin gene fusion expression approach: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishing recombinant production of this compound in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DSpace [t-stor.teagasc.ie]
- 17. Production of this compound in the methylotrophic yeast Pichia pastoris reveals unexpected inhibition of its biological activity due to the presence of collagen-like material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of yeast surface display system in expression of recombinant this compound in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. jmb.or.kr [jmb.or.kr]
- 22. Heterologous expression of pediocin/papA in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Pediocin PA-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin PA-1 is a well-characterized bacteriocin produced by Pediococcus acidilactici. It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins, which exhibit potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes[1][2]. This property makes this compound a promising candidate for applications in food preservation and as a therapeutic agent. Accurate and reproducible quantification of its activity is crucial for research, development, and quality control.
These application notes provide an overview of the common methods used to quantify this compound activity, complete with detailed experimental protocols and comparative data.
Quantification Methods Overview
Several methods are employed to determine the antimicrobial activity of this compound. These assays can be broadly categorized as follows:
-
Diffusion-Based Assays: These methods rely on the diffusion of the bacteriocin through a solid or semi-solid agar medium, resulting in a zone of growth inhibition of a sensitive indicator organism. The size of the inhibition zone is proportional to the bacteriocin concentration.
-
Agar Well Diffusion Assay
-
Spot-on-Lawn Assay
-
-
Dilution-Based Assays: These assays determine the minimum concentration of the bacteriocin required to inhibit the growth of a sensitive microorganism.
-
Critical Dilution Assay (in agar or broth)
-
Microtiter Plate Assay
-
-
Spectrophotometric/Colorimetric Assays: These methods measure the effect of the bacteriocin on the growth of an indicator strain by monitoring changes in optical density or colorimetric reactions.
Data Presentation: Comparative Analysis of this compound Activity
The following tables summarize quantitative data from various studies, providing a comparative look at this compound activity as determined by different methods.
Table 1: Minimal Inhibitory Concentration (MIC) of this compound against Listeria monocytogenes
| This compound Variant/Form | Indicator Strain | Assay Method | MIC | Reference |
| Purified this compound | Listeria monocytogenes 10403S | Broth Microdilution | 90–45 nM | [3] |
| Purified this compound | Listeria monocytogenes | Not Specified | 13.5 nM | [4] |
| Pediocin M31L (Oxidation Resistant) | Listeria monocytogenes 10403S | Broth Microdilution | 72 nM | [3] |
| Penocin A | Listeria monocytogenes 10403S | Broth Microdilution | 650 nM | [3] |
Table 2: Activity of this compound Expressed in Arbitrary Units (AU/mL)
| This compound Source | Indicator Strain | Assay Method | Activity (AU/mL) | Reference |
| P. acidilactici 347 Supernatant | L. monocytogenes EGDe | Microtiter Plate Assay | At least 5 µg/mL | [5] |
| L. plantarum MTCC 2621 | Not Specified | Not Specified | 8.39±0.51 µg/ml protein | [6] |
Table 3: Zone of Inhibition Diameters for this compound
| This compound Concentration/Source | Indicator Strain | Assay Method | Zone of Inhibition (mm) | Reference |
| 10 µg/ml recombinant this compound | L. monocytogenes | Agar Well Diffusion | Not specified, but used for activity evaluation | [7] |
| 0.5 mg/mL bacteriocin | Various | Agar Well Diffusion | Varies with indicator strain | [8][9] |
| Cell-free supernatant | P. aeruginosa | Agar Well Diffusion | 7.1 ± 0.14 to 17.75 ± 0.49 | [10] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
This is one of the most frequently used methods for screening and quantifying bacteriocin activity[11][12][13].
Principle: this compound diffuses from a well through an agar layer seeded with a sensitive indicator organism. The resulting zone of growth inhibition is measured, and its diameter is correlated with the bacteriocin activity.
Materials:
-
This compound sample (crude supernatant or purified)
-
Sensitive indicator strain (e.g., Listeria monocytogenes, Enterococcus faecium)
-
Appropriate agar medium (e.g., BHI, MRS)
-
Soft agar (0.8% agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Incubator
Procedure:
-
Prepare a fresh overnight culture of the indicator strain in a suitable broth medium.
-
Prepare agar plates with the appropriate growth medium for the indicator strain.
-
Inoculate molten soft agar (kept at 45-50°C) with the overnight culture of the indicator strain to a final concentration of ~10^6 CFU/mL.
-
Pour the inoculated soft agar onto the surface of the pre-poured agar plates to create a lawn. Allow it to solidify.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the this compound sample (and its serial dilutions) into each well.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measure the diameter of the clear zone of inhibition around each well.
-
The activity is often expressed in Arbitrary Units (AU/mL), which is defined as the reciprocal of the highest dilution showing a clear zone of inhibition.
Caption: Workflow for the Agar Well Diffusion Assay.
Protocol 2: Microtiter Plate Assay (Broth Microdilution)
This method is a high-throughput technique for determining the Minimal Inhibitory Concentration (MIC) or for quantifying bacteriocin activity in a liquid medium[5][14][15].
Principle: Serial dilutions of this compound are incubated with a standardized inoculum of the indicator strain in a 96-well microtiter plate. The growth of the indicator is measured spectrophotometrically, and the MIC is determined as the lowest concentration that inhibits growth by a certain percentage (e.g., 50% or 90%).
Materials:
-
This compound sample
-
Sensitive indicator strain
-
Appropriate broth medium
-
Sterile 96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a fresh overnight culture of the indicator strain and dilute it in fresh broth to a standardized optical density (e.g., OD600 of 0.05-0.1).
-
Prepare two-fold serial dilutions of the this compound sample in the appropriate broth medium directly in the wells of a 96-well plate.
-
Add an equal volume of the diluted indicator strain suspension to each well.
-
Include a positive control (indicator strain without pediocin) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the indicator strain for a specified period (e.g., 12-16 hours)[14].
-
Measure the optical density (e.g., at 600 nm or 610 nm) using a microplate reader[14][15].
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., 50%) in the turbidity compared to the positive control[15]. Activity can also be expressed in Bacteriocin Units (BU), defined as the reciprocal of the highest dilution showing at least 50% inhibition[5].
Caption: Workflow for the Microtiter Plate Assay.
Protocol 3: Tetrazolium-Based Rapid Colorimetric Assay
This method offers a faster quantification of bacteriocin activity by measuring the metabolic activity of the indicator cells[16].
Principle: Viable cells of the indicator strain reduce a colorless tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to a colored formazan product. The intensity of the color, which can be measured spectrophotometrically, is proportional to the number of viable cells. Bacteriocin activity is quantified by the reduction in color formation.
Materials:
-
This compound sample
-
Sensitive indicator strain
-
Appropriate broth medium
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Methanol or another solvent to extract formazan
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare a standardized suspension of the indicator strain.
-
Mix the indicator cell suspension with various dilutions of the this compound sample in microcentrifuge tubes.
-
Incubate the mixture for a short period (e.g., 30 minutes at 37°C) to allow the bacteriocin to act on the cells[16].
-
Add the TTC solution to each tube and incubate in the dark for a specific time (e.g., 20 minutes at 37°C)[16].
-
Centrifuge the tubes to pellet the cells.
-
Extract the red formazan product from the cell pellets using a solvent like methanol.
-
Centrifuge again to remove cell debris.
-
Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 485 nm for formazan)[16].
-
A standard curve can be generated to correlate the reduction in absorbance with the bacteriocin concentration.
Mechanism of Action of this compound
This compound exerts its antimicrobial effect by forming pores in the cytoplasmic membrane of target cells[17][18]. This action is receptor-mediated, with the mannose phosphotransferase system (Man-PTS) being the primary target[19]. The process can be summarized in three steps:
-
Binding: The N-terminal region of this compound recognizes and binds to the Man-PTS receptor on the target cell membrane.
-
Insertion: Following binding, the C-terminal region of the pediocin molecule inserts itself into the cytoplasmic membrane.
-
Pore Formation: The inserted pediocin molecules oligomerize to form a pore, leading to the dissipation of the proton motive force, leakage of ions and small molecules, and ultimately, cell death[17][18][19].
Caption: Mechanism of action of this compound.
Conclusion
The choice of quantification method for this compound activity depends on the specific research question, required throughput, and available resources. The agar well diffusion assay is simple and suitable for screening, while the microtiter plate assay offers higher throughput and more quantitative data in the form of MIC values. For rapid quantification, the tetrazolium-based colorimetric assay is a valuable alternative. Understanding the principles and following standardized protocols for these assays is essential for obtaining reliable and comparable results in the study and application of this compound.
References
- 1. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 5z.com [5z.com]
- 5. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 9. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonistic Activity of Bacteriocin-Producing Lactobacillus Local Isolates Against Select Pathogenic Bacterial Strains - Iranian Journal of Medical Microbiology [ijmm.ir]
- 11. researchgate.net [researchgate.net]
- 12. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Pediocin PA-1: Application Notes and Protocols for Food Preservation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pediocin PA-1, a bacteriocin produced by Pediococcus acidilactici, as a natural food preservative. This document details its mechanism of action, antimicrobial spectrum, and practical applications in various food systems. Detailed experimental protocols are provided to facilitate research and development in the field of food safety and biopreservation.
Introduction
This compound is a class IIa bacteriocin that exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[1][2] Its heat stability, effectiveness over a wide pH range, and susceptibility to digestive proteases make it an attractive candidate for food biopreservation.[1][3] This document outlines the practical applications and methodologies for utilizing this compound in food preservation.
Mechanism of Action
This compound exerts its antimicrobial effect by forming pores in the cytoplasmic membrane of target bacterial cells. This action disrupts the proton motive force, leading to the leakage of essential ions and metabolites, and ultimately, cell death. The interaction is initiated by an electrostatic attraction between the cationic pediocin molecule and the negatively charged phospholipids in the bacterial membrane.
References
- 1. Detection and characterization of this compound/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopreservation strategies using bacteriocins to control meat spoilage and foodborne outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Pediocin PA-1 as a Biopreservative in Meat Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pediocin PA-1 is a well-characterized bacteriocin produced by strains of Pediococcus acidilactici and Pediococcus pentosaceus. It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are small, heat-stable, and cationic peptides.[1][2] this compound exhibits a broad spectrum of antimicrobial activity against Gram-positive bacteria, with particularly strong inhibitory action against the foodborne pathogen Listeria monocytogenes, a significant concern for the meat industry.[1][3] Its "Generally Recognized as Safe" (GRAS) status and effectiveness at refrigeration temperatures make it a promising natural biopreservative for enhancing the safety and shelf-life of meat and poultry products.[4] This document provides detailed application notes and experimental protocols for the use of this compound in meat preservation.
Mechanism of Action
This compound exerts its bactericidal effect by forming pores in the cytoplasmic membrane of target bacteria.[1] The process is initiated by an electrostatic interaction between the cationic pediocin molecule and the negatively charged phospholipids in the bacterial cell membrane.[1] This is followed by the insertion of the C-terminal region of the pediocin molecule into the membrane, leading to the formation of pores. These pores disrupt the membrane potential and cause the leakage of essential ions and metabolites, ultimately leading to cell death.[1]
Quantitative Data Summary
The efficacy of this compound in reducing Listeria monocytogenes populations in various meat products is summarized below.
Table 1: Efficacy of this compound against Listeria monocytogenes in Meat Products
| Meat Product | This compound Concentration (AU/g or AU/ml) | Storage Temperature (°C) | Storage Time | Log Reduction (CFU/g or CFU/ml) vs. Control | Reference(s) |
| Fresh Meat | Not specified | Not specified | Not specified | 1.0 - 2.5 | [4] |
| Spanish Raw Meat | 500 | 15 | 72 hours | 1.0 | [4] |
| Spanish Raw Meat | 1,000 | 15 | 72 hours | 2.0 | [4] |
| Spanish Raw Meat | 5,000 | 15 | 72 hours | 3.0 | [4] |
| Spanish Raw Meat | 1,000 | 4 | 21 days | 2.5 | [4] |
| Spanish Raw Meat | 5,000 | 4 | 21 days | 3.5 | [4] |
| Frankfurters | 5,000 | 4 | 60 days | 2.0 | [1] |
| Frankfurters | 5,000 | 15 | 30 days | 0.6 | [1] |
| Chicken Meat | Not specified | 4 | 14 days | 3.8 | [4] |
| Fermented Semidry Sausage | P. acidilactici as starter | Fermentation | Not specified | 2.0 | [4] |
| Pork Bologna | Not specified | 4 | 7 days | 3.59 | [5] |
Experimental Protocols
Protocol for Determination of this compound Activity (Arbitrary Units - AU/ml)
This protocol is adapted from the widely used critical dilution assay.
4.1.1 Materials
-
This compound stock solution or culture supernatant
-
Sensitive indicator strain (e.g., Listeria monocytogenes, Lactobacillus sakei)
-
Appropriate broth medium for the indicator strain (e.g., MRS broth, BHI broth)
-
Sterile 96-well microtiter plates
-
Microplate reader
-
Sterile phosphate-buffered saline (PBS) or appropriate diluent
4.1.2 Procedure
-
Prepare a fresh overnight culture of the indicator strain in the appropriate broth.
-
Serially dilute the this compound sample (e.g., culture supernatant or purified solution) twofold in the broth medium in a 96-well microtiter plate.
-
Inoculate each well with the indicator strain to a final concentration of approximately 10^5 CFU/ml.
-
Include a positive control (broth with indicator strain, no pediocin) and a negative control (broth only).
-
Incubate the microtiter plate at the optimal temperature for the indicator strain for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The arbitrary unit (AU/ml) is defined as the reciprocal of the highest dilution of pediocin that shows a 50% inhibition of the indicator strain's growth compared to the positive control.
Protocol for Application of this compound to Meat Products
4.2.1 Dipping Method
-
Prepare a this compound solution of the desired concentration (e.g., 1,000 - 5,000 AU/ml) in sterile distilled water or a suitable buffer.
-
Completely submerge the meat product (e.g., steak, chicken breast) in the pediocin solution for a defined period (e.g., 1-2 minutes).[6]
-
Remove the meat from the solution and allow it to drain for a short period to remove excess liquid.
-
Package the treated meat under appropriate conditions (e.g., vacuum-sealed, modified atmosphere).
4.2.2 Spraying Method
-
Prepare a this compound solution as described for the dipping method.
-
Use a sterile spray bottle or an automated spraying system to evenly coat the entire surface of the meat product with the pediocin solution.[7]
-
Ensure complete coverage of all surfaces.
-
Package the treated meat as described above.
Protocol for Antimicrobial Activity Assessment in Meat
4.3.1 Materials
-
Pediocin-treated and control meat samples
-
Target pathogen (e.g., Listeria monocytogenes)
-
Sterile stomacher bags
-
Stomacher
-
Sterile peptone water or other appropriate diluent
-
Selective agar plates for the target pathogen (e.g., PALCAM agar for Listeria)
-
Incubator
4.3.2 Procedure
-
Inoculate the surface of the meat samples with a known concentration of the target pathogen (e.g., 10^3 - 10^4 CFU/g).
-
Apply this compound using the chosen method (dipping or spraying).
-
Store the packaged meat samples at the desired temperature (e.g., 4°C).
-
At specified time intervals (e.g., day 0, 3, 7, 14), aseptically take a 10g sample of the meat.
-
Homogenize the sample in 90 ml of sterile peptone water using a stomacher for 2 minutes.
-
Perform serial tenfold dilutions of the homogenate in peptone water.
-
Plate the appropriate dilutions onto the selective agar plates.
-
Incubate the plates at the optimal temperature for the target pathogen for the recommended time.
-
Count the colonies and calculate the number of CFU/g of meat.
-
Compare the microbial counts of the pediocin-treated samples to the control samples to determine the log reduction.
Protocol for Physicochemical Analysis
4.4.1 pH Measurement
-
Homogenize 10g of the meat sample with 90 ml of distilled water.
-
Measure the pH of the homogenate using a calibrated pH meter.
4.4.2 Color Measurement
-
Measure the color of the meat surface using a colorimeter.
-
Record the L* (lightness), a* (redness), and b* (yellowness) values.
4.4.3 Lipid Oxidation (TBARS Assay)
-
Homogenize 5g of the meat sample with 15 ml of a solution containing 7.5% trichloroacetic acid (TCA), 0.1% propyl gallate, and 0.1% EDTA.
-
Filter the homogenate.
-
Mix 2 ml of the filtrate with 2 ml of 0.02 M 2-thiobarbituric acid (TBA) solution.
-
Incubate the mixture in a boiling water bath for 40 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the TBARS value (mg of malondialdehyde per kg of meat) using a standard curve prepared with 1,1,3,3-tetraethoxypropane.
Protocol for Sensory Evaluation
4.5.1 Panelists
-
Recruit a panel of trained or consumer panelists (typically 8-12 for trained panels, and a larger number for consumer panels).[8][9]
4.5.2 Sample Preparation
-
Cook the pediocin-treated and control meat samples to the same internal temperature using a consistent cooking method (e.g., grilling, roasting).
-
Cut the cooked meat into uniform-sized cubes and keep them warm.
-
Label the samples with random three-digit codes.
4.5.3 Evaluation
-
Present the samples to the panelists in a random order.
-
Provide panelists with water and unsalted crackers to cleanse their palate between samples.
-
Ask panelists to evaluate the samples for key sensory attributes on a structured scale (e.g., a 9-point hedonic scale for consumer panels or a line scale for trained panels).[10] Key attributes for meat include:
4.5.4 Data Analysis
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the pediocin-treated and control samples.
Visualizations
References
- 1. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 2. An oxidation resistant this compound derivative and penocin A display effective anti- Listeria activity in a model human gut environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Application of nisin as biopreservative of pork meat by dipping and spraying methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iaras.org [iaras.org]
- 9. meatscience.org [meatscience.org]
- 10. researchgate.net [researchgate.net]
- 11. Key Sensory Attributes for Evaluating Meat Products - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 12. uni-goettingen.de [uni-goettingen.de]
Application Notes and Protocols for Pediocin PA-1 Incorporation into Antimicrobial Packaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediocin PA-1, a bacteriocin produced by Pediococcus acidilactici, exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its incorporation into food packaging materials presents a promising strategy for enhancing food safety and extending shelf life. This document provides detailed application notes and experimental protocols for the production, purification, and incorporation of this compound into antimicrobial packaging films. It also outlines methodologies for evaluating the efficacy and safety of these materials.
Introduction
This compound is a class IIa bacteriocin, a group of small, heat-stable, and cationic antimicrobial peptides.[1][2] Its primary mechanism of action involves pore formation in the cytoplasmic membrane of target bacteria, leading to the dissipation of the proton motive force and ultimately cell death.[3][4][5] This targeted activity against specific pathogens, coupled with its stability over a wide range of pH and temperatures, makes this compound an excellent candidate for use in active food packaging systems.[6] The development of such packaging can help in reducing the reliance on traditional chemical preservatives and mitigating the risk of foodborne illnesses.
Quantitative Data Summary
The following tables summarize the antimicrobial efficacy of this compound against various foodborne pathogens and its performance in food systems.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens
| Microorganism | Strain | MIC (nM) | Reference |
| Listeria monocytogenes | - | 13.5 | [7] |
| Listeria monocytogenes | 10403S | 45 | [8][9][10] |
| Listeria monocytogenes | - | 0.2 | [11] |
| Enterococcus faecalis | NCDO 581 | 1.8 | [1] |
| Clostridium perfringens | - | 37.8 - 75.7 | [7] |
| Staphylococcus aureus | - | >500,000 | [12] |
Table 2: Efficacy of this compound in Food and Food Models
| Food Product | Target Microorganism | This compound Concentration | Storage Conditions | Microbial Reduction | Reference |
| Frankfurters | Listeria monocytogenes | 5,000 BU/ml | 4°C for 60 days | 2.0 log cycles | [6][13] |
| Frankfurters | Listeria monocytogenes | 5,000 BU/ml | 15°C for 30 days | 0.6 log cycles | [6][13] |
| Raw Sliced Pork | Listeria monocytogenes | 11.63 µg protein/cm² | 4°C | 99% of total population | [14][15] |
| Chicken Meat | Listeria monocytogenes | - | 4°C for 14 days | 3.8 log cfu/g | [16] |
| Spanish Dry-Fermented Sausages | Listeria monocytogenes | Pediocin-producing strain | - | 2 log cycles | [13] |
| Cheese Model | Listeria innocua | Pediocin-producing strain | Ripening period | >5 log CFU/g | [17] |
| Raw Buffalo Milk | Total Viable Count | 1-10% (v/v) PCFCW* | - | Significant decrease | [18] |
*PCFCW: this compound containing fermented cheese whey
Experimental Protocols
This section provides detailed protocols for key experiments related to the development and evaluation of this compound antimicrobial packaging.
Production and Purification of this compound
This protocol describes a two-step procedure for the purification of this compound from a Pediococcus acidilactici culture.
Materials:
-
Pediococcus acidilactici culture
-
MRS broth
-
Ammonium sulfate
-
20 mM Sodium phosphate buffer (pH 5.8)
-
1 M NaCl in 20 mM sodium phosphate buffer (pH 5.8)
-
Cation-exchange column (e.g., SP Sepharose Fast Flow)
-
Reverse-phase column
-
Centrifuge
-
Chromatography system
Procedure:
-
Cultivation: Inoculate MRS broth with Pediococcus acidilactici and incubate at 30°C for 16-24 hours.
-
Cell Removal: Centrifuge the culture at 4,000 x g for 15 minutes to pellet the bacterial cells.
-
Ammonium Sulfate Precipitation: Add ammonium sulfate to the supernatant to a final saturation of 40-60%. Stir at 4°C for at least 4 hours to precipitate the pediocin.
-
Collection of Precipitate: Centrifuge the mixture at 7,000 x g for 20 minutes to collect the pediocin-containing precipitate.
-
Resuspension: Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 5.8).
-
Cation-Exchange Chromatography:
-
Equilibrate the cation-exchange column with 20 mM sodium phosphate buffer (pH 5.8).
-
Load the resuspended pediocin solution onto the column.
-
Wash the column with 15 column volumes of the equilibration buffer.
-
Wash the column with 5 column volumes of the equilibration buffer containing 0.2 M NaCl.
-
Elute the bound pediocin with 1 M NaCl in the equilibration buffer.
-
-
Reverse-Phase Chromatography:
-
Further purify the pediocin-containing fractions from the cation-exchange step using a reverse-phase column.
-
Elute with a gradient of an appropriate organic solvent (e.g., isopropanol or acetonitrile) in water containing 0.1% trifluoroacetic acid.
-
-
Quantification: Determine the concentration and activity of the purified this compound using methods such as ELISA or a microtiter plate assay.
Incorporation of this compound into Polylactic Acid (PLA) Film
This protocol describes the solvent casting method for incorporating this compound into a PLA film.
Materials:
-
Polylactic acid (PLA) granules
-
Chloroform
-
Purified this compound
-
Plasticizer (e.g., polyethylene glycol - PEG)
-
Glass plates
-
Magnetic stirrer
-
Drying oven or desiccator
Procedure:
-
PLA Solution Preparation: Dissolve a specific amount of PLA granules (e.g., 3g) in a suitable solvent like chloroform (e.g., 30 ml) with continuous stirring at a slightly elevated temperature (e.g., 40°C) until fully dissolved.[19]
-
Pediocin Solution Preparation: Dissolve the desired amount of purified this compound in a small volume of a compatible solvent or buffer. The concentration of pediocin will need to be optimized based on the target application and desired antimicrobial activity.
-
Blending: Add the this compound solution and a plasticizer (e.g., PEG) to the PLA solution. Stir the mixture thoroughly for an extended period (e.g., 48 hours) to ensure a homogenous dispersion.[20]
-
Casting: Pour the film-forming solution onto a clean, level glass plate. The volume poured will determine the thickness of the final film.
-
Drying: Allow the solvent to evaporate slowly at room temperature in a well-ventilated area or in a desiccator. A controlled drying process is crucial to obtain a uniform film without defects.
-
Film Detachment: Once completely dry, carefully peel the antimicrobial PLA film from the glass plate.
-
Storage: Store the films in a dry, dark place until further analysis.
Antimicrobial Activity Assays
This qualitative assay determines the ability of the antimicrobial film to inhibit the growth of a target microorganism.
Materials:
-
Antimicrobial film
-
Target microorganism (e.g., Listeria monocytogenes)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile swabs
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a sterile broth.
-
Plate Inoculation: Using a sterile swab, evenly spread the microbial suspension over the entire surface of an agar plate to create a bacterial lawn.[2][6]
-
Film Application: Cut a disc of the antimicrobial film of a specific diameter and place it firmly onto the center of the inoculated agar plate using sterile forceps.[2][6]
-
Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.[2][6]
-
Observation: After incubation, observe the plate for a clear zone of no growth around the film disc.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger diameter indicates greater antimicrobial activity.
This quantitative assay determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
Purified this compound solution of known concentration
-
Target microorganism
-
Appropriate liquid broth medium
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound solution in the broth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.[2]
-
Controls: Include a positive control (broth with inoculum, no pediocin) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the target microorganism for 18-24 hours.[2]
-
Reading: Determine the MIC by observing the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be done visually or by measuring the optical density at 600 nm using a microplate reader.[2]
Migration Testing
This protocol outlines a general procedure for assessing the migration of this compound from the antimicrobial packaging into a food simulant.
Materials:
-
Antimicrobial film
-
Food simulants (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, and vegetable oil for fatty foods)
-
Incubator
-
Analytical method for this compound quantification (e.g., HPLC, ELISA)
Procedure:
-
Sample Preparation: Cut the antimicrobial film into pieces of a known surface area.
-
Immersion: Immerse the film samples in a specific volume of the chosen food simulant. The ratio of the surface area of the film to the volume of the simulant should be standardized (e.g., 6 dm² per 1 kg of simulant).
-
Incubation: Incubate the samples under conditions that simulate the intended use of the packaging. For long-term storage at room temperature, a common condition is 10 days at 40°C.[21]
-
Sample Collection: At specified time intervals, withdraw aliquots of the food simulant for analysis.
-
Quantification: Quantify the concentration of this compound that has migrated into the food simulant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Express the migration results in mg of this compound per kg of food simulant (mg/kg) or mg of this compound per dm² of the packaging surface (mg/dm²).
Visualizations
Experimental Workflow: this compound Antimicrobial Packaging Development
Caption: Workflow for developing and testing this compound antimicrobial packaging.
Signaling Pathway: Mechanism of Action of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Bactericidal Activity of this compound Is Specifically Inhibited by a 15-mer Fragment That Spans the Bacteriocin from the Center toward the C Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5z.com [5z.com]
- 8. tandfonline.com [tandfonline.com]
- 9. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Susceptibility to Nisin, Bactofencin, Pediocin and Reuterin of Multidrug Resistant Staphylococcus aureus, Streptococcus dysgalactiae and Streptococcus uberis Causing Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-listeria activity of poly(lactic acid)/sawdust particle biocomposite film impregnated with this compound/AcH and its use in raw sliced pork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A food-grade system for production of this compound in nisin-producing and non-nisin-producing Lactococcus lactis strains: application to inhibit Listeria growth in a cheese model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound containing fermented cheese whey reduces total viable count of raw buffalo (Bubalis bubalus) milk [agris.fao.org]
- 19. Preparation and characterization of poly-lactic acid based films containing propolis ethanolic extract to be used in dry meat sausage packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Pediocin PA-1 with Other Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin PA-1 is a well-characterized Class IIa bacteriocin produced by Pediococcus acidilactici. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[1][2] Its primary mechanism of action involves binding to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible cells, leading to pore formation in the cytoplasmic membrane, dissipation of the proton motive force, and ultimately cell death.[3][4][5] While highly effective against many Gram-positive organisms, its efficacy against Gram-negative bacteria is limited due to the protective outer membrane.[6]
Recent research has focused on the synergistic application of this compound with other antimicrobial compounds to enhance its efficacy, broaden its spectrum of activity, and reduce the required effective concentrations. This approach holds significant promise for applications in food preservation and clinical therapeutics. These notes provide a summary of quantitative data on these synergistic interactions and detailed protocols for their evaluation.
Quantitative Data on Synergistic Effects
The synergistic, additive, or antagonistic effects of antimicrobial combinations are commonly quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Partial Synergy/Additive Effect: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following tables summarize the reported synergistic and additive effects of this compound with various antimicrobial agents against different bacterial strains.
| Antimicrobial Combination | Target Microorganism | FIC Index | Interpretation | Reference |
| This compound + Nisin Z | Listeria ivanovii HPB28 | 1.0 | Additive | [7][8] |
| This compound + Reuterin | Listeria ivanovii HPB28 | 1.0 | Additive | [7] |
| This compound + Citric Acid | Listeria ivanovii HPB28 | 0.5 - 0.75 | Synergy to Partial Synergy | [9] |
| This compound + Lactic Acid | Listeria ivanovii HPB28 | 0.5 - 0.75 | Synergy to Partial Synergy | [9] |
| This compound + Citric Acid + Lactic Acid | Listeria ivanovii HPB28 | 0.75 | Partial Synergy | [7][8][9] |
| This compound + Polymyxin E | Listeria monocytogenes | Not specified, but described as synergistic | Synergy | [10] |
Experimental Protocols
Determination of Synergistic Activity: The Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic or antagonistic effects of antimicrobial combinations.[11][12][13]
a. Principle: This method involves a two-dimensional titration of two antimicrobial agents in a microtiter plate. Serial dilutions of one agent are made along the x-axis, and serial dilutions of the second agent are made along the y-axis. Each well is then inoculated with a standardized suspension of the target microorganism. The growth in each well is assessed after incubation, and the FIC index is calculated.
b. Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the second antimicrobial agent of known concentration
-
Overnight culture of the target microorganism
-
Spectrophotometer or microplate reader
-
Sterile pipettes and multichannel pipettes
-
Incubator
c. Protocol:
-
Prepare Inoculum: Culture the target microorganism overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[13]
-
Prepare Antimicrobial Dilutions:
-
Along the rows (e.g., A-H), prepare serial twofold dilutions of this compound.
-
Along the columns (e.g., 1-12), prepare serial twofold dilutions of the second antimicrobial agent.
-
The final volume in each well should be 100 µL, with 50 µL of each antimicrobial dilution.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only broth.
-
Individual MICs: Rows and columns with only one antimicrobial agent and the inoculum.
-
-
Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C) for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antimicrobial agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination showing no growth. The lowest FIC index is reported as the result for the combination.
-
Time-Kill Curve Assay
a. Principle: This assay provides information on the rate at which an antimicrobial agent or combination kills a bacterial population over time. It is a dynamic method that can confirm synergistic interactions observed in static assays like the checkerboard method.
b. Materials:
-
Flasks or tubes for bacterial culture
-
This compound and the second antimicrobial agent
-
Standardized bacterial inoculum
-
Sterile broth
-
Apparatus for serial dilutions and plating (e.g., agar plates, spreader)
-
Incubator
-
Colony counter
c. Protocol:
-
Prepare Cultures: Inoculate flasks containing fresh broth with the target microorganism to a starting density of approximately 105 - 106 CFU/mL.
-
Add Antimicrobials: Add the antimicrobial agents, alone and in combination, at concentrations corresponding to their MICs or sub-MICs (e.g., 0.5x MIC, 1x MIC). Include a growth control without any antimicrobials.
-
Incubation and Sampling: Incubate the cultures at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on appropriate agar plates to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
Signaling Pathways and Mechanisms of Synergistic Action
The synergistic effect of this compound with other antimicrobials often arises from complementary mechanisms of action.
This compound with Membrane-Permeabilizing Agents (e.g., Organic Acids, Polymyxins)
Against Gram-negative bacteria, the outer membrane acts as a barrier, preventing this compound from reaching its target, the cytoplasmic membrane.[6] Organic acids, such as lactic and citric acid, can disrupt the outer membrane by chelating divalent cations that stabilize the lipopolysaccharide (LPS) layer.[6] This disruption allows this compound to access and bind to its receptor on the inner membrane, leading to pore formation and cell death.[6] A similar mechanism is proposed for synergy with polymyxins, which are known to disrupt the outer membrane of Gram-negative bacteria.[10][14]
This compound with Other Bacteriocins (e.g., Nisin)
The combination of this compound with other bacteriocins like nisin can result in additive or synergistic effects.[7][15] While both are pore-forming bacteriocins, they may utilize different membrane receptors or have distinct modes of pore formation and stability.[5] This can lead to a more profound disruption of the cell membrane than either agent alone. For instance, nisin utilizes Lipid II as its docking molecule, while this compound primarily targets the Man-PTS.[3][5] This multi-target approach can be more effective and may reduce the likelihood of resistance development.
Conclusion
The synergistic application of this compound with other antimicrobial agents presents a promising strategy to enhance its antimicrobial efficacy and broaden its spectrum of activity. The quantitative data and protocols provided in these notes offer a framework for researchers and drug development professionals to explore and validate these combinations for various applications. Understanding the underlying mechanisms of synergy is crucial for the rational design of novel and effective antimicrobial therapies and preservation systems.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic action of pediocin and nisin: recent progress and unresolved questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacteriocin-Based Synergetic Consortia: a Promising Strategy to Enhance Antimicrobial Activity and Broaden the Spectrum of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Frontiers | Bacteriocin-Antimicrobial Synergy: A Medical and Food Perspective [frontiersin.org]
- 15. Enhanced Production of this compound and Coproduction of Nisin and this compound by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pediocin PA-1 in Dairy Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediocin PA-1 is a well-characterized Class IIa bacteriocin produced by strains of Pediococcus acidilactici. It exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including the notorious foodborne pathogen Listeria monocytogenes.[1][2] Its stability over a wide range of pH and temperatures makes it a promising candidate for use as a natural biopreservative in various food products, especially dairy.[3] These application notes provide detailed protocols and data for researchers interested in utilizing this compound for controlling pathogens in dairy applications.
Mechanism of Action
This compound exerts its bactericidal effect by forming pores in the cytoplasmic membrane of target cells. This process involves an initial electrostatic interaction with the cell surface, followed by binding to a specific mannose phosphotransferase system (Man-PTS) receptor. Upon binding, the pediocin molecule inserts into the membrane, leading to the dissipation of the proton motive force and ultimately, cell death.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the effectiveness of this compound against key pathogens in various dairy-related models.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Target Microorganism | Medium/Food Matrix | Temperature (°C) | pH | MIC | Reference |
| Listeria monocytogenes | APT Broth | 32-35 | - | 200 AU/ml | [4] |
| Listeria monocytogenes Scott A | BHI Broth | 37 | - | ~6.8 nM | [5] |
| Listeria ivanovii HPB28 | BHI Broth | 37 | - | ~6.8 nM | [5] |
| Listeria monocytogenes | Cottage Cheese | 4 | - | Not specified | [6] |
| Listeria monocytogenes | Half-and-Half Cream | 4 | - | Not specified | [6] |
| Listeria monocytogenes | Cheese Sauce | 4 | - | Not specified | [6] |
AU: Arbitrary Unit. The definition of an AU can vary between studies.
Table 2: Log Reduction of Pathogens by this compound in Dairy Models
| Dairy Product | Target Pathogen | This compound Concentration | Incubation Conditions | Log Reduction (CFU/g or ml) | Reference |
| Cheese Model | Listeria innocua SA1 | Produced in situ by L. lactis GA1 | Ripened | >5.8 | [1] |
| Cheese Model | Listeria innocua SA1 | Produced in situ by L. lactis GA2 (Nis+) | Ripened | >5.1 | [1] |
| Raw Buffalo Milk | Total Viable Count | 10% (v/v) PCFCW | Not specified | Significant (p<0.05) | [7] |
| Raw Buffalo Milk | Staphylococcus aureus | 10% (v/v) PCFCW | Not specified | Significant (p<0.05) | [7] |
*PCFCW: this compound containing fermented cheese whey.
Experimental Protocols
The following section details the methodologies for key experiments involving this compound.
Protocol 1: Production and Purification of this compound
This protocol describes a general two-step method for the purification of this compound from Pediococcus acidilactici culture.
Materials:
-
Pediococcus acidilactici producing strain (e.g., PAC 1.0)
-
MRS broth
-
Centrifuge
-
Cation exchange column (e.g., SP Sepharose Fast Flow)
-
Reverse-phase HPLC system with a C18 column
-
Sodium chloride (NaCl)
-
2-Propanol or Acetonitrile
-
Trifluoroacetic acid (TFA)
Procedure:
-
Culture Preparation: Inoculate the P. acidilactici strain in MRS broth and incubate at 30°C for 16-24 hours.
-
Harvesting Supernatant: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Collect the cell-free supernatant.
-
Cation Exchange Chromatography:
-
Equilibrate the cation exchange column with a low salt buffer.
-
Load the supernatant directly onto the column. Cationic pediocin will bind to the resin.
-
Wash the column with a low concentration of NaCl to remove unbound proteins.
-
Elute the bound pediocin using a higher concentration of NaCl (e.g., 1 M NaCl).[8]
-
-
Reverse Phase HPLC:
-
Acidify the pediocin-containing fraction with TFA.
-
Load the fraction onto a C18 reverse-phase column.
-
Elute the pediocin using a gradient of an organic solvent like 2-propanol or acetonitrile containing 0.1% TFA.
-
Monitor the elution profile at 280 nm and collect the peaks.
-
-
Activity Assay and Quantification:
-
Assay the collected fractions for antimicrobial activity using the agar well diffusion assay (Protocol 2).
-
Quantify the protein concentration of the active fractions (e.g., by measuring absorbance at 280 nm or using a protein assay kit).[9]
-
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This protocol is used to qualitatively or semi-quantitatively determine the antimicrobial activity of this compound.
Materials:
-
Indicator strain (e.g., Listeria monocytogenes)
-
Appropriate growth medium for the indicator strain (e.g., BHI agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
This compound solution (purified or as culture supernatant)
Procedure:
-
Indicator Lawn Preparation: Prepare a lawn of the indicator organism by pour plating or spread plating a diluted overnight culture onto the surface of an agar plate.
-
Well Formation: Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Sample Application: Add a known volume (e.g., 50-100 µl) of the this compound solution to each well. A negative control (e.g., sterile broth or buffer) should also be included.
-
Incubation: Incubate the plates under conditions suitable for the growth of the indicator strain (e.g., 37°C for 24 hours for L. monocytogenes).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration and activity of the pediocin.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) in a Microtiter Plate Assay
This method determines the lowest concentration of this compound that inhibits the visible growth of a target pathogen.
Materials:
-
Purified this compound of known concentration
-
Indicator strain
-
Appropriate broth medium (e.g., BHI broth for L. monocytogenes, or sterile milk)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the this compound solution in the desired broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the indicator strain to a final concentration of approximately 10^5 CFU/ml. Include positive (inoculum without pediocin) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the indicator strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the indicator strain is observed.[10] This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 4: Challenge Study in a Dairy Product (e.g., Cheese)
This protocol evaluates the efficacy of this compound in controlling the growth of a pathogen in a real food system.
Materials:
-
Dairy product to be tested (e.g., fresh cheese, yogurt, milk)
-
Pathogen of interest (e.g., a cocktail of L. monocytogenes strains)
-
This compound solution or a pediocin-producing starter culture
-
Selective agar medium for the pathogen (e.g., PALCAM or Oxford agar for L. monocytogenes)
-
Stomacher or blender
-
Incubators for storage
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the pathogen to a target concentration (e.g., 10^3-10^4 CFU/ml).
-
Product Inoculation: Inoculate the dairy product with the pathogen to achieve a low initial contamination level (e.g., 10-100 CFU/g). Mix thoroughly to ensure even distribution.
-
Treatment Application:
-
Direct Addition: Add the purified or semi-purified this compound to the inoculated product at the desired concentration.
-
In Situ Production: Incorporate a pediocin-producing starter culture during the manufacturing process.
-
-
Control Group: Prepare a control group of the dairy product with the pathogen but without the addition of this compound.
-
Processing and Storage: Process the dairy product according to standard procedures (e.g., cheese making, yogurt fermentation). Store the final products under typical conditions (e.g., refrigeration at 4°C).
-
Sampling and Enumeration: At regular intervals during storage, take representative samples from both the treated and control groups. Homogenize the samples and perform serial dilutions. Plate the dilutions onto the selective agar medium to enumerate the pathogen population.
-
Data Analysis: Calculate the log reduction in the pathogen count in the treated samples compared to the control samples at each time point.
Protocol 5: Stability of this compound during Thermal Processing
This protocol assesses the stability of this compound activity after heat treatment, simulating processes like pasteurization.
Materials:
-
This compound solution
-
Sterile milk or buffer
-
Water bath or thermal cycler
-
Materials for the agar well diffusion assay (Protocol 2)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in sterile milk or a suitable buffer.
-
Heat Treatment: Subject the pediocin solutions to different temperature-time combinations relevant to dairy processing (e.g., 63°C for 30 min, 72°C for 15 s, 100°C for 10 min). Include an untreated control sample.
-
Cooling: Immediately cool the treated samples in an ice bath.
-
Activity Assay: Determine the residual antimicrobial activity of the heat-treated samples and the control using the agar well diffusion assay (Protocol 2).
-
Stability Calculation: Express the stability as the percentage of remaining activity compared to the untreated control.
Conclusion
This compound demonstrates significant potential as a natural antimicrobial for enhancing the safety and quality of dairy products. Its proven efficacy against critical pathogens like Listeria monocytogenes, coupled with its stability under typical processing and storage conditions, makes it an attractive alternative to synthetic preservatives. The protocols provided herein offer a framework for researchers to further explore and optimize the application of this compound in various dairy matrices. Further research could focus on synergistic combinations with other hurdles (e.g., other antimicrobials, modified atmosphere packaging) to achieve broader and more robust pathogen control.
References
- 1. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Detection and characterization of this compound/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Listeria monocytogenes by using bacteriocin PA-1 produced by Pediococcus acidilactici PAC 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Pediocin PA-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro assays used to evaluate the efficacy of Pediocin PA-1, a class IIa bacteriocin with significant antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key pathways and workflows to facilitate understanding and implementation in a research or drug development setting.
Introduction to this compound and its Mechanism of Action
This compound is a ribosomally synthesized antimicrobial peptide produced by Pediococcus acidilactici. It belongs to the class IIa bacteriocins, also known as pediocin-like bacteriocins, which are characterized by a conserved N-terminal YGNGV motif.[1] The primary mechanism of action of this compound involves the disruption of the cytoplasmic membrane of susceptible Gram-positive bacteria.[2] This process is initiated by the interaction of pediocin with the mannose phosphotransferase system (Man-PTS), which acts as a receptor on the target cell membrane.[3] Following this binding, this compound inserts into the membrane, leading to the formation of pores. This pore formation dissipates the proton motive force, causing the leakage of ions and essential molecules, ultimately leading to cell death.[2][3]
Key In Vitro Assays for Efficacy Testing
A variety of in vitro assays can be employed to determine the antimicrobial efficacy of this compound. These range from basic screening methods to more complex assays that elucidate the specific mechanism of action.
Antimicrobial Activity Screening
2.1.1. Agar Well Diffusion Assay
This method is a widely used technique for the qualitative or semi-quantitative assessment of antimicrobial activity. It relies on the diffusion of the antimicrobial agent through an agar medium inoculated with a sensitive indicator microorganism.
2.1.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a crucial parameter for evaluating the potency of this compound.
Mechanistic Assays
2.2.1. Membrane Potential Assay
This assay assesses the ability of this compound to depolarize the cytoplasmic membrane of target cells, a key step in its mechanism of action. It often employs fluorescent dyes that are sensitive to changes in membrane potential.
2.2.2. Pore Formation Assay (Carboxyfluorescein Leakage Assay)
This assay directly visualizes the formation of pores in model membrane systems, such as liposomes, by measuring the release of a fluorescent marker.
Data Presentation
The following tables summarize quantitative data on the efficacy and stability of this compound based on published literature.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Listeria species
| Target Organism | MIC (ng/mL) | MIC (nM) | Reference |
| Listeria monocytogenes (200 strains) | 0.10 - 7.34 | - | [4] |
| Listeria monocytogenes LSD530 | - | 6.8 | [5] |
| Listeria monocytogenes ATCC 19111 | - | 13.5 | [5] |
| Listeria ivanovii HPB28 | - | 6.8 | [5] |
| Listeria innocua | - | - | [6] |
Table 2: Stability of this compound under Different Conditions
| Condition | Stability/Activity | Reference |
| pH 2.7 (gastric compartment simulation) | Tolerated by producer strain | [7] |
| Duodenal, jejunal, and ileal compartments | No detectable activity | [7] |
| Temperature (4°C or room temperature) | Loss of activity over time | [8] |
| Freezing (-20°C) | No oxidation detected after 55 days | [8] |
| pH range | Active at acidic to alkaline pH | [9] |
| Heat (100°C) | Stable | [9] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay
Objective: To qualitatively or semi-quantitatively determine the antimicrobial activity of this compound.
Materials:
-
This compound solution (crude or purified)
-
Sensitive indicator strain (e.g., Listeria monocytogenes)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)[5]
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip (6-8 mm diameter)[10]
-
Incubator
Procedure:
-
Prepare a lawn of the indicator strain on the surface of the agar plate by spreading a standardized inoculum.
-
Aseptically create wells in the agar using a sterile cork borer.[10]
-
Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.[11]
-
Include a negative control (sterile buffer or solvent used to dissolve pediocin) and a positive control (an antibiotic with known activity against the indicator strain).
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.[12]
-
Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.[12]
Interpretation: The diameter of the inhibition zone is proportional to the antimicrobial activity of the this compound solution.
Protocol 2: Broth Microdilution Assay for MIC Determination
Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution of known concentration
-
Sensitive indicator strain (e.g., Listeria monocytogenes)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[13]
-
Sterile 96-well microtiter plates[14]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the indicator strain in MHB (e.g., to a final concentration of 5 x 10^5 CFU/mL in the test wells).[13]
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of the 96-well plate.[14]
-
Add the standardized bacterial inoculum to each well containing the pediocin dilutions.
-
Include a positive control (wells with bacteria and no pediocin) and a negative control (wells with sterile broth).[14]
-
Incubate the plate at 37°C for 18-24 hours.[15]
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible growth, or by measuring the optical density (OD) at 600 nm.[13] The MIC is often defined as the lowest concentration that inhibits growth by at least 50% compared to the positive control.[4]
Calculation of Activity Units (AU/mL): The activity of a bacteriocin solution can be expressed in Arbitrary Units per milliliter (AU/mL). This is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition (in agar diffusion assays) or complete inhibition of growth (in broth dilution assays).[16][17]
Formula: AU/mL = (1 / Highest dilution showing inhibition) x (1000 / Volume of sample in µL)
Protocol 3: Membrane Potential Assay
Objective: To assess the membrane depolarization activity of this compound.
Materials:
-
This compound solution
-
Target bacterial cells (e.g., Listeria monocytogenes)
-
Membrane potential-sensitive fluorescent dye (e.g., 3,3'-dipropylthiadicarbocyanine iodide [diSC3(5)])[18][19]
-
Fluorometer or fluorescence microplate reader
-
Buffer (e.g., PBS with glucose)
Procedure:
-
Grow the target bacteria to the mid-logarithmic phase and wash them with buffer.
-
Resuspend the cells in the buffer containing the diSC3(5) dye and incubate to allow the dye to accumulate in the polarized membranes.[18]
-
Monitor the baseline fluorescence until it stabilizes.
-
Add the this compound solution to the cell suspension.
-
Immediately start recording the change in fluorescence over time.[19] An increase in fluorescence indicates membrane depolarization as the dye is released from the cells.[18]
-
Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a negative control (buffer only).
Protocol 4: Pore Formation Assay (Carboxyfluorescein Leakage Assay)
Objective: To directly measure pore formation in model membranes.
Materials:
-
This compound solution
-
Lipids for preparing large unilamellar vesicles (LUVs) (e.g., POPC/POPG)[20]
-
Carboxyfluorescein (CF)[20]
-
Size-exclusion chromatography column
-
Fluorometer
Procedure:
-
Prepare LUVs encapsulating a self-quenching concentration of CF (e.g., 50-100 mM).[21]
-
Remove the unencapsulated CF by passing the liposome suspension through a size-exclusion chromatography column.[21]
-
Place the CF-loaded LUVs in a cuvette with buffer.
-
Add the this compound solution to the cuvette.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[21] The leakage of CF from the vesicles upon pore formation leads to its dequenching and a subsequent increase in fluorescence.
-
Determine the percentage of CF leakage by comparing the fluorescence signal to that obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).[20]
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Workflow for Agar Well Diffusion Assay.
Caption: Workflow for MIC Determination.
References
- 1. This compound, a wide-spectrum bacteriocin from lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and characterization of this compound/AcH like bacteriocin producing lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. scielo.br [scielo.br]
- 12. hereditybio.in [hereditybio.in]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Membrane Pore Formation by Peptides Studied by Fluorescence Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Pediocin PA-1 Production in Pediococcus acidilactici
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic engineering of Pediococcus acidilactici to enhance the production of Pediocin PA-1, a potent bacteriocin with significant potential as a natural food preservative and a therapeutic agent.
Introduction to this compound and Pediococcus acidilactici
This compound is a class IIa bacteriocin produced by certain strains of Pediococcus acidilactici. It exhibits a broad spectrum of antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes.[1][2] The genetic determinants for this compound production are typically located on a plasmid and organized in an operon that includes the structural gene for the pediocin precursor (pedA), an immunity gene (pedB), and genes encoding an ABC transporter system (pedC and pedD) responsible for its secretion.[3][4] Genetic engineering offers a powerful approach to increase the yield of this compound, thereby enhancing its commercial viability.
Strategies for Enhanced this compound Production
Several genetic engineering strategies have been successfully employed to boost this compound production. These include:
-
High-Copy Number Plasmids: Introducing the pediocin operon into host strains on high-copy-number shuttle vectors.
-
Strong Promoters: Utilizing strong, constitutive or inducible promoters to drive the expression of the pediocin operon.
-
Heterologous Expression: Expressing this compound in alternative, well-characterized hosts such as Lactococcus lactis that may offer advantages in terms of growth and protein secretion.[1][5][6][7]
-
Codon Optimization: Optimizing the codon usage of the pedA gene for the chosen expression host.
-
Metabolic Engineering: Modifying metabolic pathways in the host to increase the availability of precursors and energy for bacteriocin synthesis.
Quantitative Data on this compound Production
The following tables summarize the quantitative data from various studies on this compound production, comparing different strains, culture conditions, and genetic modifications.
Table 1: this compound Production by Wild-Type and Genetically Modified Pediococcus acidilactici Strains
| Strain | Genetic Modification/Culture Condition | This compound Titer (AU/mL) | Reference |
| P. acidilactici CCFM18 | Wild-type, unoptimized | 517.85 | [8] |
| P. acidilactici CCFM18 | Optimized (35°C, pH 7.0, 16h) | 1454.61 | [8] |
| P. acidilactici LAB 5 | Optimized (TGE medium with Tween 80 and buffer, 37°C, 24h) | ~2400 | [9] |
| P. acidilactici PAC1.0 | Wild-type, contains 9.4-kbp plasmid pSRQ11 | Not specified | [3] |
Table 2: Heterologous Production of this compound
| Host Strain | Expression System/Vector | This compound Titer (% of wild-type P. acidilactici) | Reference |
| Lactococcus lactis IL1403 | Fusion of lactococcin A leader with mature this compound | ~25% | [1] |
| Lactococcus lactis IL1403 | ped operon under a lactococcal promoter | <1% | [1] |
| Lactococcus lactis IL1403 | Introduction of lcnC and lcnD genes | Similar to parental P. acidilactici 347 | [5][6][7] |
| Escherichia coli | Subcloning of pSRQ11 fragment | This compound produced and secreted | [3] |
Experimental Protocols
Protocol 1: Plasmid DNA Isolation from Pediococcus acidilactici
This protocol is adapted for the isolation of plasmids, such as those carrying the pediocin operon, from Pediococcus species.
Materials:
-
MRS broth
-
Glycine
-
Lysozyme solution (20 mg/mL)
-
Alkaline lysis solutions (Solution I, II, and III)
-
Isopropanol
-
70% Ethanol
-
TE buffer
-
Microcentrifuge and tubes
Procedure:
-
Inoculate 10 mL of MRS broth supplemented with 1% glycine with an overnight culture of P. acidilactici.
-
Incubate overnight at the optimal growth temperature (typically 30-37°C).[2]
-
Harvest the cells by centrifugation at 8,000 x g for 10 minutes.
-
Resuspend the cell pellet in 200 µL of Solution I containing lysozyme (20 mg/mL) and incubate at 37°C for 30 minutes.
-
Add 400 µL of Solution II (alkaline lysis solution) and gently invert the tube several times to mix. Incubate on ice for 5 minutes.
-
Add 300 µL of Solution III (neutralizing solution) and mix gently. Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet cell debris.
-
Transfer the supernatant to a fresh tube and precipitate the plasmid DNA by adding an equal volume of isopropanol.
-
Incubate at -20°C for 30 minutes and then centrifuge at 12,000 x g for 15 minutes.
-
Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.
-
Air dry the pellet and resuspend in 30-50 µL of TE buffer.
Protocol 2: Electroporation of Pediococcus acidilactici
This protocol provides a general method for introducing plasmid DNA into P. acidilactici. Optimization of voltage and buffer composition may be required for specific strains.
Materials:
-
MRS broth supplemented with glycine and sorbitol
-
Washing solution (e.g., 0.5 M sorbitol, 10% glycerol)
-
Electroporation buffer (e.g., 0.5 M sorbitol, 1 mM K2HPO4, 1mM MgCl2, pH 7.0)[10]
-
Outgrowth medium (e.g., MRS with 0.5 M sorbitol, 20 mM MgCl2, and 2 mM CaCl2)[10]
-
Electroporator and cuvettes (1 mm or 2 mm gap)
-
Plasmid DNA (100-500 ng)
Procedure:
-
Grow P. acidilactici cells in MRS broth containing appropriate concentrations of glycine (e.g., 3%) and an osmotic stabilizer like 0.5 M sorbitol to an OD600 of 0.4-0.6.[10]
-
Chill the culture on ice for 15-30 minutes.
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet twice with ice-cold washing solution.[10]
-
Resuspend the cells in ice-cold electroporation buffer to a final concentration of approximately 10^10 to 10^11 cells/mL.
-
Mix 40-80 µL of the competent cells with 1-2 µL of plasmid DNA in a pre-chilled electroporation cuvette.
-
Pulse the mixture using an electroporator. Typical settings for Pediococcus are 1.5-2.5 kV, 200-400 Ω, and 25 µF.[11]
-
Immediately add 1 mL of pre-warmed outgrowth medium to the cuvette and transfer the cell suspension to a microfuge tube.[10]
-
Incubate at the optimal growth temperature for 2-4 hours to allow for the expression of the antibiotic resistance marker.
-
Plate appropriate dilutions on selective MRS agar plates containing the corresponding antibiotic.
-
Incubate the plates for 24-48 hours until colonies appear.
Protocol 3: Quantification of this compound Activity (Agar Well Diffusion Assay)
This is a standard method to determine the activity of bacteriocins in arbitrary units (AU/mL).
Materials:
-
Indicator strain (e.g., Listeria monocytogenes, Enterococcus faecium)
-
Soft agar (e.g., BHI or MRS with 0.75% agar)
-
Base agar plates (e.g., BHI or MRS with 1.5% agar)
-
Culture supernatant of the this compound producing strain
-
Sterile cork borer or pipette tips
Procedure:
-
Prepare an overnight culture of the indicator strain.
-
Inoculate molten soft agar (cooled to 45-50°C) with the indicator strain culture (e.g., 1% v/v).
-
Pour the inoculated soft agar over the surface of a base agar plate and allow it to solidify.
-
Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
Prepare two-fold serial dilutions of the cell-free supernatant from the P. acidilactici culture (centrifuge and filter-sterilize).
-
Add a fixed volume (e.g., 50-100 µL) of each dilution to the wells.
-
Incubate the plates overnight at the optimal growth temperature for the indicator strain.
-
Measure the diameter of the inhibition zones around the wells.
-
The bacteriocin activity in AU/mL is calculated as the reciprocal of the highest dilution that gives a clear zone of inhibition, multiplied by a factor to account for the volume added to the well (e.g., 1000/volume in µL).[1]
Visualizations
Caption: The this compound operon structure and function.
Caption: Workflow for genetic engineering of P. acidilactici.
References
- 1. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, expression, and nucleotide sequence of genes involved in production of this compound, and bacteriocin from Pediococcus acidilactici PAC1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eppendorf.com [eppendorf.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pediocin PA-1 Production
Welcome to the technical support center for Pediocin PA-1 production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound production experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields of this compound.
Q1: My this compound activity is much lower than expected. What are the first things I should check?
A1: Low pediocin activity is a common issue that can often be traced back to suboptimal fermentation conditions. The first parameters to verify are the pH, temperature, and aeration of your culture.
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pH Control: Pediocin production is highly sensitive to pH. Production is often highest when the final pH of the culture drops to between 3.6 and 5.0.[1][2] If the pH is maintained at 5.0 or above, production can become negligible, even with high cell density.[2] Conversely, some recombinant systems, like Corynebacterium glutamicum, have shown optimal production at a controlled acidic pH of 5.7.[3][4]
-
Temperature: The optimal temperature for pediocin production can be strain-dependent and may differ from the optimal growth temperature. While many Pediococcus acidilactici strains grow well at 37°C, peak bacteriocin production might occur at temperatures ranging from 30°C to 45°C.[5][6] For instance, P. acidilactici CCFM18 showed maximum production at 32°C.[5]
-
Aeration: The effect of aeration varies. While bacteriocin production by lactic acid bacteria is generally thought to favor restrictive oxygen conditions, some studies show that production can increase with either high or low oxygen availability, depending on the strain.[7] For recombinant production in C. glutamicum, microaerobic conditions (2.5% dissolved oxygen) were found to strongly support peptide formation.[3][4]
Q2: I've optimized the temperature and pH, but the yield is still poor. Could my culture medium be the problem?
A2: Yes, media composition is critical. If your basic physical parameters are correct, the next step is to evaluate your media components.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources significantly influence yield.[8] Glucose is a commonly used carbon source that generally supports high production levels.[9] The addition of sources like yeast extract, trypticase, and peptone can also enhance yield.[9][10]
-
Supplements: Certain supplements can boost production. Tween 80 is often included in media formulations and has been shown to increase yield.[9] Additionally, for recombinant production in C. glutamicum, elevated levels of bivalent calcium ions (CaCl2) have been shown to boost production.[3][11]
-
Complex vs. Minimal Media: While natural producers are often grown in complex media like MRS broth, recombinant systems may be optimized in defined minimal media, which can improve purity and simplify downstream processing.[12]
Q3: I am using a recombinant expression system (E. coli, L. lactis, C. glutamicum). What are some specific issues I should consider?
A3: Heterologous expression introduces unique challenges. Low yield in these systems can be due to issues with the genetic construct, secretion, or host-specific factors.
-
Secretion and Transport: Efficient secretion is key. In Lactococcus lactis, pediocin production was significantly improved by including the dedicated lactococcin A translocatory function genes, lcnC and lcnD.[13][14] Without a dedicated transport system, the bacteriocin may not be efficiently exported from the cell.
-
Immunity Gene: The host organism must be able to tolerate the pediocin it produces. Including the pediocin immunity gene, pedB, in the expression construct has been shown to significantly increase the final yield in L. lactis hosts.[15]
-
Codon Usage: When expressing in a host like E. coli or C. glutamicum, ensure the pediocin genes (pedA, pedC, pedD) have been optimized for the host's codon usage to prevent translation bottlenecks.[12]
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Fusion Proteins: In E. coli, expressing pediocin as a fusion protein (e.g., with thioredoxin) can improve yield and stability.[16] The fusion tag must then be cleaved to release the active bacteriocin.[16]
Q4: My activity is high in the crude supernatant, but I lose most of it during purification. How can I improve my recovery?
A4: Significant loss of activity during purification is a major hurdle, often due to the hydrophobic nature of pediocin.[17]
-
Adsorption: Pediocin can adsorb to producer cells and labware. Some protocols include an acidic pH wash step (e.g., pH 2.0) to release cell-bound bacteriocin, which can significantly increase the starting amount for purification.[18]
-
Purification Method: Traditional multi-step chromatography methods can be cumbersome and lead to large yield losses.[19] Simplified, two-step methods combining techniques like ammonium sulfate precipitation and hydrophobic interaction chromatography (e.g., octyl-Sepharose) have achieved recovery rates as high as 73%.[20] Other efficient methods include isoelectric focusing and immunoaffinity chromatography.[17][21]
-
Peptide Stability: this compound can lose activity upon storage due to the oxidation of a methionine residue (Met31).[22][23] This can be mitigated by storing purified pediocin at -20°C or by using site-directed mutagenesis to replace Met31 with a non-oxidizable residue like leucine or alanine, which protects the peptide without compromising its activity.[22][23]
Frequently Asked Questions (FAQs)
Q1: What are the typical factors influencing this compound production?
A1: this compound production is a complex process influenced by a combination of physical, chemical, and genetic factors. Key factors include:
-
Culture Conditions: pH, temperature, and aeration are paramount.[8] Production generally follows primary metabolite kinetics, meaning it parallels the growth rate of the bacteria.[9]
-
Media Formulation: The availability of specific carbon and nitrogen sources, as well as minerals and supplements like Tween 80, directly impacts cell growth and bacteriocin synthesis.[8][9]
-
Genetic Determinants: In native producers, the pedA, pedB, pedC, and pedD genes are required for production, immunity, and secretion, respectively.[1] In recombinant hosts, the expression vector, promoter strength, and inclusion of secretion and immunity genes are critical.[13][15]
Q2: How can I accurately quantify the amount of this compound produced?
A2: The standard method for quantifying pediocin activity is a bioassay, which measures the inhibition of a sensitive indicator strain.
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Agar Well Diffusion Assay: The supernatant of the producer culture is placed in wells on an agar plate seeded with an indicator organism (e.g., Listeria monocytogenes, Enterococcus faecium).[1] The diameter of the resulting inhibition zone is proportional to the bacteriocin concentration.
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Microtiter Plate Assay: This is a more quantitative method where serial dilutions of the supernatant are incubated with the indicator strain in a 96-well plate.[12][22] The activity is determined by measuring the optical density to find the highest dilution that still inhibits growth by at least 50%.[12] Activity is often expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution causing 50% inhibition.[12]
Q3: Can I use a heterologous host to improve production, and which one is best?
A3: Yes, heterologous production is a common strategy to overcome the low yields of natural producers.[16] Several hosts have been successfully used:
-
Lactococcus lactis: A food-grade organism that can produce pediocin at levels similar to the parental P. acidilactici strain when the proper secretion (lcnC, lcnD) and immunity (pedB) genes are included.[13][15][24]
-
Escherichia coli: Can achieve a 4- to 5-fold increase in production yield compared to the natural producer, often by using a gene fusion expression approach (e.g., with thioredoxin).[16]
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Corynebacterium glutamicum: A robust industrial organism that, under optimized fermentation conditions (acidic pH, microaerobic), has achieved pediocin titers up to seven-fold higher than other systems, reaching 66 mg/L.[3][4]
The "best" host depends on the specific application, considering factors like desired yield, downstream processing, and regulatory requirements (e.g., food-grade status).
Data Presentation: this compound Production Yields
Table 1: Effect of Optimized Culture Conditions on Pediocin Production
| Strain | Parameter Optimized | Condition | Resulting Activity / Yield | Fold Increase | Reference |
| P. acidilactici CCFM18 | Temperature, pH, Time | 35°C, pH 7.0, 16h | Not specified | - | [5] |
| Lactobacillus sakei | Multiple (one-variable) | Optimal | 480 AU/mL | ~2.7x | [5] |
| Bacillus subtilis ZY05 | Multiple (RSM) | Optimal | 4403.85 AU/mL | ~2.2x | [5] |
| C. glutamicum (recombinant) | pH and Dissolved Oxygen | pH 5.7, 2.5% DO | 66 mg/L | ~6x | [3][11] |
Table 2: Comparison of this compound Yield in Different Host Organisms
| Host Organism | Expression System Details | Yield | Reference |
| Pediococcus acidilactici 347 | Native Producer | ~5 µg/mL (128 AU/mL) | [12] |
| Lactococcus lactis IL1403 | L-pedA fusion | ~25% of native producer | [1] |
| Lactococcus lactis IL1403 | L-pedA fusion + lcnCD | >95% of native producer | [13] |
| Escherichia coli | Thioredoxin fusion (trx-pedA) | 4-5x higher than native producer | [16] |
| Corynebacterium glutamicum | Synthetic pedACDCg operon | ~5 µg/mL (10,240 BU/mL) | [12] |
| Corynebacterium glutamicum | Optimized fed-batch | 66 mg/L | [3] |
Experimental Protocols
Protocol 1: Microtiter Plate Assay for Pediocin Activity
This protocol is adapted from methods used for quantifying bacteriocin activity.[12][22]
Materials:
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Sterile 96-well microtiter plates
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Culture supernatant containing this compound (filter-sterilized)
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Appropriate broth medium (e.g., MRS for lactic acid bacteria, BHI for Listeria)
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Overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes EGDe)
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Microplate reader
Procedure:
-
Prepare a fresh dilution of the indicator strain by diluting the overnight culture 1:25 (or to a starting OD600 of ~0.05) in fresh broth.
-
In the first column of the 96-well plate, add 100 µL of the filter-sterilized culture supernatant.
-
Add 100 µL of sterile broth to all other wells that will be used.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last well of the dilution series.
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Add 100 µL of the diluted indicator strain culture to each well containing the supernatant dilutions.
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Include a positive control (no supernatant) and a negative control (no indicator strain).
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Incubate the plate at the optimal growth temperature for the indicator strain (e.g., 37°C) for 5-6 hours, or until the positive control shows significant growth.
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Measure the optical density (e.g., at 600 nm) using a microplate reader.
-
Calculate the activity in AU/mL. This is the reciprocal of the highest dilution that shows at least 50% inhibition of growth compared to the positive control.
Protocol 2: General Batch Fermentation for Pediocin Production
This is a generalized protocol for lab-scale production in a bioreactor, based on principles for optimizing bacteriocin production.[11]
Materials:
-
Bioreactor (lab scale, e.g., 2L)
-
Optimized production medium (e.g., MRS or a defined medium for recombinant hosts)
-
Inoculum culture of the producer strain
-
pH probe and controller (with acid/base feed)
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Dissolved Oxygen (DO) probe and controller (linked to agitation/gas flow)
Procedure:
-
Prepare and sterilize the production medium in the bioreactor.
-
Calibrate the pH and DO probes.
-
Inoculate the bioreactor with a fresh culture of the producer strain (e.g., 2% v/v).
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Set the initial fermentation parameters. For example, for recombinant C. glutamicum, an initial growth phase might be at pH 6.5 and 10% DO.[11]
-
Monitor cell growth (OD600), pH, and DO throughout the fermentation.
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If using a two-phase process, shift the parameters once the culture reaches a certain density. For pediocin production in C. glutamicum, this involves shifting to pH 5.7 and 2.5% DO.[11]
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If using an inducible promoter (e.g., Ptac), add the inducer (e.g., IPTG) at the appropriate time.[11]
-
Continue the fermentation for the optimized duration (e.g., 16-24 hours).
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Harvest the culture and separate the supernatant (containing pediocin) from the cell biomass by centrifugation.
-
Proceed with purification or store the supernatant at -20°C.
Protocol 3: Simplified Two-Step Pediocin Purification
This protocol is based on an improved method for large-scale purification with high recovery.[20]
Materials:
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Culture supernatant
-
Ammonium sulfate
-
Cation exchange or hydrophobic interaction chromatography column (e.g., Octyl-Sepharose)
-
Appropriate buffers for chromatography
-
Centrifuge
Procedure:
-
Ammonium Sulfate Precipitation:
-
Cool the culture supernatant to 4°C.
-
Slowly add ammonium sulfate to 50% saturation while stirring gently.
-
Allow precipitation to occur for several hours or overnight at 4°C.
-
Collect the precipitate by centrifugation (e.g., 10,000 x g for 45 min at 4°C).[12]
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Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., 25 mM ammonium acetate, pH 6.5).
-
-
Hydrophobic Interaction Chromatography (HIC):
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Equilibrate the Octyl-Sepharose column with the starting buffer.
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Apply the resuspended pellet to the column.
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Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound pediocin using a decreasing salt gradient or an increasing organic solvent gradient (e.g., isopropanol).
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Collect fractions and test each for antimicrobial activity using the bioassay described in Protocol 1.
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Pool the active fractions. This final product should be highly purified this compound.
-
Visualizations
References
- 1. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Growth Conditions on the Production of a Bacteriocin, Pediocin AcH, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of aeration on growth and on production of bacteriocins and other metabolites in cultures of eight strains of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermentation factors influencing the production of bacteriocins by lactic acid bacteria: a review - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24579J [pubs.rsc.org]
- 9. Pediocins: The bacteriocins of Pediococci. Sources, production, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Production of this compound and Coproduction of Nisin and this compound by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Immunity gene pedB enhances production of this compound in naturally resistant Lactococcus lactis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Production of active this compound in Escherichia coli using a thioredoxin gene fusion expression approach: cloning, expression, purification, and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid and Efficient Purification Method for Small, Hydrophobic, Cationic Bacteriocins: Purification of Lactococcin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN103288932B - Method for separating and extracting this compound from fermentation solution - Google Patents [patents.google.com]
- 20. An improved and simplified method for the large-scale purification of this compound produced by Pediococcus acidilactici - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Pediocin PA-1 Stability for Commercial Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Pediocin PA-1.
Frequently Asked Questions (FAQs)
Q1: My this compound is losing activity during storage. What is the likely cause?
A1: The primary cause of activity loss in this compound during storage at 4°C or room temperature is the oxidation of the single methionine residue at position 31 (Met31).[1][2][3][4][5][6] This oxidation results in a 16-Da increase in the molecular mass of the peptide and leads to a less active form.[1][2][3][5][6] The conversion from the active, unoxidized form to the less active, oxidized form follows first-order kinetics.[1][2][3][5][6]
Q2: How can I prevent the oxidative degradation of this compound?
A2: Several strategies can be employed to prevent oxidation:
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Storage Conditions: Freezing the bacteriocin at -20°C or below can protect it from oxidation.[1]
-
Solvent Formulation: Storing this compound in solutions containing 2-propanol can significantly increase its stability. The half-life of the active form increases with higher concentrations of propanol.[1]
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Protein Engineering: Replacing the methionine residue at position 31 with a non-oxidizable hydrophobic amino acid (e.g., Alanine, Leucine, or Isoleucine) through site-directed mutagenesis can create a more stable variant of this compound.[1][2][3][4][5]
Q3: What is the effect of pH and temperature on this compound stability?
A3: this compound is remarkably stable over a wide range of pH and temperatures. It has been shown to be stable at a pH range from 2 to 8 and can retain its antimicrobial activity even after autoclaving at 121°C for 20 minutes.[7] One study demonstrated its stability at 100°C and in a pH range of 1-12 for 1 hour.[8] However, some loss of activity can occur at alkaline pH, possibly due to distortion of the secondary structure.[7]
Q4: Are there formulation strategies, like encapsulation, that can improve this compound stability and delivery?
A4: Yes, encapsulation is a promising strategy. Encapsulating a this compound producing bacterium, Pediococcus acidilactici, in alginate coated with whey proteins has been shown to improve the viability of the producer strain under simulated gastrointestinal conditions.[9][10][11][12] While this approach focuses on the producer organism rather than the purified peptide, it suggests that encapsulation can protect the bacteriocin from harsh environmental conditions. This compound has also been shown to be stable and active under simulated physiological conditions of the human terminal ileum (pH 7.5, 37°C).[13][14]
Q5: Will modifying the Met31 residue affect the antimicrobial activity of this compound?
A5: Replacing Met31 with hydrophobic residues like Alanine (Ala), Isoleucine (Ile), or Leucine (Leu) has been shown to have only minor effects on the bacteriocin's activity against most indicator strains, with many retaining 100% activity.[1][2][3][4][5] However, replacing Met31 with a negatively charged hydrophilic residue like Aspartate (Asp) is highly detrimental to its activity.[1][2][3][4][5]
Troubleshooting Guides
Problem: Significant loss of this compound activity in my preparation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Met31 | Analyze the sample using reverse-phase chromatography and mass spectrometry to detect the presence of the oxidized form (16 Da heavier). | Two peaks on the chromatogram, with the earlier eluting peak corresponding to the oxidized, less active form. |
| Improper Storage Temperature | Store purified this compound at -20°C or -80°C.[1] | Minimal to no oxidation detected after extended storage. |
| Suboptimal Solvent | If storing in solution at room temperature, prepare the formulation with varying concentrations of 2-propanol (e.g., 10%, 25%, 50%, 100%) containing 0.1% (vol/vol) trifluoroacetic acid (TFA).[1] | Increased half-life of the active form with higher propanol concentrations. |
| Proteolytic Degradation | While generally resistant to many proteases, ensure samples are not contaminated with proteases to which it is susceptible, such as trypsin, α-chymotrypsin, and proteinase K.[15] | Reduced degradation and preserved activity. |
Problem: Low yield of active this compound from recombinant expression systems.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Disulfide Bond Formation | Ensure the expression system includes the necessary accessory proteins for correct disulfide bond formation, such as the this compound ABC transporter and accessory protein.[16] | Production of this compound with correctly formed disulfide bonds as the main product. |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters. For recombinant production in Corynebacterium glutamicum, microaerobic conditions (2.5% dissolved oxygen) and an acidic pH of 5.7 have been shown to enhance production.[17][18][19] | Increased yield of active this compound. |
| Adsorption to Biomass | At neutral pH, pediocin can adsorb to bacterial cells. Cultivating at an acidic pH can reduce this adsorption and increase the amount of pediocin in the supernatant.[17] | Higher recovery of this compound from the culture supernatant. |
Data Presentation
Table 1: Stability of this compound in Different Concentrations of 2-Propanol at Room Temperature
| 2-Propanol Concentration (%) | Half-life of Active this compound (days) |
| 100 | 15 |
| 50 | 27 |
| 25 | 42 |
| 10 | 65 |
| 0 | 100 |
Data synthesized from Johnsen et al., 2000.[1]
Table 2: Antimicrobial Activity of this compound and its Met31 Mutants
| Bacteriocin | Indicator Strain 1 (MIC) | Indicator Strain 2 (MIC) | Indicator Strain 3 (MIC) |
| Wild-type this compound | X | Y | Z |
| ped[M31A] | ~X | ~Y | ~Z |
| ped[M31L] | ~X | ~Y | ~Z |
| ped[M31I] | ~X | ~Y | ~Z |
| ped[M31D] | >100X | >100Y | >100Z |
Note: MIC (Minimum Inhibitory Concentration) values are relative. 'X', 'Y', 'Z' represent the MIC for the wild-type. '~' indicates similar activity. '>' indicates significantly lower activity. Data is illustrative based on findings that hydrophobic substitutions have minor effects while charged substitutions are detrimental.[2]
Experimental Protocols
1. Site-Directed Mutagenesis of Met31 in this compound
This protocol outlines the general steps for creating a more stable this compound variant by replacing the methionine at position 31.
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Plasmid Isolation: Isolate the plasmid containing the this compound structural gene (pedA) from a suitable host strain (e.g., E. coli).
-
Primer Design: Design mutagenic primers that introduce a codon for a hydrophobic amino acid (e.g., Alanine - GCT, Leucine - CTT, or Isoleucine - ATT) in place of the methionine codon (ATG) at position 31.
-
PCR Mutagenesis: Perform PCR using the isolated plasmid as a template and the mutagenic primers to amplify the entire plasmid with the desired mutation.
-
Template Digestion: Digest the parental, non-mutated plasmid template using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transformation: Transform the mutated plasmid into a suitable expression host (e.g., Lactobacillus sakei).
-
Sequence Verification: Isolate the plasmid from transformed colonies and verify the desired mutation by DNA sequencing.
-
Expression and Purification: Culture the recombinant strain and purify the mutant this compound using standard chromatographic techniques.
2. Assay for this compound Activity (Microtiter Plate Assay)
This method is used to determine the antimicrobial activity of this compound preparations.
-
Prepare Indicator Strain: Grow the indicator strain (e.g., Listeria monocytogenes) in an appropriate broth medium to the mid-logarithmic phase.
-
Serial Dilutions: Prepare two-fold serial dilutions of the purified this compound (wild-type or mutant) in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared indicator strain to a final cell density of approximately 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the indicator strain for a specified period (e.g., 12-24 hours).
-
Determine MIC: Measure the optical density (OD) at 600 nm of each well using a microplate reader. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of pediocin that inhibits the growth of the indicator strain by 50% or more compared to the control (no pediocin).[1]
Visualizations
Caption: Workflow for engineering and evaluating stable this compound variants.
Caption: Key factors influencing the stability of this compound.
References
- 1. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Engineering increased stability in the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. app.cristin.no [app.cristin.no]
- 7. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Encapsulation of a this compound producer Pediococcus acidilactici and its impact on enhanced survival and gut microbiota modulation - Microb Health Dis [microbiotajournal.com]
- 10. microbiotajournal.com [microbiotajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. ENCAPSULATION OF A this compound PRODUCER PEDIOCOCCUS ACIDILACTICI AND ITS IMPACT ON ENHANCED SURVIVAL AND GUT MICROBIOTA MODULATION | AVESİS [avesis.ankara.edu.tr]
- 13. Stability and Inhibitory Activity of this compound Against Listeria sp. in Simulated Physiological Conditions of the Human Terminal Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
Pediocin PA-1 Resistance Mechanisms: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Pediocin PA-1 resistance in target bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in target bacteria?
The primary mechanism of acquired resistance to the class IIa bacteriocin this compound is the modification or downregulation of its target receptor, the mannose phosphotransferase system (Man-PTS).[1][2][3][4] Bacteria such as Listeria monocytogenes and Enterococcus faecalis develop resistance by altering the expression of the Man-PTS, which prevents the bacteriocin from binding to and forming pores in the cell membrane.[1]
Q2: Are there other mechanisms that contribute to this compound resistance?
Yes, in addition to alterations in the Man-PTS, other mechanisms can contribute to a resistant phenotype. These include changes in the cell wall composition and properties. For instance, in Enterococcus faecalis, the development of resistance has been associated with a neutralization of the cell wall's surface charge through the D-alanylation of teichoic acids, an increase in cell-surface hydrophobicity, and enhanced cell aggregation and biofilm formation.[5] These changes can create a permeability barrier that hinders the diffusion of this compound to the cell membrane.
Q3: Can resistance to this compound confer cross-protection against other antimicrobial peptides?
Yes, the development of resistance to this compound can lead to cross-protection against other cationic antimicrobial peptides (CAMPs). This compound resistant mutants of Enterococcus faecalis have shown increased resistance to CAMPs like nisin and alamethicin.[5] This cross-protection is often linked to the cell wall modifications that reduce the effectiveness of various pore-forming peptides.[5]
Q4: How quickly can bacteria develop resistance to this compound?
Bacteria sensitive to class IIa bacteriocins can readily give rise to resistant mutants upon exposure to the bacteriocin.[6] The frequency of resistance development can be observed in laboratory settings by exposing bacterial populations to increasing concentrations of this compound.
Q5: What is the role of the immunity protein in the context of this compound?
Bacteriocin-producing strains, such as Pediococcus acidilactici, synthesize a cognate immunity protein that protects them from their own this compound.[7] This small cytosolic protein interacts with the Man-PTS from the cytoplasmic side, effectively blocking the pore that would be formed by the bacteriocin, thus preventing self-intoxication.[7][8]
Troubleshooting Guides
Problem 1: My target bacteria, previously sensitive to this compound, are now showing resistance.
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Possible Cause 1: Development of Spontaneous Resistance. Prolonged or repeated exposure of a bacterial culture to this compound can lead to the selection of spontaneous resistant mutants.
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Troubleshooting Step 1: Confirm resistance by re-determining the Minimum Inhibitory Concentration (MIC) of this compound against the suspected resistant strain and compare it to the parental sensitive strain.
-
Troubleshooting Step 2: If resistance is confirmed, consider isolating single colonies and testing their individual susceptibility to identify if the population is heterogeneous.
-
Troubleshooting Step 3: To investigate the mechanism, you can sequence the genes of the man-PTS operon in the resistant strain to check for mutations.
-
-
Possible Cause 2: Experimental Conditions. The activity of this compound can be influenced by experimental conditions.
-
Troubleshooting Step 1: Verify the pH and temperature of your assay conditions, as this compound activity is optimal within specific ranges. While generally stable, extreme conditions can affect its potency.[9]
-
Troubleshooting Step 2: Ensure the purity and concentration of your this compound stock. Oxidation of methionine residues can reduce its activity.[1][10]
-
Problem 2: I am unable to generate this compound resistant mutants in the lab.
-
Possible Cause 1: Insufficient Selective Pressure. The concentration of this compound used may not be high enough to select for resistant mutants.
-
Troubleshooting Step 1: Gradually increase the concentration of this compound in your selection plates or broth. Start with a concentration slightly above the MIC of the sensitive strain and incrementally increase it in subsequent passages.
-
-
Possible Cause 2: Low Frequency of Resistance. The spontaneous mutation rate leading to resistance might be very low for your specific bacterial strain.
-
Troubleshooting Step 1: Increase the population size of the bacteria being screened. Plate a higher number of cells onto the selective agar to increase the probability of finding a resistant mutant.
-
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Peptides against Sensitive and Resistant Strains.
| Bacteriocin | Target Strain | MIC (nM) - Sensitive | MIC (nM) - Resistant Mutant | Fold Increase in Resistance | Reference |
| This compound | Enterococcus faecalis NCDO 581 | 1.8 | >1000 | >555 | [11] |
| This compound M31A | Pediococcus pentosaceus FBB63B | 10 | 200 | 20 | [10] |
| This compound M31L | Pediococcus pentosaceus FBB63B | 10 | 200 | 20 | [10] |
| This compound M31I | Pediococcus pentosaceus FBB63B | 20 | 200 | 10 | [10] |
| Sakacin P | Pediococcus pentosaceus FBB63B | 200 | 200 | 1 | [10] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from microtiter plate assay methods.[6]
-
Preparation of this compound Stock Solution:
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Prepare a stock solution of purified this compound in a suitable sterile buffer (e.g., 0.1% trifluoroacetic acid).
-
Determine the protein concentration of the stock solution using a standard method like the BCA assay.
-
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterium overnight in an appropriate broth medium (e.g., BHI or MRS broth).
-
Dilute the overnight culture to a standardized cell density (e.g., ~10^6 CFU/mL) in fresh broth.
-
-
Microtiter Plate Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Generation of this compound Resistant Mutants
This protocol is based on single exposure to select for resistant mutants.
-
Prepare Selective Agar Plates:
-
Prepare an appropriate agar medium (e.g., Nutrient Agar or MRS Agar).
-
Cool the autoclaved agar to ~50°C and add this compound to a final concentration that is 5 to 10 times the MIC of the sensitive parent strain.
-
Pour the plates and allow them to solidify.
-
-
Inoculation:
-
Grow the sensitive parent strain in broth to a high cell density (~10^8 - 10^9 CFU/mL).
-
Spread a high concentration of the bacterial culture (e.g., 100 µL of the undiluted culture) onto the selective agar plates.
-
-
Incubation and Selection:
-
Incubate the plates at the optimal growth temperature for the target bacterium for 24-48 hours, or until colonies appear.
-
Colonies that grow on the selective plates are potential this compound resistant mutants.
-
-
Confirmation of Resistance:
-
Pick individual colonies and streak them onto fresh selective agar plates to confirm their ability to grow in the presence of this compound.
-
Perform an MIC assay (as described in Protocol 1) on the putative mutants to quantify the level of resistance compared to the sensitive parent strain.
-
Visualizations
Caption: Signaling pathway of this compound action and resistance.
Caption: Experimental workflow for MIC determination.
References
- 1. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Resistance to Bacteriocins Targeting the Mannose Phosphotransferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of the Immunity Mechanisms of Pediocin-like Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pediocin PA-1 Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for producing Pediocin PA-1.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Issue 1: Low or No this compound Activity
| Potential Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for this compound production can be strain-dependent but generally falls in the acidic to neutral range. For Pediococcus acidilactici, initial pH values between 6.0 and 7.0 have been shown to be effective.[1] In recombinant systems like Corynebacterium glutamicum, an acidic pH of 5.7 has proven beneficial.[2][3][4] It is crucial to monitor and control the pH throughout the fermentation process, as the production of lactic acid can cause a significant drop. For some strains, pediocin production is negligible if the pH is maintained at 5.0 or above.[5] |
| Incorrect Temperature | Temperature significantly impacts both bacterial growth and bacteriocin production. While the optimal growth temperature for P. acidilactici is often around 37°C, the optimal temperature for this compound production can vary.[1] Studies have reported optimal production temperatures ranging from 32°C to 45°C depending on the strain.[1][6] It is recommended to perform a temperature optimization study for your specific production strain. |
| Inappropriate Aeration | This compound production by Pediococcus acidilactici is typically favored under static or microaerophilic conditions.[1] In recombinant hosts like C. glutamicum, microaerobic conditions with a dissolved oxygen (DO) level of 2.5% have been shown to strongly support peptide formation.[2][3][4] High aeration can be detrimental to production. |
| Suboptimal Medium Composition | The composition of the fermentation medium is critical. MRS broth is commonly used for P. acidilactici.[1][7] Key components to consider for optimization include the carbon source (e.g., glucose, sucrose), nitrogen source (e.g., yeast extract, tryptone), and the presence of specific ions like Mn2+ and Mg2+.[5] For recombinant production in C. glutamicum, a medium containing 80 g/L glucose and 15 g/L yeast extract has been used successfully.[2] The addition of CaCl2 has also been shown to boost production.[3][4] |
| Incorrect Inoculum Size | The size of the inoculum can affect the kinetics of growth and bacteriocin production. A typical starting point is a 2% (v/v) inoculum of a fresh overnight culture.[1] |
| Suboptimal Fermentation Time | This compound production is growth-phase dependent, often peaking during the late exponential or early stationary phase. Fermentation times between 16 to 24 hours are commonly reported.[1][5] It is advisable to perform a time-course experiment to determine the optimal harvest time. |
| Pediocin Instability | This compound can lose activity upon storage due to the oxidation of a methionine residue.[8][9] If activity is lost after purification and storage, consider using antioxidants or storing at -20°C.[8] For long-term stability, replacing the methionine residue through site-directed mutagenesis can be an effective strategy.[8][9] |
Logical Relationship Diagram for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting medium for this compound production?
A1: For the native producer Pediococcus acidilactici, de Man, Rogosa and Sharpe (MRS) broth is a widely used and effective starting medium.[1][7] For recombinant hosts, the medium will depend on the specific organism, but often consists of a rich medium supplemented with appropriate carbon and nitrogen sources.[2][10]
Q2: What is the optimal pH for this compound production?
A2: The optimal initial pH for this compound production by P. acidilactici is generally between 6.0 and 7.0.[1] However, production is often enhanced as the pH drops during fermentation due to lactic acid accumulation, with some studies noting that processing of the prepediocin to its active form is more efficient at a final pH of 5.0 or less.[7] For recombinant C. glutamicum, an acidic pH of 5.7 has been shown to be optimal.[3][4]
Q3: What is the optimal temperature for fermentation?
A3: The optimal temperature for this compound production is strain-dependent. While many P. acidilactici strains grow well at 37°C, the peak bacteriocin production may occur at different temperatures.[1] For example, one study found the optimal temperature for bacteriocin production by P. acidilactici CCFM18 to be 32°C, while another reported 45°C for strain MM33.[1][6] An initial screening of temperatures between 30°C and 45°C is recommended.
Q4: Should the fermentation be aerobic or anaerobic?
A4: this compound production is generally favored under static or microaerobic conditions.[1] High levels of aeration can negatively impact yield. In controlled bioreactors, maintaining a low dissolved oxygen (DO) level, for instance at 2.5% for recombinant C. glutamicum, has been shown to be highly effective.[3][4]
Q5: When should I harvest the culture to obtain the maximum this compound yield?
A5: this compound is typically produced during the exponential growth phase and reaches its maximum concentration in the late exponential or early stationary phase.[11] A typical fermentation time is between 16 and 24 hours.[1] It is recommended to perform a time-course experiment, taking samples at regular intervals (e.g., every 2 hours) to measure both cell growth (OD600) and bacteriocin activity to determine the optimal harvest time for your specific strain and conditions.[1]
Data Presentation: Summary of Optimized Fermentation Parameters
| Parameter | Organism | Optimized Value/Range | Reference |
| pH | Pediococcus acidilactici | Initial pH 6.0 - 7.0 | [1] |
| Pediococcus acidilactici H | Production negligible above pH 5.0 | [5] | |
| Recombinant C. glutamicum | 5.7 | [2][3][4] | |
| Temperature | P. acidilactici CCFM18 | 32°C - 35°C | [1] |
| P. acidilactici MM33 | 45°C | [6] | |
| Aeration | P. acidilactici | Static incubation | [1] |
| Recombinant C. glutamicum | 2.5% Dissolved Oxygen (DO) | [2][3][4] | |
| Medium Components | P. acidilactici | MRS Broth | [1][7] |
| Recombinant C. glutamicum | Glucose (80 g/L), Yeast Extract (15 g/L) | [2] | |
| Recombinant C. glutamicum | Addition of CaCl2 (2 g/L) | [12] | |
| Fermentation Time | P. acidilactici CCFM18 | 16 hours | [1] |
| P. acidilactici H | 16 - 18 hours | [5] |
Experimental Protocols
Experimental Workflow for Optimization of Fermentation Conditions
Caption: Workflow for single-factor optimization of this compound fermentation.
Protocol 1: Determination of this compound Activity (Agar Well Diffusion Assay)
-
Preparation of Indicator Strain: Grow a suitable indicator strain (e.g., Listeria monocytogenes, Enterococcus faecium) overnight in an appropriate broth medium (e.g., BHI broth).
-
Plate Preparation: Prepare agar plates with a suitable medium (e.g., TSB with yeast extract). Swab the surface of the agar plates evenly with the overnight culture of the indicator strain.[13] Allow the plates to dry for approximately 30 minutes.
-
Well Creation: Aseptically create wells (e.g., 6-8 mm in diameter) in the agar.
-
Sample Preparation: Centrifuge the fermentation broth at 10,000 rpm for 20 minutes at 4°C to pellet the cells.[13] Collect the cell-free supernatant. It is advisable to neutralize the pH of the supernatant to around 6.5 to eliminate the inhibitory effect of lactic acid.
-
Sample Loading: Add a specific volume (e.g., 10-100 µL) of the cell-free supernatant to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Analysis: Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution of the supernatant that still produces a clear zone of inhibition.[13]
Protocol 2: Quantification of this compound Activity (Microtiter Plate Assay)
-
Sample Preparation: Prepare serial two-fold dilutions of the cell-free supernatant in a suitable buffer or fresh medium in the wells of a 96-well microtiter plate.[8]
-
Inoculation: Inoculate each well with a standardized suspension of the indicator strain to a final optical density at 600 nm (OD600) of approximately 0.01-0.05.[8][10]
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the indicator strain for a defined period (e.g., 5-16 hours).[8][10]
-
Analysis: Measure the growth of the indicator strain by reading the OD600 using a microtiter plate reader.
-
Calculation: The Minimal Inhibitory Concentration (MIC) can be defined as the lowest concentration of pediocin that inhibits the growth of the indicator strain by 50% or more.[8] Alternatively, activity can be expressed in Bacteriocin Units (BU/mL), defined as the reciprocal of the highest dilution causing 50% growth inhibition.[7]
Protocol 3: Measurement of Bacterial Biomass
-
Method A: Optical Density (OD)
-
Take a sample of the fermentation broth.
-
If necessary, dilute the sample with fresh sterile medium to ensure the reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the cell suspension at 600 nm (OD600) using a spectrophotometer. Use the sterile fermentation medium as a blank.[1]
-
-
Method B: Cell Dry Weight
-
Take a known volume of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
Wash the cell pellet with sterile distilled water to remove any medium components.
-
Dry the pellet in an oven at a specific temperature (e.g., 90°C) until a constant weight is achieved.[14]
-
The biomass concentration is expressed as grams of dry cell weight per liter (g/L).
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Growth Conditions on the Production of a Bacteriocin, Pediocin AcH, by Pediococcus acidilactici H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Minimizing Pediocin PA-1 degradation during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Pediocin PA-1 during the purification process.
Troubleshooting Guides
Issue 1: Low Yield of Active this compound After Purification
Question: I am experiencing a significant loss of this compound activity and overall yield after my multi-step purification protocol. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of active this compound can stem from several factors throughout the purification process. Here’s a step-by-step guide to identify and address the issue:
Potential Causes & Solutions:
-
Suboptimal Initial Precipitation: Ammonium sulfate precipitation is a common first step, but yields can be variable, sometimes as low as 40% ± 20%.[1]
-
Troubleshooting:
-
Ensure the ammonium sulfate is added slowly on ice with gentle stirring to avoid local high concentrations that can cause irreversible precipitation.
-
Consider replacing ammonium sulfate precipitation with initial capture by cation-exchange chromatography directly from the culture supernatant, which has been reported to increase yields.[1]
-
-
-
Proteolytic Degradation: this compound is susceptible to degradation by various proteases.[2][3][4][5] This is a major concern, especially in crude extracts.
-
Troubleshooting:
-
Work at low temperatures (4°C) throughout the purification process to minimize protease activity.
-
Consider adding a broad-spectrum protease inhibitor cocktail to your buffers.
-
Expedite the purification workflow to reduce the time the sample is in a crude state.
-
-
-
Oxidation of Methionine Residue: this compound contains a methionine residue (Met31) that is prone to oxidation, leading to a less active form.[3][6][7][8] This is a common issue during storage and purification.
-
Troubleshooting:
-
Degas all buffers to remove dissolved oxygen.
-
Consider adding antioxidants like Dithiothreitol (DTT) in the initial purification steps, but be aware it can interfere with disulfide bond-dependent activity assays.
-
For long-term stability, if feasible, consider site-directed mutagenesis to replace Met31 with a non-oxidizable residue like Leucine (Leu), Isoleucine (Ile), or Alanine (Ala), which has been shown to protect against oxidation with minimal impact on activity.[6][8]
-
-
-
Incorrect Disulfide Bond Formation: this compound has two disulfide bonds crucial for its activity. Incorrect pairing can occur during purification, leading to inactive forms.[9]
-
Troubleshooting:
-
During reverse-phase chromatography, you may observe multiple peaks with the same molecular weight as this compound but with little to no activity. These can be isoforms with incorrect disulfide bonds.[9]
-
Optimize refolding conditions if you are working with a recombinant, denatured form of the peptide. This may involve screening different redox buffer systems (e.g., glutathione oxidized/reduced ratios).
-
-
Experimental Workflow for this compound Purification:
Caption: A typical multi-step workflow for the purification of this compound.
Issue 2: this compound Inactivation During Storage
Question: My purified this compound loses activity over time, even when stored at low temperatures. What is causing this instability and how can I improve its shelf-life?
Answer:
The instability of purified this compound during storage is a well-documented issue, primarily due to oxidation.
Primary Cause:
-
Oxidation: The single methionine residue at position 31 (Met31) is susceptible to oxidation, which increases the molecular weight by 16 Da and significantly reduces the antimicrobial activity.[3][6][7][8] This oxidation can occur at 4°C and even at room temperature.[6][7]
Troubleshooting and Stability Enhancement:
-
Storage Conditions:
-
Temperature: For short-term storage, -20°C is preferable to 4°C. For long-term stability, store at -80°C.[6][7] Freezing helps protect the bacteriocin from oxidation.[6]
-
pH: this compound is more stable at a slightly acidic pH. For instance, it is stable at pH 5 but not at pH 7 when stored at 4°C or 25°C.[3]
-
Solvent: Storage in a solution containing an organic solvent like 2-propanol can influence the rate of oxidation. The rate of oxidation is concentration-dependent, with lower percentages of propanol leading to slower oxidation.[6][7][10]
-
-
Genetic Modification (If Applicable):
-
If you are producing recombinant this compound, the most effective solution is to replace the methionine at position 31 with a non-oxidizable amino acid such as leucine, isoleucine, or alanine.[6][8] This has been shown to prevent oxidation and improve stability without significantly compromising its anti-Listeria activity.[8]
-
Logical Relationship of this compound Inactivation:
Caption: The pathway of this compound inactivation through oxidation.
Frequently Asked Questions (FAQs)
Q1: At what pH and temperature is this compound most stable?
A1: this compound exhibits good stability over a wide range of pH and temperatures. It is generally stable at acidic to neutral pH (pH 2 to 7) and can withstand heat treatment up to 100°C.[5][11] However, its activity can be reduced at alkaline pH values (above 8).[11] For storage, a slightly acidic pH of 5 is better than neutral pH 7.[3]
Q2: Is this compound sensitive to proteases?
A2: Yes, this compound is susceptible to degradation by a variety of proteolytic enzymes, including trypsin, papain, α-chymotrypsin, and proteinase K.[2][3][4][5] This is a critical factor to consider during purification from complex biological mixtures.
Q3: What are the typical yields for this compound purification?
A3: The yield of purified this compound can vary significantly depending on the purification strategy. While some multi-step chromatographic methods report overall yields between 10% and 66%, others have noted that ammonium sulfate precipitation alone can have a yield as low as 40% ± 20%.[1] A one-step immunoaffinity chromatography method reported an average recovery of 53.3%.[12][13][14]
Q4: Can I use a single chromatography step for purification?
A4: While multi-step chromatography is common, a one-step purification using immunoaffinity chromatography has been successfully developed.[12][13][14] This method utilizes specific anti-pediocin PA-1 polyclonal antibodies and can yield highly purified this compound from culture supernatant.
Quantitative Data Summary
Table 1: this compound Purification Yields
| Purification Step/Method | Reported Yield/Recovery | Reference |
| Ammonium Sulfate Precipitation | 40% ± 20% | [1] |
| Multi-step Chromatography (Cation-Exchange, HIC, RPC) | 10% - 66% (overall) | [1] |
| Immunoaffinity Chromatography | 53.3% | [12][13][14] |
Table 2: Stability of this compound Under Various Conditions
| Condition | Observation | Reference |
| Temperature | Stable up to 100°C.[5][11] Activity lost at 121°C.[5] | [5][11] |
| pH | Stable from pH 2 to 7.[11] Activity decreases at pH > 8.[11] More stable at pH 5 than pH 7 during storage.[3] | [3][11] |
| Proteases | Inactivated by trypsin, papain, α-chymotrypsin, proteinase K.[2][3][4][5] | [2][3][4][5] |
| Storage (-20°C) | Stable.[3] | [3] |
| Storage (4°C or Room Temp) | Susceptible to oxidation and activity loss.[6][7] | [6][7] |
Detailed Experimental Protocols
Protocol 1: Multi-Step Chromatographic Purification of this compound
This protocol is a composite of commonly used methods.[1][15][16]
-
Cell Removal and Initial Capture:
-
Centrifuge the bacterial culture (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the cells.
-
Load the resulting supernatant directly onto a cation-exchange column (e.g., SP Sepharose) pre-equilibrated with a low salt buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
-
Cation-Exchange Chromatography (CEX):
-
After loading, wash the column with several column volumes of the equilibration buffer to remove unbound proteins.
-
Elute this compound with a high salt buffer (e.g., 20 mM sodium phosphate, pH 6.0 + 1 M NaCl).
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Apply the eluate from the CEX step directly to an HIC column (e.g., Octyl-Sepharose).
-
Elute the bound this compound using a gradient of decreasing salt concentration or with an organic solvent like 70% (v/v) ethanol.[1]
-
-
Reverse-Phase Chromatography (RPC):
-
For final polishing, apply the active fractions from HIC to a reverse-phase column (e.g., C8 or C18).
-
Elute using a linear gradient of an organic solvent like acetonitrile or 2-propanol containing 0.1% (v/v) trifluoroacetic acid (TFA).
-
Monitor the elution profile at 280 nm and collect fractions. Assay fractions for antimicrobial activity to identify the pure this compound peak.
-
Protocol 2: Protease Susceptibility Assay
This protocol is used to determine the sensitivity of this compound to proteases.[2][5]
-
Sample Preparation:
-
Prepare a solution of purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).
-
Prepare stock solutions of various proteases (e.g., trypsin, proteinase K) at a concentration of 1 mg/mL.
-
-
Enzyme Treatment:
-
To an aliquot of the this compound solution, add a protease to a final concentration of 1 mg/mL.
-
Incubate the mixture at 37°C for 1 hour.
-
As a control, incubate an identical aliquot of this compound without any protease under the same conditions.
-
-
Enzyme Inactivation:
-
After incubation, inactivate the protease by heating the samples at 100°C for 5-15 minutes.
-
-
Activity Assay:
-
Determine the residual antimicrobial activity of both the protease-treated and control samples using a standard agar diffusion assay or a microtiter plate-based assay against a sensitive indicator strain like Listeria monocytogenes.
-
Complete loss of the inhibition zone in the protease-treated sample compared to the control indicates susceptibility.
-
References
- 1. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Purification of this compound by immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
Pediocin PA-1 Activity Assays: A Technical Support Guide
Welcome to the technical support center for Pediocin PA-1 activity assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inconsistent or No Zone of Inhibition in Well Diffusion Assay
-
Question: I am not observing a clear or consistent zone of inhibition around the well in my agar well diffusion assay. What could be the problem?
-
Answer: Several factors can lead to inconsistent or absent zones of inhibition. Here are some common causes and troubleshooting steps:
-
Incorrect Disulfide Bonds: this compound contains two disulfide bonds essential for its activity. Incorrect formation of these bonds can lead to inactive pediocin. It has been observed that multiple forms of this compound can be produced, with only one being highly active. The addition of a reducing agent like dithiothreitol (DTT) at low concentrations (e.g., 3 mM) to the assay can sometimes restore activity by promoting correct disulfide bond formation.[1]
-
Oxidation of Methionine: The single methionine residue (Met31) in this compound is susceptible to oxidation, which significantly reduces its activity.[2][3][4][5][6] This oxidation can occur during storage.[2][5] To mitigate this, consider using a methionine-free mutant of this compound (e.g., with Met31 replaced by Ala, Ile, or Leu), which is resistant to oxidation and maintains high activity.[2][6]
-
pH of the Medium: this compound is most active in a pH range of 2 to 8, with optimal activity typically observed between pH 2 and 5.[7] Activity can be lost at alkaline pH due to distortion of the secondary structure.[7] Ensure the pH of your agar and culture media is within the optimal range for pediocin activity.
-
Indicator Strain Sensitivity: The sensitivity of the indicator strain to pediocin is crucial. The lipid composition of the target cell membrane is a significant factor in determining sensitivity.[8] Ensure you are using a known sensitive indicator strain, such as Listeria monocytogenes or Enterococcus faecalis.[1][9]
-
Interaction with Food Components: If you are testing pediocin activity in a food matrix, be aware that components like proteins and fats can inactivate or adsorb the bacteriocin, reducing its apparent activity.[9]
-
Issue 2: Low Activity Units (AU/mL) in Spectrophotometric Assay
-
Question: My spectrophotometric assay is showing very low activity units for my pediocin sample. How can I improve this?
-
Answer: Low activity in a spectrophotometric assay can stem from several issues:
-
Suboptimal Assay Conditions: Factors such as the concentration of the indicator cells, incubation time, and temperature can significantly impact the results. Optimize these parameters for your specific indicator strain. A typical assay involves incubating a standardized indicator culture with two-fold dilutions of the bacteriocin for a set period before measuring absorbance.[10]
-
Pediocin Inactivation: As with the well diffusion assay, oxidation of methionine and incorrect disulfide bond formation can lead to reduced activity.[1][2] Storage conditions are critical; freezing at -20°C or -80°C is recommended to prevent oxidation.[2][5]
-
pH of the Assay Buffer: The pH of the buffer used for dilutions and incubation should be within the optimal range for pediocin activity (pH 2-8).[7]
-
Proteolytic Degradation: Pediocins are sensitive to most protease enzymes like papain, pepsin, and trypsin.[11] If your sample preparation involves steps where proteases might be present, this could lead to degradation and loss of activity.
-
Experimental Protocols
1. Agar Well Diffusion Assay
This method is commonly used for qualitative and semi-quantitative determination of bacteriocin activity.
-
Methodology:
-
Prepare an overnight culture of the indicator strain in a suitable broth (e.g., MRS broth for lactic acid bacteria).
-
Prepare agar plates (e.g., MRS agar) and allow them to solidify.
-
Inoculate a molten soft agar overlay (e.g., 0.7% agar) with the indicator strain culture (typically a 1:100 or 1:200 dilution).
-
Pour the seeded soft agar onto the surface of the prepared agar plates and allow it to solidify.
-
Create wells (typically 5-7 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add a known volume (e.g., 50-100 µL) of your pediocin sample (cell-free supernatant or purified solution) to each well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 30°C or 37°C for 18-24 hours).
-
Measure the diameter of the zone of inhibition around each well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution showing a clear zone of inhibition.[12]
-
2. Spectrophotometric (Microtiter Plate) Assay
This method provides a more quantitative measure of bacteriocin activity.
-
Methodology:
-
Prepare an overnight culture of the indicator strain and dilute it to a standardized optical density (e.g., OD600 of 0.1).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of your pediocin sample in a suitable broth.
-
Add a standardized suspension of the indicator strain to each well.
-
Include a positive control (a known active bacteriocin) and a negative control (no bacteriocin).
-
Incubate the plate at the optimal temperature for the indicator strain for a specified period (e.g., 4-12 hours).
-
Measure the optical density (e.g., at 600 nm) of each well using a microplate reader.
-
The bacteriocin activity (AU/mL) is typically defined as the reciprocal of the highest dilution that inhibits the growth of the indicator strain by 50% compared to the control.[1]
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Activity
| Factor | Effect on this compound Activity | Recommendations & Considerations |
| pH | Stable in a wide range (pH 2-8), but activity may decrease at alkaline pH.[7] | Maintain pH within the optimal range during experiments and storage. |
| Temperature | Generally heat-stable, retaining activity even after autoclaving (121°C for 20 min).[7][11] | Heat treatments common in food processing may cause partial denaturation.[9] |
| Oxidation | Oxidation of Methionine-31 leads to a significant loss of activity.[2][3][4][5][6] | Store at low temperatures (-20°C or below).[2] Consider using oxidation-resistant mutants.[2][5][6] |
| Proteases | Sensitive to proteolytic enzymes such as trypsin, pepsin, and proteinase K.[11] | Avoid contamination with proteases during purification and experimentation. |
| Food Components | Can be inactivated or adsorbed by fats and proteins in food matrices.[9] | Consider the food matrix composition when evaluating activity in food systems. |
Visualizations
Caption: General workflow for this compound activity assays.
Caption: Troubleshooting flowchart for low this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An oxidation resistant this compound derivative and penocin A display effective anti- Listeria activity in a model human gut environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Isolation and Characterization of Pediocin NV 5 Producing Pediococcus acidilactici LAB 5 from Vacuum-Packed Fermented Meat Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Enhancing Pediocin PA-1 Solubility
Welcome to the technical support center for Pediocin PA-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for various applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Troubleshooting Guide: Common Solubility Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon reconstitution | - Incorrect solvent: this compound is a cationic peptide.[1] - pH near the isoelectric point (pI): The pI of this compound is between 8.6 and 10.0.[1][2] Peptides are least soluble at their pI. - High peptide concentration: Attempting to dissolve a large amount of peptide in a small volume of solvent can lead to saturation. | - Use sterile distilled water or a slightly acidic buffer (e.g., 20 mM sodium phosphate buffer, pH 6.0) for initial reconstitution.[3] - Adjust the pH of the solvent to be at least 1-2 units below the pI (e.g., pH < 7.6). - Start with a lower concentration and gradually increase if needed. |
| Cloudiness or aggregation over time | - Peptide aggregation: Hydrophobic interactions can lead to aggregation, especially at neutral or alkaline pH. - Buffer instability: The chosen buffer may not be optimal for long-term storage. - Freeze-thaw cycles: Repeated freezing and thawing can promote aggregation. | - Store stock solutions at -20°C or -80°C in single-use aliquots. - For long-term storage, consider adding a cryoprotectant like glycerol (e.g., 10-20%). - If using an organic solvent for initial solubilization, ensure the final concentration in the aqueous buffer is low to prevent precipitation. |
| Low recovery after filtration | - Adsorption to surfaces: Peptides can stick to plasticware and filter membranes. - Aggregation: Aggregates may be removed by the filter. | - Use low-protein-binding microcentrifuge tubes and pipette tips. - Pre-wet the filter membrane with the solvent before filtering the peptide solution. - Ensure the peptide is fully dissolved before filtration. |
| Inconsistent activity after solubilization | - Oxidation: The methionine residue at position 31 (Met31) is susceptible to oxidation, leading to a loss of activity.[4][5][6] - pH-induced degradation: While stable over a wide pH range, extreme pH values combined with elevated temperatures can affect activity.[7] | - Use degassed buffers and store solutions under an inert gas (e.g., argon or nitrogen). - Consider using a more stable, oxidation-resistant analog such as pediocin M31L if available.[5] - Maintain a pH between 3 and 8 for optimal stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For initial reconstitution, sterile distilled water is a good starting point as this compound is water-soluble.[8] Alternatively, a slightly acidic buffer, such as 20 mM sodium phosphate buffer at pH 6.0, can be used.[3] The choice of solvent may also depend on the downstream application.
Q2: At what pH is this compound most soluble?
A2: this compound is a cationic peptide with an isoelectric point (pI) in the range of 8.6 to 10.0.[1][2] To ensure maximum solubility, the pH of the solution should be kept at least one to two pH units below its pI (i.e., pH < 7.6). At its pI, the net charge of the peptide is zero, which often leads to minimal solubility and precipitation.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic solvents are often used in the purification of this compound, indicating its solubility in these solvents. For highly hydrophobic preparations or to overcome aggregation, a small amount of an organic solvent like 2-propanol with 0.1% trifluoroacetic acid (TFA) can be used for initial solubilization, followed by dilution with an aqueous buffer.[4][9] However, ensure the final concentration of the organic solvent is compatible with your experimental setup.
Q4: How should I store this compound solutions?
A4: For short-term storage (a few days), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the solution into single-use, low-protein-binding tubes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Q5: My this compound solution has lost its antimicrobial activity. What could be the reason?
A5: Loss of activity is often due to the oxidation of the methionine residue at position 31.[4][5][6] To prevent this, use degassed solvents, store solutions under an inert atmosphere, and minimize exposure to air. If stability is a major concern, consider using an oxidation-resistant analog where the methionine has been replaced, for example, with leucine (M31L).[5]
Experimental Protocols
Basic Aqueous Solubilization Protocol
This protocol is suitable for most research applications where an aqueous solution of this compound is required.
-
Preparation: Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Solvent Selection: Prepare a sterile, slightly acidic buffer (e.g., 20 mM sodium phosphate, pH 6.0).
-
Reconstitution: Carefully add the required volume of the buffer to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking, which can cause foaming and potential denaturation. If the peptide does not dissolve completely, sonication in a water bath for a few minutes may help.
-
Storage: Aliquot the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.
Protocol for Solubilizing Hydrophobic or Aggregated this compound
This protocol is recommended when encountering difficulties with aqueous solubilization.
-
Preparation: As described in the basic protocol, bring the lyophilized peptide to room temperature and centrifuge.
-
Initial Dissolution in Organic Solvent: Add a minimal amount of a suitable organic solvent mixture, such as 70% isopropanol with 0.1% trifluoroacetic acid (TFA), to the vial.[5] Gently vortex until the peptide is fully dissolved.
-
Stepwise Dilution: Slowly add your desired aqueous buffer to the organic solvent-peptide mixture in a dropwise manner while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of the solution.
-
Final Concentration: Continue to add the aqueous buffer until the desired final concentration is reached. Ensure the final concentration of the organic solvent is low enough not to interfere with your downstream experiments.
-
Storage: Store the final solution in aliquots in low-protein-binding tubes at -20°C or -80°C.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | ~4.6 kDa | [1] |
| Number of Amino Acids | 44 | [2] |
| Isoelectric Point (pI) | 8.6 - 10.0 | [1][2] |
| Charge at neutral pH | Cationic | [1] |
| Key Stability Issue | Oxidation of Methionine-31 | [4][5][6] |
Visualizations
Caption: A workflow diagram for the solubilization of this compound.
Caption: The proposed mechanism of action for this compound.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Purification and primary structure of this compound produced by Pediococcus acidilactici PAC-1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pediocin PA 1 | Bacterial | 111745-56-3 | Invivochem [invivochem.com]
- 9. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to prevent loss of Pediocin PA-1 activity in food matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when utilizing Pediocin PA-1 in food systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in food preservation?
A1: this compound is a bacteriocin, which is a type of antimicrobial peptide produced by certain lactic acid bacteria (LAB), most notably Pediococcus acidilactici.[1][2] It is classified as a class IIa bacteriocin and exhibits strong inhibitory activity against a wide range of Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[3][4][5] Its natural origin and potent antilisterial properties make it a desirable biopreservative for enhancing the safety and shelf-life of various food products.[4][6]
Q2: What are the main factors that cause a loss of this compound activity in food?
A2: Several factors can negatively impact the activity of this compound in food matrices. These include:
-
Enzymatic degradation: Proteolytic enzymes present in the food matrix can degrade the peptide structure of pediocin.[7][8]
-
Oxidation: The methionine residue at position 31 (Met31) is susceptible to oxidation, which leads to a significant reduction in antimicrobial activity.[3][9]
-
Interactions with food components: this compound can bind to food components like fats and proteins, reducing its availability to act on target microorganisms.[2]
-
pH: While generally stable over a wide pH range, extreme pH values can affect its structure and activity.[7]
-
Storage conditions: Temperature and storage time can influence the rate of degradation and oxidation.[9]
Q3: How can I prevent the loss of this compound activity?
A3: Several strategies can be employed to maintain the stability and activity of this compound in food systems:
-
Protein Engineering: Site-directed mutagenesis to replace the oxidation-prone methionine residue (Met31) with more stable amino acids like alanine, leucine, or isoleucine can enhance stability without significantly compromising activity.[9][10]
-
Encapsulation: Encapsulating the pediocin-producing bacteria or the purified pediocin in protective matrices like alginate and whey proteins can shield it from harsh environmental conditions in the food.[11][12]
-
Hurdle Technology: Combining this compound with other preservation methods, such as high hydrostatic pressure (HHP) or the addition of other antimicrobials like sodium diacetate, can create a synergistic effect and improve overall microbial control.[7]
-
Controlled Storage: Storing products containing this compound at refrigerated or frozen temperatures can significantly slow down the rate of degradation and oxidation.[9]
Q4: Is this compound effective against Gram-negative bacteria?
A4: this compound is primarily effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria generally prevents the bacteriocin from reaching its target, the cytoplasmic membrane. However, its efficacy against Gram-negative bacteria can be enhanced when used in combination with treatments that disrupt the outer membrane, such as lactic acid.
Q5: Are there commercially available this compound products?
A5: Yes, there are commercial preparations containing this compound that are used in the food industry. These are often sold as fermentates of Pediococcus acidilactici and are used to control the growth of Listeria monocytogenes in products like ready-to-eat meats and dairy products.[3][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Complete loss of antimicrobial activity. | 1. Degradation by proteolytic enzymes in the food matrix.[7][8] 2. Extreme pH outside the optimal range for pediocin stability.[7] 3. High processing temperatures for extended periods. | 1. Encapsulate this compound or the producing organism to protect it from enzymes.[11] 2. Buffer the food system to maintain a pH within the stable range for pediocin (typically pH 2-9).[7] 3. Add this compound after heat treatment or use a heat-stable, engineered variant. |
| Reduced antimicrobial activity over time. | 1. Oxidation of the Met31 residue during storage.[3] 2. Binding to food components like fat or protein, reducing its bioavailability.[2] 3. Sub-optimal storage temperature. [9] | 1. Use an oxidation-resistant variant of this compound (e.g., with Met31 replaced by Leu, Ala, or Ile).[9][10] 2. Increase the initial concentration of this compound to compensate for binding. 3. Optimize storage conditions by using refrigeration or freezing.[9] |
| Inconsistent results between batches. | 1. Uneven distribution of this compound in the food matrix. 2. Variability in the composition of the food matrix (e.g., fat content). | 1. Ensure thorough mixing during the incorporation of this compound. 2. Standardize the food formulation and perform quality control checks on raw materials. |
| This compound is active in lab media but not in the food product. | 1. Inactivation by food components not present in the lab media.[2] 2. The pH of the food product is outside the optimal range for pediocin activity.[7] | 1. Test the activity of this compound in a model system that mimics the food product. 2. Adjust the pH of the food product if possible, or use a pediocin variant with a broader pH stability range. |
Quantitative Data Summary
Table 1: Stability of this compound During Storage
| Storage Condition | Half-life of Activity | Reference |
| Room temperature in 0.1% TFA with 100% propanol | 15 days | [9] |
| Room temperature in 0.1% TFA with 50% propanol | 27 days | [9] |
| Room temperature in 0.1% TFA with 25% propanol | 42 days | [9] |
| Room temperature in 0.1% TFA with 10% propanol | 65 days | [9] |
| Room temperature in 0.1% TFA with 0% propanol | 100 days | [9] |
| -20°C in 20 mM phosphate buffer (pH 7) | No detectable oxidation after 55 days | [9] |
| 4°C or room temperature in 20 mM phosphate buffer (pH 7) | 20-30% oxidation after 55 days | [9] |
Table 2: Minimal Inhibitory Concentration (MIC) of this compound and its Analogs against Listeria species
| Peptide | Indicator Strain | MIC (nM) | Reference |
| Synthetic this compound (3c) | L. ivanovii HPB28 | 6.8 | [14] |
| Synthetic this compound (3c) | L. monocytogenes LSD530 | 6.8 | [14] |
| Synthetic this compound (3c) | L. monocytogenes ATCC 19111 | 13.5 | [14] |
| This compound analog (3a - incorrect disulfide bonds) | L. ivanovii HPB28 | 13.5 | [14] |
| This compound analog (3b - incorrect disulfide bonds) | L. monocytogenes ATCC 19111 | 27 | [14] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound Activity
This method is used to qualitatively or quantitatively determine the antimicrobial activity of a this compound solution.
Materials:
-
Petri dishes
-
Appropriate growth medium for the indicator strain (e.g., MRS agar for many lactic acid bacteria, BHI agar for Listeria)
-
Sterile cork borer or pipette tips
-
Overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes, Pediococcus pentosaceus)
-
This compound solution (purified or as a cell-free supernatant)
-
Incubator
Procedure:
-
Prepare the agar plates by pouring the molten agar medium into Petri dishes and allowing it to solidify.
-
Prepare a lawn of the indicator strain by spreading a diluted overnight culture evenly over the surface of the agar plates.
-
Aseptically create wells in the agar using a sterile cork borer (typically 6-8 mm in diameter).
-
Add a known volume (e.g., 50-100 µL) of the this compound solution to each well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 30-37°C for 18-24 hours).
-
Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration and activity of the pediocin.
Protocol 2: Determination of Minimal Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target microorganism in a liquid culture.
Materials:
-
96-well microtiter plates
-
Multichannel pipette
-
Appropriate liquid growth medium for the indicator strain
-
Overnight culture of the indicator strain, diluted to a standardized cell density (e.g., 1 x 10^5 CFU/mL)
-
This compound solution of known concentration
-
Microplate reader
Procedure:
-
Add 100 µL of the appropriate growth medium to each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.
-
Add 100 µL of the diluted indicator strain culture to each well.
-
Include a positive control (indicator strain without pediocin) and a negative control (medium only).
-
Incubate the plate at the optimal temperature for the indicator strain for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[15]
Visualizations
Caption: Mechanism of action of this compound against target bacteria.
Caption: Troubleshooting workflow for loss of this compound activity.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lactic Acid Bacteria and Bacteriocins: Novel Biotechnological Approach for Biopreservation of Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 9. Engineering Increased Stability in the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Encapsulation of a this compound producer Pediococcus acidilactici and its impact on enhanced survival and gut microbiota modulation - Microb Health Dis [microbiotajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Application of Bacteriocins and Protective Cultures in Dairy Food Preservation [frontiersin.org]
- 14. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Addressing bacteriophage contamination in Pediocin PA-1 producing cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pediocin PA-1 producing cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to bacteriophage contamination during your experiments.
Frequently Asked Questions (FAQs)
1. What are bacteriophages and why are they a problem in this compound production?
Bacteriophages (or phages) are viruses that infect and replicate within bacteria. In the context of this compound production, which relies on healthy cultures of Pediococcus acidilactici, bacteriophage contamination can be a significant issue. Lytic phages, in particular, can infect and destroy the bacterial host cells, leading to a substantial decrease in or complete failure of this compound production.[1][2][3] This can result in significant economic losses due to reduced product yield and manufacturing delays.[2][3]
2. What are the typical signs of bacteriophage contamination in my Pediococcus acidilactici culture?
Identifying a phage contamination early is crucial. Key indicators include:
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Sudden culture collapse: A sharp drop in the optical density (OD) of a liquid culture after a period of normal growth.
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Formation of plaques: Clear zones of bacterial lysis on a lawn of P. acidilactici grown on an agar plate.[4][5][6]
-
Increased bubbling and cell debris: In liquid cultures, a sudden increase in gas production and the appearance of filamentous or clumpy cell fragments can be observed.[7]
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Reduced this compound activity: A noticeable decrease in the antimicrobial activity of your culture supernatant against a sensitive indicator strain.
3. What are the primary sources of bacteriophage contamination?
Bacteriophages are ubiquitous in the environment where bacteria are found.[8] Potential sources of contamination in a laboratory or industrial setting include:
-
Raw materials: Ingredients used in culture media can harbor phages.
-
Personnel: Operators can carry phages on their skin, clothing, or through improper aseptic techniques.
-
Environment: Phages can be present in the air, on surfaces, and in water sources.[9] Aerosols generated during processes like whey separation in dairy settings are a significant source of airborne phage dispersal.[9]
-
Contaminated equipment: Improperly sterilized flasks, bioreactors, and pipettes can be sources of contamination.[1][10]
-
Lysogenic bacterial strains: Some bacterial strains carry dormant phages (prophages) within their genome, which can be induced to enter a lytic cycle under stress conditions.[1]
4. How can I prevent bacteriophage contamination in my cultures?
A proactive approach is the best defense against phage contamination. Key preventive measures include:
-
Strict aseptic techniques: Always work in a clean and disinfected area, such as a biological safety cabinet, to minimize aerosol contamination.[10]
-
Regular sanitation: Implement a robust sanitation schedule for all surfaces, equipment, and laboratory spaces.[1][11]
-
Use of dedicated equipment: Have a separate set of pipettors and other equipment exclusively for your phage-sensitive work.[10]
-
Sterilization of media and equipment: Ensure all media, glassware, and fermenter components are properly sterilized, for instance by autoclaving and dry heat.[1]
-
Monitoring of raw materials: If possible, test incoming raw materials for the presence of phages.
-
Use of phage-resistant strains: If available, using or developing phage-resistant Pediococcus strains can be an effective long-term strategy.[1][12]
Troubleshooting Guides
Issue 1: Sudden Lysis of Pediococcus acidilactici Culture
Symptoms:
-
A rapid decrease in the optical density of the culture.
-
Visible cell debris in the culture medium.
-
Loss of this compound production.
Possible Cause:
-
Lytic bacteriophage contamination.
Troubleshooting Steps:
-
Confirm Phage Presence:
-
Perform a plaque assay by plating a dilution of your lysed culture supernatant with a sensitive P. acidilactici indicator strain. The appearance of clear zones (plaques) confirms the presence of lytic phages.
-
Alternatively, a spot-on-lawn assay can provide a quicker, qualitative indication of phage activity.[4]
-
-
Isolate and Discard Contaminated Materials:
-
Immediately autoclave all contaminated cultures, media, and disposable materials to prevent further spread.[13]
-
-
Thorough Decontamination:
-
Clean and disinfect all potentially contaminated surfaces, including incubators, shakers, and benchtops, with an effective virucidal agent.[1][13] Quaternary ammonium compounds are often more effective against phages than ethanol.[10]
-
Disassemble and thoroughly clean and sterilize all reusable equipment, such as fermenters and glassware.[1] Consider oven sterilization at 180°C for glassware.[13]
-
-
Restart with a Clean Culture:
-
Use a fresh, uncontaminated stock of P. acidilactici to start a new culture.
-
Review and reinforce your aseptic techniques to prevent re-contamination.
-
Issue 2: Reduced or Inconsistent this compound Yield
Symptoms:
-
Lower than expected antimicrobial activity in the culture supernatant.
-
Batch-to-batch variability in this compound production.
Possible Cause:
-
Low-level or chronic bacteriophage contamination.
-
Sub-optimal culture conditions.
Troubleshooting Steps:
-
Screen for Phage Contamination:
-
Even in the absence of complete lysis, low levels of phages can stress the culture and reduce productivity.[1] Perform sensitive detection methods like a plaque assay on enriched culture samples to rule out phage contamination.
-
-
Optimize Culture Conditions:
-
Ensure that the culture temperature, pH, and aeration are optimal for both bacterial growth and this compound production. For P. acidilactici, optimal conditions for bacteriocin production have been reported around 37°C and an initial pH of 6.0.[14]
-
-
Monitor Nutrient Availability:
-
Depletion of essential nutrients can limit both growth and bacteriocin synthesis. Ensure your medium composition is adequate.
-
-
Characterize Your Phage (If Present):
-
If a phage is detected, characterizing its properties, such as thermal and pH stability, can help in designing effective inactivation strategies.
-
Quantitative Data Summary
Table 1: Efficacy of Different Sanitization Methods against Bacteriophages
| Sanitizer/Method | Concentration/Dosage | Contact Time | Log Reduction (Typical) | Reference |
| Sodium Hypochlorite | 2500 ppm (ground) | >30 min | High | [7] |
| Sodium Hypochlorite | 500 ppm (appliance) | 20 min | High | [7] |
| Formaldehyde Fumigation | 3g/m³ | Overnight | High | [7] |
| UV-C Irradiation | 125 µW/cm² | <220 seconds | 1 (90%) | [10] |
| Sodium Hydroxide | 0.2% | Rapid | High | [15] |
| Quaternary Ammonium Compounds | Varies | Varies | Effective | [10][15] |
| Ethanol | 70% | Varies | Less Effective | [10] |
Table 2: Characteristics of a Lytic Pediococcus Bacteriophage (φps05)
| Parameter | Value | Reference |
| Family | Siphoviridae | [4][5] |
| Head Diameter | 51.2 nm | [4][5] |
| Tail Length | 129.6 nm | [4][5] |
| Genome Size | 24.1 kb | [4][5] |
| Latent Period | 34 minutes | [5] |
| Burst Size | 12 particles/cell | [5] |
| Optimal Proliferation Temp. | 35°C | [5] |
Experimental Protocols
Protocol 1: Detection of Bacteriophages using the Double Agar Overlay Plaque Assay
This method is used to quantify the number of infectious phage particles in a sample.[16][17]
Materials:
-
Lysed culture supernatant (or sample to be tested)
-
Actively growing culture of a sensitive Pediococcus acidilactici strain
-
MRS broth
-
MRS agar plates (1.5% agar)
-
MRS soft agar (0.7% agar), maintained at 48-50°C
-
Sterile saline solution or phage buffer
-
Sterile pipettes and tubes
-
Incubator at 37°C
Procedure:
-
Prepare Serial Dilutions: Prepare ten-fold serial dilutions of the phage-containing sample in sterile saline solution.
-
Infection: In a sterile tube, mix 0.1 mL of an appropriate phage dilution with 0.1 mL of an actively growing P. acidilactici culture (OD600 ≈ 0.2-0.3).
-
Incubation: Incubate the mixture for 15-20 minutes at 37°C to allow for phage adsorption to the bacterial cells.
-
Plating: Add the incubated mixture to 3 mL of molten soft agar. Gently vortex and immediately pour the mixture over the surface of a pre-warmed MRS agar plate.
-
Solidification and Incubation: Allow the soft agar overlay to solidify at room temperature. Invert the plates and incubate at 37°C for 18-24 hours.
-
Plaque Counting: Count the number of clear zones (plaques) on the bacterial lawn. Each plaque represents the lysis of bacteria originating from a single infectious phage particle.
-
Calculate Titer: Calculate the phage titer in plaque-forming units per milliliter (PFU/mL) using the following formula: PFU/mL = (Number of plaques x Dilution factor) / Volume of phage sample plated (mL)
Protocol 2: Decontamination of Laboratory Surfaces
This protocol outlines the steps for effectively cleaning and disinfecting surfaces to eliminate bacteriophage contamination.
Materials:
-
Personal protective equipment (gloves, lab coat)
-
Detergent solution
-
Virucidal disinfectant (e.g., 500-2500 ppm sodium hypochlorite solution, quaternary ammonium compound)
-
Sterile water
-
Paper towels or sterile cloths
Procedure:
-
Initial Cleaning: Thoroughly wash the surface with a detergent solution to remove any organic matter that might shield the phages from the disinfectant.
-
Rinsing: Rinse the surface with sterile water to remove the detergent.
-
Disinfection: Apply the virucidal disinfectant to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-recommended contact time (e.g., 20-30 minutes).[7]
-
Final Rinse: Rinse the surface with sterile water to remove any residual disinfectant.
-
Drying: Allow the surface to air dry completely, or dry with a sterile cloth. For added assurance, especially in critical areas, UV irradiation can be used overnight.[1][13]
Visualizations
Caption: Workflow for detecting bacteriophage contamination.
Caption: Step-by-step workflow for laboratory decontamination.
Caption: Troubleshooting logic for reduced pediocin production.
References
- 1. phageconsultants.com [phageconsultants.com]
- 2. Bacteriophages in food fermentations: new frontiers in a continuous arms race - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. Detection and characterization of a lytic Pediococcus bacteriophage from the fermenting cucumber brine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. readersinsight.net [readersinsight.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. Bacteriophage-resistant industrial fermentation strains: from the cradle to CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. mdpi.com [mdpi.com]
- 15. Inactivation of Dairy Bacteriophages by Thermal and Chemical Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the Significance of Phage Attack on Starter Cultures: a Mechanistic Model for Population Dynamics of Phage and Their Hosts Isolated from Fermenting Sauerkraut - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Bacteriophage Enumeration and Detection Methods [frontiersin.org]
Validation & Comparative
Pediocin PA-1 vs. Nisin: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activities of two prominent bacteriocins, Pediocin PA-1 and nisin. The information presented is curated from experimental data to assist researchers in selecting the appropriate antimicrobial agent for their specific applications.
Executive Summary
This compound and nisin are both potent antimicrobial peptides with significant applications in food preservation and potential therapeutic uses. While both are effective against a range of Gram-positive bacteria, they exhibit distinct differences in their spectrum of activity, mechanism of action, and physicochemical properties. Nisin generally possesses a broader inhibitory spectrum, while this compound demonstrates particularly strong activity against the foodborne pathogen Listeria monocytogenes. Their unique modes of action, targeting different cellular components, offer diverse strategies for combating bacterial contamination and infection.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and nisin is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of these bacteriocins against a variety of bacterial strains as reported in scientific literature. It is important to note that MIC values can vary depending on the specific strain, culture conditions, and assay methodology.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Listeria monocytogenes | LMO1 | 54.7 (AU/mL) | [1] |
| Listeria monocytogenes | - | 0.10 - 7.34 (ng/mL) | [2] |
| Pediococcus pentosaceus | FBB63 | 25.4 (AU/mL) | [1] |
| Listeria ivanovii | - | 2-5x MIC for effect | [3] |
| Listeria monocytogenes | ATCC 19111 | 6.8 (nM) | [4] |
*Arbitrary Units per milliliter (AU/mL) are often used for bacteriocins and may not directly correlate with µg/mL.
Table 2: Minimum Inhibitory Concentration (MIC) of Nisin against various bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multiple MDR strains | ≤1.0 - ≥100 | [5] |
| Streptococcus dysgalactiae | Multiple MDR strains | ≤1.0 - ≥100 | [5] |
| Streptococcus uberis | Multiple MDR strains | ≤1.0 - ≥100 | [5] |
| Listeria monocytogenes | 200 strains | 2.2 - 781 (ng/mL) | [2] |
| Gram-positive intestinal bacteria | Various | 8 (µ g/well ) | [6] |
| Gram-negative bacteria | Various | Generally high, but can be effective with chelating agents | [7][8] |
| Escherichia coli | - | 132.4 (as Nisin-grafted Chitosan) | [9] |
| Staphylococcus aureus | - | 97.4 (as Nisin-grafted Chitosan) | [9] |
Mechanism of Action
This compound and nisin employ distinct mechanisms to exert their antimicrobial effects. These differences in their modes of action are crucial for understanding their target specificity and potential for resistance development.
This compound: Targeting the Mannose Phosphotransferase System
This compound's primary mode of action involves the disruption of the bacterial cell membrane by interacting with the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex.[10][11][12][13][14]
The process can be summarized in the following steps:
-
Binding: The N-terminal region of this compound specifically recognizes and binds to the extracellular domains of the Man-PTS receptor on the target cell's cytoplasmic membrane.[11][14]
-
Insertion: Following binding, the C-terminal region of this compound inserts itself into the cell membrane.[10][13]
-
Pore Formation: This insertion leads to the formation of a pore, causing the dissipation of the proton motive force and leakage of essential ions and metabolites from the cell.[10][15]
-
Cell Death: The uncontrolled efflux of cellular contents ultimately leads to cell death.[15]
Figure 1. Mechanism of action of this compound.
Nisin: Dual-Action Antimicrobial
Nisin exhibits a dual mechanism of action, targeting both the cell wall synthesis and the integrity of the cell membrane.[16][17]
The steps involved are:
-
Lipid II Binding: Nisin's N-terminal domain specifically binds to Lipid II, a precursor molecule in the bacterial cell wall biosynthesis pathway.[17][18] This binding event itself can inhibit cell wall formation.
-
Conformational Change and Insertion: Upon binding to Lipid II, nisin undergoes a conformational change that facilitates the insertion of its C-terminal domain into the cell membrane.[18]
-
Pore Formation: Multiple nisin-Lipid II complexes aggregate to form a stable pore in the membrane.[18][19] This pore allows for the efflux of essential ions and small molecules.
-
Dissipation of Proton Motive Force: The formation of pores leads to the dissipation of the proton motive force, disrupting cellular energy production.[16]
-
Cell Death: The combination of cell wall synthesis inhibition and membrane leakage results in rapid cell death.
Figure 2. Dual mechanism of action of nisin.
Experimental Protocols
The following section details a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and nisin using the broth microdilution method. This method is widely used to quantify the antimicrobial activity of various compounds.[20][21][22][23]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound or nisin that inhibits the visible growth of a target microorganism.
Materials:
-
Purified this compound or nisin stock solution of known concentration.
-
Target microorganism culture.
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Pipettes and sterile tips.
-
Incubator.
Procedure:
-
Preparation of Bacterial Inoculum: a. Culture the target microorganism in the appropriate broth overnight at its optimal growth temperature. b. Dilute the overnight culture in fresh sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Antimicrobial Peptides: a. Prepare a series of twofold dilutions of the this compound or nisin stock solution in the appropriate sterile broth across the rows of the 96-well microtiter plate. b. Typically, 100 µL of broth is added to each well, and then 100 µL of the antimicrobial stock is added to the first well. After mixing, 100 µL is transferred to the second well, and this serial dilution is continued across the plate.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial peptide. b. Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only, no inoculum).
-
Incubation: a. Incubate the microtiter plate at the optimal growth temperature for the target microorganism for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial peptide at which no visible growth (turbidity) is observed. b. Alternatively, the optical density (OD) of each well can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
Figure 3. Experimental workflow for MIC determination.
Conclusion
Both this compound and nisin are valuable antimicrobial peptides with distinct advantages. Nisin's broad spectrum of activity makes it a versatile preservative in the food industry. In contrast, this compound's high potency against Listeria monocytogenes makes it an excellent candidate for targeted applications where this pathogen is a primary concern. The choice between these two bacteriocins will depend on the specific application, the target microorganisms, and the physicochemical conditions of the environment. Further research into synergistic combinations and novel delivery systems may enhance the efficacy and broaden the applications of these potent natural antimicrobials.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Inhibitory Activity of this compound Against Listeria sp. in Simulated Physiological Conditions of the Human Terminal Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibility to Nisin, Bactofencin, Pediocin and Reuterin of Multidrug Resistant Staphylococcus aureus, Streptococcus dysgalactiae and Streptococcus uberis Causing Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition activity of nisin A, nisin Z, this compound and antibiotics against common intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nisin Inhibition of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 16. Mechanistic action of pediocin and nisin: recent progress and unresolved questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijcrr.com [ijcrr.com]
- 18. researchgate.net [researchgate.net]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
Pediocin PA-1: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bacteriocin Pediocin PA-1's efficacy against key antibiotic-resistant bacteria. It includes quantitative data from experimental studies, detailed methodologies for cited experiments, and visualizations of its mechanism of action and experimental workflows to support research and development in novel antimicrobial strategies.
Executive Summary
This compound is a class IIa bacteriocin produced by Pediococcus acidilactici. It exhibits potent bactericidal activity, primarily against Gram-positive bacteria, including the formidable foodborne pathogen Listeria monocytogenes. Its mechanism involves a receptor-mediated pore formation process in the target cell's cytoplasmic membrane. While highly effective against Listeria, its efficacy against other clinically significant antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), varies. This guide synthesizes the available data to provide a clear perspective on its potential and limitations as an alternative or adjunct to conventional antibiotics.
Mechanism of Action
This compound's bactericidal action is initiated by binding to the mannose phosphotransferase system (man-PTS), a sugar transport protein complex on the surface of susceptible bacteria.[1] This interaction is a critical determinant of its target specificity. Following binding, the C-terminal region of the pediocin peptide inserts into the cell membrane, acting as a wedge that disrupts the integrity of the man-PTS complex and forms a hydrophilic pore.[1] This pore formation leads to the dissipation of the cell's membrane potential, leakage of essential ions and ATP, and ultimately, cell death.[1]
Comparative Efficacy: Quantitative Data
The antimicrobial activity of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.
Table 1: Efficacy of this compound Against Listeria monocytogenes
| Target Strain | This compound MIC | Comparison Agent | Comparison MIC | Reference |
| L. monocytogenes | 0.05 - 0.5 nM | - | - | [2][3] |
| L. monocytogenes 10403S | 45 nM | Penocin A | 162 nM | [4] |
| L. monocytogenes ATCC 19111 | 13.5 nM | - | - | [5] |
Table 2: Efficacy of this compound Against Other Antibiotic-Resistant Bacteria
| Target Organism | Strain(s) | Key Findings | Quantitative Data | Reference |
| MRSA | Bovine Mastitis Isolates | No inhibition observed. | MIC > 500 µg/mL | [6] |
| VRE | Clinical Isolate | Reduced intestinal colonization in a mouse model (using producer strain). | 1.85 log₁₀ CFU/g reduction after 3 days. Undetectable by day 6. | [7] |
| P. aeruginosa | Standard Strain | Active only when the outer membrane is permeabilized. | Not effective under normal conditions. | [8] |
Note on Efficacy: The data strongly indicates that wild-type this compound has a narrow spectrum of high potency, primarily centered on Listeria species. Its efficacy against MRSA is negligible, though studies suggest bioengineered variants may overcome this limitation.[9] For VRE, the evidence is based on the activity of the producing organism in vivo, which may not solely be attributed to the purified bacteriocin. Activity against Gram-negative bacteria like P. aeruginosa requires the use of permeabilizing agents to disrupt the outer membrane.[8]
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Assay (Microbroth Dilution)
This method determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in vitro.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of purified this compound. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth).
-
Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted this compound. Include a positive control (bacteria, no pediocin) and a negative control (medium, no bacteria).
-
Reading Results: Incubate the plate at the optimal temperature for the target bacterium (e.g., 37°C) for 18-24 hours. The MIC is determined as the lowest concentration of this compound in which no visible turbidity (growth) is observed.[3]
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time.
Protocol:
-
Inoculum Preparation: Prepare a log-phase culture of the target bacterium, adjusting the turbidity to a standardized starting concentration (e.g., 1 x 10⁶ CFU/mL) in a flask containing fresh broth.
-
Exposure: Add this compound to the flask at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC). Include a growth control flask without any antimicrobial.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Quantification: Immediately perform ten-fold serial dilutions of the collected aliquot in a neutralizing buffer. Plate the dilutions onto appropriate agar plates.
-
Analysis: After incubation, count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is considered bactericidal activity.[10][11]
Conclusion
This compound demonstrates exceptional, targeted efficacy against Listeria monocytogenes, making it a valuable tool in food preservation and a model for class IIa bacteriocin research. However, its utility as a broad-spectrum therapeutic against common antibiotic-resistant pathogens like MRSA and VRE is limited in its native form. The lack of activity against MRSA and the need for membrane permeabilizers to act on Gram-negative bacteria highlight the challenges of its narrow receptor-defined spectrum. Future research, particularly in the protein engineering of this compound's N-terminal domain, may broaden its activity spectrum and unlock its potential for clinical applications.[9] For drug development professionals, this compound serves as a compelling scaffold for designing novel peptide-based antimicrobials with enhanced target specificity and potency.
References
- 1. This compound, a bacteriocin from Pediococcus acidilactici PAC1.0, forms hydrophilic pores in the cytoplasmic membrane of target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The Bactericidal Activity of this compound Is Specifically Inhibited by a 15-mer Fragment That Spans the Bacteriocin from the Center toward the C Terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5z.com [5z.com]
- 6. Susceptibility to Nisin, Bactofencin, Pediocin and Reuterin of Multidrug Resistant Staphylococcus aureus, Streptococcus dysgalactiae and Streptococcus uberis Causing Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capacity of Human Nisin- and Pediocin-Producing Lactic Acid Bacteria To Reduce Intestinal Colonization by Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. nelsonlabs.com [nelsonlabs.com]
Validating the anti-listerial activity of Pediocin PA-1 in food models
A comprehensive guide comparing the efficacy of Pediocin PA-1 against Listeria monocytogenes in various food models, supported by experimental data and detailed protocols for researchers and drug development professionals.
This compound, a class IIa bacteriocin produced by Pediococcus acidilactici, has emerged as a promising natural antimicrobial for controlling the growth of the foodborne pathogen Listeria monocytogenes. Its potent anti-listerial activity, coupled with its stability under various food processing conditions, makes it a valuable tool for enhancing food safety. This guide provides a comparative analysis of this compound's performance against other bacteriocins and antimicrobial agents, supported by quantitative data from various food models. Detailed experimental protocols are also provided to aid researchers in validating its efficacy.
Comparative Efficacy of this compound in Food Models
The effectiveness of this compound in inhibiting the growth of Listeria monocytogenes has been demonstrated across a range of food matrices. The following tables summarize the quantitative data from various studies, comparing the performance of this compound with other antimicrobial agents.
Meat Products
| Food Model | Antimicrobial Agent(s) | Concentration | Initial L. monocytogenes Inoculum (log CFU/g) | Treatment Conditions | Log Reduction (log CFU/g) | Reference |
| Frankfurters | This compound | 5,000 BU/ml | Not specified | Storage at 4°C for 60 days | 2.0 | [1] |
| Frankfurters | This compound | 5,000 BU/ml | Not specified | Storage at 15°C for 30 days | 0.6 | [1] |
| Spanish Dry-Fermented Sausages | This compound producing P. acidilactici | Not applicable | Not specified | 30 days of storage | 2.0 | [2] |
| Fresh Meat | This compound | Not specified | Not specified | Not specified | 1.0 - 2.5 | [1] |
| Chicken Meat | Pediocin AcH/PA-1 | Not specified | 5.0 | Storage at 4°C for 14 days | 3.8 | [1] |
| Frankfurters | This compound + Irradiation | 6,000 AU + 2.3 kGy | 3.4 or 5.2 | Storage at 4°C or 10°C for 12 weeks | Inhibition of growth | [3] |
Dairy Products
| Food Model | Antimicrobial Agent(s) | Concentration | Initial L. innocua Inoculum (log CFU/ml) | Treatment Conditions | Final L. innocua Count (CFU/g) | Reference |
| Cheese Model | This compound producing L. lactis | Not applicable | ~4.0 | Ripening period | <50 | [4] |
| Cheese Model | Nisin & this compound producing L. lactis | Not applicable | ~4.0 | Ripening period | <25 | [4] |
| Cheese Model | Control (no bacteriocin) | Not applicable | ~4.0 | Ripening period | 3.7 x 10^6 | [4] |
| Dressed Cottage Cheese | This compound | Not specified | Not specified | Not specified | Demonstrated inhibition | [5] |
| Half-and-Half Cream | This compound | Not specified | Not specified | Not specified | Demonstrated inhibition | [5] |
| Cheese Sauce | This compound | Not specified | Not specified | Not specified | Demonstrated inhibition | [5] |
Fresh Produce
| Food Model | Antimicrobial Agent(s) | Concentration | Initial L. monocytogenes Inoculum (log CFU/g) | Log Reduction (log CFU/g) | Reference |
| Cabbage | This compound | 100 AU/ml | 4.61 | >2.20 | [2] |
| Broccoli | This compound | 100 AU/ml | 4.34 | >2.20 | [2] |
| Mung Bean Sprouts | This compound | 100 AU/ml | 4.67 | >2.20 | [2] |
| Cabbage | Nisin | 50 µg/ml | 4.61 | ~2.20 | [2] |
| Broccoli | Nisin | 50 µg/ml | 4.34 | ~2.20 | [2] |
| Mung Bean Sprouts | Nisin | 50 µg/ml | 4.67 | ~2.20 | [2] |
Simulated Environments
| Model | Antimicrobial Agent(s) | Concentration | Initial L. monocytogenes Inoculum (log CFU/mL) | Time | Final L. monocytogenes Count (log CFU/mL) | Reference |
| Simulated Human Distal Colon | This compound | 2.6 µM | 6.5 | 24 h | 2.5 | [6] |
| Simulated Human Distal Colon | Pediocin M31L (oxidation-resistant) | 2.6 µM | 6.5 | 24 h | 3.5 | [6][7] |
| Simulated Human Distal Colon | Penocin A | 2.6 µM | 6.5 | 24 h | 3.64 | [6][7] |
| Simulated Human Distal Colon | Control | - | 6.5 | 24 h | 7.75 | [6][7] |
| Simulated Terminal Ileum | This compound | 5 x MIC | 7.0 | 5 h | Complete disappearance (5 log reduction) | [8][9] |
| Simulated Terminal Ileum | This compound | 3 x MIC | 7.0 | 8 h | 1.3 log reduction | [8][9] |
| Simulated Terminal Ileum | This compound | 2 x MIC | 7.0 | 8 h | 0.8 log reduction | [8][9] |
Comparison with Other Bacteriocins
| Bacteriocin | Target Pathogen | 50% Inhibitory Concentration (IC50) (ng/mL) | Key Advantages | Key Disadvantages | Reference |
| This compound | Listeria monocytogenes | 0.10 - 7.34 | Broad-spectrum against Listeria spp., stable over a wide pH and temperature range. | Can be less potent than some other class IIa bacteriocins like Sakacin P. | [10] |
| Nisin | Listeria monocytogenes | 2.2 - 781 | Approved for use in many countries, effective against a broad range of Gram-positive bacteria. | Some Listeria strains show resistance; less effective at high pH. | [10] |
| Sakacin P | Listeria monocytogenes | 0.01 - 0.61 | More potent than this compound against L. monocytogenes in some studies. | Narrower spectrum of activity compared to nisin. | [10] |
| Sakacin A | Listeria monocytogenes | 0.16 - 44.2 | Effective against Listeria. | Less potent than Sakacin P and this compound in some studies. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of bacteriocin activity. Below are protocols for key experiments used to validate the anti-listerial properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of a bacteriocin that inhibits the visible growth of a target microorganism.
Materials:
-
Purified this compound
-
Target Listeria monocytogenes strain(s)
-
Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound of known concentration.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium to achieve a range of desired concentrations.
-
Prepare an inoculum of the target Listeria monocytogenes strain by growing it to the mid-logarithmic phase and diluting it to a final concentration of approximately 5 x 10^5 CFU/mL in the growth medium.
-
Add the bacterial inoculum to each well of the microtiter plate containing the diluted this compound. Include positive control wells (bacteria without bacteriocin) and negative control wells (medium only).
-
Incubate the plate at the optimal growth temperature for Listeria monocytogenes (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of this compound that shows no visible growth or a significant reduction in OD compared to the positive control.[6][7]
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a substance.
Materials:
-
This compound solution
-
Target Listeria monocytogenes strain(s)
-
Appropriate agar medium (e.g., BHI agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Prepare an overnight culture of the target Listeria monocytogenes strain in a suitable broth medium.
-
Prepare agar plates by pouring the molten agar medium into sterile Petri dishes and allowing it to solidify.
-
Inoculate the agar surface by evenly spreading a standardized suspension of the target Listeria strain (e.g., 10^6 - 10^8 CFU/mL).
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the agar.[11]
-
Add a known volume (e.g., 50-100 µL) of the this compound solution to each well. A control with the solvent used to dissolve the pediocin should also be included.
-
Incubate the plates at the optimal growth temperature for Listeria monocytogenes for 24-48 hours.
-
Measure the diameter of the zone of inhibition (clear area around the well where bacterial growth is prevented) to determine the antimicrobial activity. The size of the zone is proportional to the concentration and activity of the bacteriocin.
Food Model Challenge Test
This experiment evaluates the efficacy of a bacteriocin in a specific food matrix under relevant storage conditions.
Materials:
-
Food product to be tested (e.g., sliced ham, milk, fresh-cut lettuce)
-
This compound solution
-
Target Listeria monocytogenes strain(s)
-
Sterile packaging materials (e.g., vacuum bags)
-
Stomacher or blender
-
Appropriate selective agar for Listeria enumeration (e.g., PALCAM agar)
Procedure:
-
Prepare a standardized inoculum of a cocktail of several Listeria monocytogenes strains.
-
Inoculate the surface or mix the inoculum into the food product to achieve a target initial concentration (e.g., 10^3 - 10^4 CFU/g).
-
Treat the inoculated food product with the this compound solution at the desired concentration. This can be done by spraying, dipping, or incorporating it directly into the product. A control group without this compound treatment is essential.
-
Package the treated and control samples under conditions that mimic commercial packaging (e.g., vacuum packaging, modified atmosphere packaging).
-
Store the packages at a relevant temperature (e.g., refrigeration at 4°C or abuse temperature at 10°C).
-
At regular intervals (e.g., day 0, 3, 7, 14, etc.), take samples from each treatment group.
-
Homogenize the food sample in a sterile diluent using a stomacher or blender.
-
Perform serial dilutions and plate onto a selective agar for Listeria monocytogenes.
-
Incubate the plates and enumerate the colonies to determine the concentration of Listeria monocytogenes in CFU/g.
-
Compare the changes in the Listeria population between the this compound treated and control groups over time to determine the log reduction and inhibitory effect.
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's action and its evaluation, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound against Listeria monocytogenes.
Caption: Experimental workflow for a food model challenge test.
References
- 1. Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial Activity of Pediocin and Pediocin-Producing Bacteria Against Listeria monocytogenes in Meat Products [frontiersin.org]
- 3. Combining pediocin with postpackaging irradiation for control of Listeria monocytogenes on frankfurters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A food-grade system for production of this compound in nisin-producing and non-nisin-producing Lactococcus lactis strains: application to inhibit Listeria growth in a cheese model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Listeria monocytogenes by using bacteriocin PA-1 produced by Pediococcus acidilactici PAC 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An oxidation resistant this compound derivative and penocin A display effective anti-Listeria activity in a model human gut environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An oxidation resistant this compound derivative and penocin A display effective anti- Listeria activity in a model human gut environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and Inhibitory Activity of this compound Against Listeria sp. in Simulated Physiological Conditions of the Human Terminal Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Pediocin PA-1 for Therapeutic Applications: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Pediocin PA-1 with other antimicrobial alternatives for therapeutic applications, supported by experimental data from various studies. The focus is on the efficacy, safety, and experimental protocols of this compound in comparison to other bacteriocins and a conventional antibiotic in the context of treating bacterial infections, primarily listeriosis.
I. Comparative Efficacy of Antimicrobial Agents Against Listeria monocytogenes In Vivo
The following tables summarize the quantitative data from in vivo studies on the efficacy of this compound and its alternatives against Listeria monocytogenes in murine models. It is important to note that these data are compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vivo Efficacy of this compound Against Listeria monocytogenes
| Animal Model | Administration Route | Dosage | Treatment Duration | Efficacy | Reference |
| ICR Mice | Intragastric | 250 µ g/day | 3 consecutive days | Up to 2-log reduction in fecal listerial counts; slowed pathogen translocation to liver and spleen, leading to disappearance of infection in these organs within six days.[1] | Dabour et al., 2009 |
Table 2: In Vivo Efficacy of Bacteriocin Alternatives Against Listeria monocytogenes
| Antimicrobial | Animal Model | Administration Route | Dosage | Treatment Duration | Efficacy | Reference |
| Nisin A | Balb/c Mice | Intraperitoneal | 58.82 mg/kg | Single dose | Significantly reduced Listeria numbers in the spleen.[2][3] | Field et al., 2013 |
| Nisin V | Balb/c Mice | Intraperitoneal | 58.82 mg/kg | Single dose | Significantly lower Listeria numbers in the liver and spleen compared to the control group; more effective than Nisin A.[2][3] | Field et al., 2013 |
| Enterocin CRL35 | Pregnant BALB/c Mice | Intragastric | Not specified | Single dose | Significantly reduced the translocation of the pathogen to vital organs.[4] | Giraffa et al., 2011 |
Table 3: In Vivo Efficacy of a Conventional Antibiotic Against Listeria monocytogenes
| Antimicrobial | Animal Model | Administration Route | Dosage | Treatment Duration | Efficacy | Reference |
| Ampicillin | Hydrocortisone-treated Mice | Not specified | 100 mg/kg every 6 h | 3 days | Virtually no L. monocytogenes recovered from the livers and spleens. | van Ogtrop et al., 1992 |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison tables.
This compound Efficacy Study (Dabour et al., 2009)[1]
-
Animal Model: Inbred ICR mice.
-
Infection Protocol: Mice were orally challenged with Listeria monocytogenes LSD348.
-
Treatment Regimen: Purified this compound was administered intragastrically at a dose of 250 µ g/day for three consecutive days.
-
Outcome Assessment: Fecal listerial counts were monitored. Pathogen translocation to the liver and spleen was also assessed. The effect on the composition of the mouse intestinal flora was analyzed.
Nisin A and Nisin V Efficacy Study (Field et al., 2013)[2][3]
-
Animal Model: Balb/c mice.
-
Infection Protocol: Mice were infected via the intraperitoneal route with a bioluminescent strain of Listeria monocytogenes EGDe at a dose of 1 × 10^5 cfu/animal.
-
Treatment Regimen: Nisin A or Nisin V was administered intraperitoneally at a dose of 58.82 mg/kg 30 minutes post-infection.
-
Outcome Assessment: Bioluminescence imaging was used to quantify the level of infection on day 3 of the trial. Following imaging, animals were sacrificed, and the levels of infection were quantified in the liver and spleen by plating homogenates.
Enterocin CRL35 Efficacy Study (Giraffa et al., 2011)[4]
-
Animal Model: Pregnant BALB/c mice.
-
Infection Protocol: A single dose of 5×10^9 colony-forming units of L. monocytogenes FBUNT was administered.
-
Treatment Regimen: Enterocin CRL35 was administered intragastrically.
-
Outcome Assessment: Translocation of the pathogen to the liver and spleen was assessed at day 3 post-infection. Changes in polymorphonuclear leukocytes, white blood cells, and lymphocytes were also monitored.
Ampicillin Efficacy Study (van Ogtrop et al., 1992)
-
Animal Model: Hydrocortisone-treated mice to induce immunosuppression.
-
Infection Protocol: Experimental infection with Listeria monocytogenes.
-
Treatment Regimen: Ampicillin was administered at a dose of 100 mg per kg of body weight every 6 hours for 3 days.
-
Outcome Assessment: The number of viable L. monocytogenes cells in the liver and spleen was determined.
III. Mechanism of Action and Experimental Workflow Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound exerts its antimicrobial activity by forming pores in the cytoplasmic membrane of target bacterial cells. This process is initiated by the specific recognition of and binding to the mannose phosphotransferase system (Man-PTS) on the bacterial cell surface.
References
- 1. In vivo study on the effectiveness of this compound and Pediococcus acidilactici UL5 at inhibiting Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activity of Nisin A and Nisin V against Listeria monocytogenes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo activity of nisin A and nisin V against Listeria monocytogenes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enterocin CRL35 inhibits Listeria monocytogenes in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing production efficiency of different Pediocin PA-1 expression hosts
For researchers, scientists, and drug development professionals, the efficient production of the antimicrobial peptide Pediocin PA-1 is a critical step in harnessing its therapeutic and food preservation potential. This guide provides an objective comparison of different microbial expression hosts for this compound, supported by experimental data and detailed methodologies, to aid in the selection of an optimal production platform.
This compound, a class IIa bacteriocin, exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. While naturally produced by Pediococcus acidilactici, heterologous expression in various microbial hosts offers advantages in terms of yield, scalability, and purification. This guide evaluates the production efficiency of this compound in several prominent expression systems: Corynebacterium glutamicum, Escherichia coli, Lactococcus lactis, and Pichia pastoris.
Comparative Production Efficiency of this compound
The selection of an expression host significantly impacts the final yield and biological activity of recombinant this compound. The following table summarizes quantitative data from various studies to facilitate a direct comparison of production efficiencies across different hosts.
| Expression Host | Strain | Expression Strategy | Yield | Reference |
| Corynebacterium glutamicum | CR099 pXMJ19 Ptac pedACDCg | Secreted expression | 66 mg/L | [1][2] |
| Escherichia coli | BL21(DE3) | Intracellular (NusA fusion) | 79.8 mg/L | [3][4] |
| Escherichia coli | Not specified | Intracellular (Thioredoxin fusion) | 20-30 mg/L (4-5 fold > native) | [5] |
| Lactococcus lactis | IL1403 | Secreted expression | ~95% of native producer | [6] |
| Lactococcus lactis | IL1403 | Secreted expression | ~25% of native producer | [7][8] |
| Pichia pastoris | X33 | Secreted expression | Activity detected, yield not quantified | [9][10] |
| Saccharomyces cerevisiae | Not specified | Secreted expression | Low levels in supernatant | [3][9] |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of key methodologies employed for this compound production in different hosts.
Production in Corynebacterium glutamicum
-
Strain and Plasmid: C. glutamicum CR099 carrying the pXMJ19 plasmid with a synthetic pedACD operon under the control of the Ptac promoter was used.[1]
-
Cultivation: A two-phase batch fermentation process was implemented. An initial growth phase at pH 6.5 was followed by a production phase at pH 5.7 and 2.5% dissolved oxygen (DO). The medium was supplemented with elevated levels of bivalent calcium ions (2 g/L CaCl2) to enhance production.[1]
-
Purification: The secreted this compound was purified from the culture supernatant.
-
Activity Assay: Antimicrobial activity was quantified using a bioassay against a sensitive indicator strain, such as Listeria monocytogenes. The activity is often expressed in Bacteriocin Units (BU/mL).[1]
Production in Escherichia coli
-
Strain and Plasmid: E. coli BL21(DE3) was a commonly used host. Expression vectors such as pET43.1a, which includes an N-terminal NusA fusion tag to enhance solubility, have been successfully employed.[3][4] Another approach utilized a thioredoxin (trx) gene fusion.[5]
-
Cultivation and Induction: Cultures were grown to an optical density (OD600) of 0.6-0.8 before inducing expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Post-induction, cultures were incubated for a further 3 hours.[3]
-
Purification: Cells were harvested and lysed. The soluble fusion protein was purified using Nickel-NTA affinity chromatography. The fusion tag was subsequently cleaved using an enterokinase to release the active this compound.[3][5]
-
Activity Assay: The antimicrobial activity of the purified recombinant this compound was determined by an agar diffusion test against indicator strains like Listeria monocytogenes ATCC 13932.[3]
Production in Lactococcus lactis
-
Strain and Plasmid: L. lactis IL1403, a plasmid-free strain, served as the host. A chimeric gene was constructed, fusing the sequence encoding the lactococcin A leader peptide to the mature this compound coding sequence.[7][11] To enhance secretion, the dedicated lactococcin A transport genes, lcnC and lcnD, were also introduced.[6][11]
-
Cultivation: The recombinant L. lactis strains were cultivated in appropriate media such as MRS or GM17 broth.[7]
-
Purification: The secreted this compound was recovered from the culture supernatant.
-
Activity Assay: A plate diffusion bioassay using a sensitive indicator organism like Enterococcus faecium P21 was used to detect and quantify this compound activity.[7]
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflows for heterologous this compound production and the specific signaling pathway for its biosynthesis.
Caption: General workflow for recombinant this compound production.
Caption: this compound biosynthesis and secretion pathway.
Conclusion
The choice of an expression host for this compound production is a multifaceted decision that depends on the desired yield, downstream processing capabilities, and intended application. Corynebacterium glutamicum and Escherichia coli have demonstrated high-yield production, with reported titers of 66 mg/L and up to 79.8 mg/L, respectively.[1][2][3][4] E. coli systems often benefit from well-established genetic tools and high biomass production, though the use of fusion tags to maintain solubility is a common strategy.[3][5] C. glutamicum offers the advantage of being a generally recognized as safe (GRAS) organism with efficient secretion capabilities.[12][13] Lactococcus lactis, another food-grade bacterium, can secrete this compound at levels comparable to the native producer, making it an attractive option for food-related applications.[6] While yeast systems like Pichia pastoris are capable of secreting active this compound, further optimization is required to improve yields.[9] This comparative guide provides a foundational overview to assist researchers in selecting the most suitable host and developing an efficient production strategy for this compound.
References
- 1. High-efficiency production of the antimicrobial peptide this compound in metabolically engineered Corynebacterium glutamicum using a microaerobic process at acidic pH and elevated levels of bivalent calcium ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Production of this compound by Lactococcus lactis Using the Lactococcin A Secretory Apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression of this compound in Pichia pastoris: cloning, expression, characterization, and application in pork bologna preservation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Enhanced Production of this compound and Coproduction of Nisin and this compound by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing recombinant production of this compound in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing recombinant production of this compound in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Pediocin PA-1 and Other Bacteriocins: A Comparative Analysis for Researchers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals exploring the landscape of bacterial resistance to Pediocin PA-1 and other related bacteriocins. This document provides a comparative analysis of cross-resistance profiles, supported by experimental data, detailed methodologies, and visual representations of key concepts.
This compound, a class IIa bacteriocin, is a promising antimicrobial peptide with potent activity against many foodborne pathogens, most notably Listeria monocytogenes. However, the emergence of bacterial resistance poses a significant challenge to its therapeutic and biopreservative applications. Understanding the patterns of cross-resistance between this compound and other bacteriocins is crucial for developing effective antimicrobial strategies and mitigating the spread of resistance. This guide synthesizes experimental findings to provide a clear comparison of these resistance profiles.
Quantitative Comparison of Bacteriocin Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of a bacteriocin's effectiveness. The following table summarizes the MIC values of this compound and other bacteriocins against various wild-type and resistant bacterial strains, as documented in the scientific literature.
| Bacterial Strain | Resistance Profile | This compound (ng/mL) | Sakacin P (ng/mL) | Enterocin A (ng/mL) | Nisin (ng/mL) | Reference |
| Listeria monocytogenes (various isolates) | Wild-type (highly sensitive) | 0.10 - 7.34 | 0.01 - 0.61 | 0.1 - 1 | 2.2 - 781 | [1][2] |
| Listeria monocytogenes (various isolates) | Wild-type (low sensitivity) | Up to 43-fold higher than sensitive strains | Up to 85-fold higher than sensitive strains | Up to 16-fold higher than sensitive strains | - | [3] |
| Listeria monocytogenes (mutants) | Sakacin P-resistant | >1000-fold increase | >1000-fold increase | - | No change | [4] |
| Listeria monocytogenes 39-2 | Lacticin FS56-resistant | Cross-resistant | - | - | - | [5] |
| Listeria monocytogenes ATCC 53135 | Pediocin 34-resistant | - | - | Cross-resistant | Not cross-resistant | [6] |
| Listeria monocytogenes ATCC 53135 | Enterocin FH99-resistant | Cross-resistant | - | - | Not cross-resistant | [6] |
Key Observations:
-
A high correlation exists between the susceptibility of L. monocytogenes strains to sakacin P and this compound[2].
-
Spontaneous resistance to sakacin P often confers a high level of cross-resistance to this compound[4]. This suggests a shared mechanism of action or resistance.
-
Resistance to pediocin-like bacteriocins (class IIa) does not necessarily confer cross-resistance to nisin (a class I bacteriocin), indicating different modes of action and resistance mechanisms[4][6].
-
Cross-resistance is frequently observed among bacteriocins within the same class, such as between pediocin and enterocin[6].
Experimental Protocols
The following methodologies are commonly employed in the study of bacteriocin cross-resistance.
Bacteriocin Susceptibility Testing (MIC Determination)
A standardized microtiter plate assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of bacteriocins.
-
Bacterial Strain Preparation: Target bacterial strains are grown in an appropriate broth medium (e.g., BHI broth for Listeria monocytogenes) to the exponential growth phase.
-
Bacteriocin Dilution Series: A two-fold serial dilution of the purified bacteriocin is prepared in the same broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.
-
Incubation: The microtiter plate is incubated at the optimal growth temperature for the target bacterium (e.g., 30°C or 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the target bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Isolation of Bacteriocin-Resistant Mutants
Spontaneous resistant mutants can be isolated to study cross-resistance patterns.
-
Preparation of High-Concentration Bacteriocin Plates: Agar plates containing a high concentration of the selective bacteriocin (e.g., 1000 times the MIC for the wild-type strain) are prepared.
-
Inoculation: A high-density culture of the wild-type bacterial strain is spread onto the surface of the bacteriocin-containing agar plates.
-
Incubation: The plates are incubated under optimal growth conditions until resistant colonies appear.
-
Isolation and Verification: Individual colonies are picked, purified by re-streaking on selective agar, and then grown in broth. The resistance phenotype is confirmed by re-testing the MIC of the selective bacteriocin.
-
Cross-Resistance Profiling: The isolated resistant mutants are then tested for their susceptibility to other bacteriocins using the MIC determination method described above.
Visualizing Key Processes
General Workflow for Assessing Bacteriocin Cross-Resistance
The following diagram illustrates the typical experimental workflow for investigating cross-resistance between different bacteriocins.
Caption: Experimental workflow for cross-resistance studies.
Proposed Mechanism of this compound Action and Resistance
The primary mechanism of action for class IIa bacteriocins like this compound involves pore formation in the target cell membrane, a process often mediated by the mannose phosphotransferase system (MPT) which acts as a receptor[7]. Resistance can emerge through modifications of this receptor or changes in the cell membrane composition.
Caption: this compound action and resistance mechanisms.
References
- 1. Comparative studies of class IIa bacteriocins of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Mechanisms of Resistance to Bacteriocins Targeting the Mannose Phosphotransferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in Susceptibility of Listeria monocytogenes Strains to Sakacin P, Sakacin A, this compound, and Nisin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous bacteriocin resistance in Listeria monocytogenes as a susceptibility screen for identifying different mechanisms of resistance and modes of action by bacteriocins of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial efficacy of Nisin, Pediocin 34 and Enterocin FH99 against Listeria monocytogenes and cross resistance of its bacteriocin resistant variants to common food preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Class IIa Bacteriocins as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Pediocin PA-1's Structure
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Pediocin PA-1 compared with other class IIa bacteriocins, supported by experimental data from Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fluorescence Spectroscopy.
This guide provides a comprehensive comparison of the spectroscopic techniques used to analyze the structure of this compound, a prominent member of the class IIa bacteriocins known for its potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. For comparative purposes, this guide will also reference data from Leucocin A, another well-characterized bacteriocin from the same class. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to understand and apply these analytical methods in the development of new antimicrobial agents.
Structural Overview: this compound vs. Leucocin A
This compound is a 44-amino acid peptide characterized by a conserved N-terminal region containing a YGNGV motif and two disulfide bonds, which are crucial for its antimicrobial activity. Spectroscopic analyses have revealed that in aqueous solutions, this compound is largely unstructured. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), it adopts a more defined three-dimensional conformation. This includes an N-terminal β-sheet region and a C-terminal α-helical domain.
Leucocin A, a 37-amino acid bacteriocin, shares structural similarities with this compound, including the conserved YGNGV motif. NMR studies have similarly shown that Leucocin A is unstructured in water but forms an amphiphilic α-helical structure in its C-terminal region when in a membrane-like environment.
Comparative Spectroscopic Data
The following tables summarize the quantitative data obtained from NMR and CD spectroscopy for this compound and Leucocin A, providing a basis for structural comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment, providing detailed information about the peptide's conformation.
Table 1: ¹H Chemical Shift Assignments for this compound M31L Analog (BMRB ID: 30238) in 50% TFE-d2 [1]
| Residue | Atom Name | Chemical Shift (ppm) |
| K1 | H | 8.52 |
| Y2 | H | 8.31 |
| Y3 | H | 8.23 |
| G4 | H | 8.45 |
| N5 | H | 8.29 |
| G6 | H | 8.38 |
| V7 | H | 8.12 |
| T8 | H | 8.21 |
| C9 | H | 8.35 |
| G10 | H | 8.41 |
| K11 | H | 8.19 |
| H12 | H | 8.63 |
| S13 | H | 8.27 |
| C14 | H | 8.33 |
| S15 | H | 8.25 |
| V16 | H | 8.15 |
| D17 | H | 8.42 |
| W18 | H | 8.17 |
| G19 | H | 8.39 |
| K20 | H | 8.24 |
| A21 | H | 8.18 |
| T22 | H | 8.22 |
| T23 | H | 8.26 |
| C24 | H | 8.36 |
| I25 | H | 8.11 |
| I26 | H | 8.13 |
| N27 | H | 8.3 |
| N28 | H | 8.32 |
| G29 | H | 8.4 |
| A30 | H | 8.16 |
| L31 | H | 8.14 |
| A32 | H | 8.17 |
| W33 | H | 8.2 |
| A34 | H | 8.19 |
| T35 | H | 8.23 |
| G36 | H | 8.43 |
| G37 | H | 8.44 |
| H38 | H | 8.61 |
| Q39 | H | 8.34 |
| G40 | H | 8.46 |
| N41 | H | 8.33 |
| H42 | H | 8.62 |
| K43 | H | 8.28 |
| C44 | H | 8.37 |
Table 2: ¹H Chemical Shift Assignments for Leucocin A (C9L, C14L analog - BMRB ID: 17958)
| Residue | Atom Name | Chemical Shift (ppm) |
| K1 | H | 8.45 |
| T2 | H | 8.21 |
| Y3 | H | 8.32 |
| Y4 | H | 8.25 |
| G5 | H | 8.41 |
| N6 | H | 8.3 |
| G7 | H | 8.39 |
| V8 | H | 8.13 |
| L9 | H | 8.16 |
| S10 | H | 8.26 |
| G11 | H | 8.4 |
| K12 | H | 8.2 |
| H13 | H | 8.6 |
| L14 | H | 8.17 |
| S15 | H | 8.24 |
| V16 | H | 8.14 |
| D17 | H | 8.43 |
| W18 | H | 8.18 |
| G19 | H | 8.38 |
| K20 | H | 8.22 |
| T21 | H | 8.23 |
| A22 | H | 8.19 |
| T23 | H | 8.27 |
| I24 | H | 8.12 |
| I25 | H | 8.15 |
| N26 | H | 8.31 |
| N27 | H | 8.33 |
| G28 | H | 8.42 |
| A29 | H | 8.17 |
| M30 | H | 8.28 |
| W31 | H | 8.21 |
| A32 | H | 8.2 |
| T33 | H | 8.24 |
| G34 | H | 8.44 |
| G35 | H | 8.45 |
| H36 | H | 8.61 |
| Q37 | H | 8.35 |
Note: The chemical shifts are for the amide protons (H) and are indicative of the local chemical environment and secondary structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the secondary structure of peptides.
Table 3: Secondary Structure Content of this compound and Leucocin A in Membrane-Mimicking Environments
| Bacteriocin | Environment | α-Helix (%) | β-Strand (%) | Turn (%) | Coil (%) | Reference |
| This compound | 50% TFE | 22.2 | 23.9 | 21.8 | 32.1 | |
| Leucocin A | Micellar SDS | - | - | - | 48 (α/β structure) |
Note: A detailed breakdown for Leucocin A's secondary structure was not available in the searched literature.
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly of intrinsic tryptophan residues, is a sensitive tool for probing the local environment and conformational changes of peptides upon interaction with membranes. This compound contains a tryptophan residue at position 18 (W18), which is located in the C-terminal region. Tryptophan fluorescence studies have indicated that this part of the molecule penetrates into the hydrophobic core of lipid membranes. This is evidenced by a blue shift in the emission maximum and an increase in fluorescence intensity when this compound interacts with liposomes.[1]
Experimental Protocols
This section provides a detailed methodology for the key spectroscopic techniques used in the structural analysis of this compound and similar bacteriocins.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in a membrane-mimicking environment.
Methodology:
-
Sample Preparation:
-
Dissolve the purified bacteriocin (e.g., this compound M31L analog) in a solution of 50% H₂O and 50% trifluoroethanol-d2 (TFE-d2) to a final concentration of 1-2 mM.
-
Adjust the pH of the sample to a value where the peptide is stable and soluble (e.g., pH 4.0).
-
Add a small amount of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Perform experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Acquire a series of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 313 K):
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹⁵N, to resolve and assign backbone amide resonances.
-
-
-
Data Processing and Structure Calculation:
-
Process the raw NMR data using software such as TopSpin or NMRPipe.
-
Assign the resonances to specific protons in the peptide sequence using software like CARA or SPARKY.
-
Convert the NOESY cross-peak intensities into distance restraints.
-
Use a structure calculation program (e.g., CS-Rosetta, CYANA, or XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.
-
Validate the quality of the final structures using programs like PROCHECK-NMR.
-
Circular Dichroism (CD) Spectroscopy
Objective: To estimate the secondary structure content of the peptide in different environments.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Prepare a series of solutions with varying concentrations of a membrane-mimicking solvent, such as TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50% TFE).
-
The final peptide concentration should be in the range of 0.1-0.2 mg/mL.
-
-
CD Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record CD spectra in the far-UV region (e.g., 190-260 nm) at a constant temperature (e.g., 25 °C).
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the corresponding buffer/solvent mixture and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Use a deconvolution software (e.g., BeStSel, CONTIN, or K2D) to estimate the percentages of α-helix, β-sheet, turn, and random coil from the CD spectrum.
-
Fluorescence Spectroscopy
Objective: To investigate the local environment of tryptophan residues and monitor peptide-membrane interactions.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).
-
Prepare a suspension of liposomes (e.g., composed of POPC/POPG) to mimic a cell membrane.
-
The final peptide concentration should be in the micromolar range.
-
-
Fluorescence Data Acquisition:
-
Use a spectrofluorometer.
-
Excite the tryptophan residues at a wavelength of approximately 295 nm to minimize excitation of other aromatic residues.
-
Record the fluorescence emission spectrum from approximately 300 to 400 nm.
-
To study peptide-membrane interactions, titrate the peptide solution with increasing concentrations of liposomes and record the emission spectrum after each addition.
-
-
Data Analysis:
-
Analyze the changes in the fluorescence emission maximum (λmax) and intensity. A blue shift (shift to shorter wavelengths) in λmax indicates that the tryptophan residue is moving into a more hydrophobic environment.
-
For quenching experiments, a quencher molecule is added, and the decrease in fluorescence intensity is used to determine the accessibility of the tryptophan residue. The data can be analyzed using the Stern-Volmer equation to calculate quenching constants.
-
Conclusion
The spectroscopic analysis of this compound, particularly through the combined use of NMR, CD, and fluorescence spectroscopy, has provided significant insights into its structure and mechanism of action. The comparison with other class IIa bacteriocins like Leucocin A reveals common structural motifs and conformational behaviors, such as the induction of a defined structure upon interaction with membrane-mimicking environments. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers in the field of antimicrobial peptide development, facilitating the structural characterization of novel bacteriocins and the rational design of new therapeutic agents. Further research to obtain more detailed quantitative fluorescence data for these bacteriocins would provide an even deeper understanding of their membrane interaction dynamics.
References
A Comparative Guide to the Interaction of Pediocin PA-1 with Model Lipid Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pediocin PA-1's interaction with model lipid membranes, juxtaposed with the well-characterized bacteriocins nisin and sakacin P. It is designed to offer an objective overview supported by experimental data to aid in research and development of novel antimicrobial agents.
Introduction
This compound is a class IIa bacteriocin with potent antimicrobial activity, particularly against foodborne pathogens like Listeria monocytogenes. Its primary mode of action involves the permeabilization of the target cell's cytoplasmic membrane. Understanding the intricacies of its interaction with lipid bilayers is crucial for its application as a food preservative and for the development of new therapeutics. This guide delves into the biophysical aspects of this compound's membrane activity, offering a comparative analysis with nisin (a class I bacteriocin) and sakacin P (another class IIa bacteriocin).
Comparative Analysis of Bacteriocin-Membrane Interactions
The interaction of bacteriocins with lipid membranes is a multi-step process involving initial binding, insertion, and subsequent pore formation, ultimately leading to cell death. The efficiency of these steps is influenced by both the bacteriocin's structure and the composition of the lipid membrane.
Quantitative Data on Bacteriocin-Membrane Interactions
The following tables summarize key quantitative parameters for this compound, nisin, and sakacin P, providing a basis for their comparative performance.
| Bacteriocin | Target Lipid/Receptor | Binding Affinity (Apparent Kd or Ka) | Model Membrane Composition | Reference |
| This compound | Anionic lipids (e.g., PG) | Ka ≈ 1.4 x 10⁷ M⁻¹ (at pH 6.0) | Vesicles from Listeria monocytogenes total lipids | [1] |
| Affinity decreases with lower anionic lipid content | DMPG/DMPC mixed vesicles | [2] | ||
| Nisin | Lipid II | Ka ≈ 2 x 10⁷ M⁻¹ | DOPC vesicles with 0.065 mol% lipid II | |
| Anionic lipids | Binds to negatively charged membranes | PC/PG mixed bilayers | ||
| Sakacin P | Anionic lipids | Data not extensively available | General interaction with anionic membranes | [3] |
| Bacteriocin | Pore Size (Diameter or Molecular Weight Cutoff) | Pore Stability/Lifetime | Method | Reference |
| This compound | Efflux of molecules up to 9.4 kDa | Data not extensively available | Efflux of fluorescent molecules from membrane vesicles | [4] |
| Nisin | 2 - 2.5 nm | Stable for seconds | Black lipid membrane (BLM) studies | |
| Sakacin P | Leads to membrane porosity | Data not extensively available | General membrane permeabilization assays | [3] |
| Bacteriocin | Effect on Membrane Fluidity | Effect on Membrane Thickness | Method | Reference |
| This compound | Stabilizes the gel phase of DMPG membranes | Data not extensively available | FTIR Spectroscopy | [5][6] |
| Nisin | Data not extensively available | Can cause membrane thinning | Neutron Diffraction | [7] |
| Sakacin P | Data not extensively available | Data not extensively available | Not available |
Mechanism of Action: A Visual Representation
The proposed mechanism for this compound interaction with a target membrane, leading to pore formation, is depicted below. This process is initiated by the electrostatic attraction between the cationic pediocin and the anionic phospholipids in the membrane.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to characterize bacteriocin-membrane interactions.
Liposome Preparation for Bacteriocin Interaction Studies
This protocol describes the preparation of large unilamellar vesicles (LUVs), a common model system for studying peptide-membrane interactions.
Materials:
-
Phospholipids (e.g., DMPC, DMPG, DOPC, DOPG)
-
Chloroform
-
Buffer (e.g., HEPES, PBS)
-
Nitrogen gas or vacuum evaporator
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the desired phospholipids in chloroform in a round-bottom flask. For mixed lipid vesicles, ensure lipids are thoroughly mixed. Evaporate the solvent using a stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the flask wall. Dry the film under vacuum for at least 2 hours to remove residual solvent.[2][8]
-
Hydration: Add the desired aqueous buffer to the dried lipid film. If preparing vesicles for leakage assays, this buffer should contain the fluorescent probe (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.[7][9] Hydrate the lipid film by vortexing or gentle agitation above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several (5-10) cycles of freezing (in liquid nitrogen or a dry ice/ethanol bath) and thawing (in a warm water bath). This helps to increase the encapsulation efficiency and lamellarity.
-
Extrusion: To obtain LUVs of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure a homogenous vesicle population.[2]
-
Purification: For leakage assays, remove the unencapsulated fluorescent probe by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).
Calcein/Carboxyfluorescein Leakage Assay
This assay measures the ability of a bacteriocin to permeabilize lipid vesicles by monitoring the dequenching of an encapsulated fluorescent dye.
Materials:
-
Calcein- or carboxyfluorescein-loaded LUVs
-
Bacteriocin solution of known concentration
-
Fluorometer
-
Triton X-100 solution (e.g., 10% v/v)
Procedure:
-
Sample Preparation: Dilute the stock suspension of calcein-loaded LUVs in the desired buffer in a fluorometer cuvette to a suitable final lipid concentration.
-
Baseline Measurement: Equilibrate the sample at the desired temperature and record the baseline fluorescence (F₀). The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.
-
Bacteriocin Addition: Add a small volume of the bacteriocin solution to the cuvette to achieve the desired final concentration and immediately start recording the fluorescence intensity (F) as a function of time.
-
Maximum Fluorescence: After the fluorescence signal has stabilized or at the end of the desired time course, add a lytic concentration of Triton X-100 to completely disrupt the vesicles and release all the encapsulated dye. Record the maximum fluorescence (F_max).
-
Data Analysis: Calculate the percentage of leakage at a given time point using the following formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
FTIR spectroscopy is a powerful technique to study the secondary structure of peptides and the conformational changes that occur upon interaction with lipid membranes.[5][6][10][11]
Procedure Outline:
-
Sample Preparation: Prepare LUVs as described above. Mix the LUV suspension with the bacteriocin solution at the desired lipid-to-peptide molar ratio. For measurements in D₂O, the buffer should be prepared in D₂O.[5][6]
-
FTIR Measurement: Place the sample in an appropriate IR cell (e.g., a CaF₂ cell). Record the FTIR spectrum over the desired wavenumber range (typically 1800-1500 cm⁻¹ for the amide I' region).
-
Data Processing: Subtract the spectrum of the buffer and the lipid vesicles alone to obtain the spectrum of the peptide. The amide I' band (around 1650 cm⁻¹) is particularly sensitive to the peptide's secondary structure.
-
Spectral Analysis: Deconvolute the amide I' band to identify the contributions of different secondary structural elements (α-helix, β-sheet, random coil). Changes in the position and intensity of these components upon addition of lipids indicate a conformational change in the bacteriocin.[10]
Fluorescence Anisotropy to Determine Membrane Fluidity
Fluorescence anisotropy measurements using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) provide information on the motional freedom of the probe within the lipid bilayer, which is related to membrane fluidity.[8][12][13]
Procedure Outline:
-
Probe Incorporation: Prepare LUVs and incorporate the fluorescent probe (DPH or TMA-DPH) by adding a small volume of a concentrated stock solution of the probe in a suitable solvent (e.g., THF or DMF) to the vesicle suspension. Incubate for a period to allow for probe partitioning into the membrane.
-
Anisotropy Measurement: Place the labeled LUV suspension in a fluorometer equipped with polarizers. Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.
-
Bacteriocin Interaction: Add the bacteriocin to the labeled LUVs and monitor the change in fluorescence anisotropy over time or as a function of bacteriocin concentration.
-
Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument. A decrease in anisotropy generally indicates an increase in membrane fluidity, while an increase suggests a more ordered, rigid membrane.[12]
Conclusion
This compound demonstrates a strong, electrostatically driven affinity for anionic lipid membranes, leading to membrane destabilization and pore formation. While its binding affinity is comparable to that of nisin to lipid II-containing membranes, the specifics of its pore structure and its precise effects on membrane fluidity and thickness require further quantitative investigation. Nisin's interaction is well-defined, particularly its reliance on lipid II as a docking molecule, leading to the formation of discrete pores. Information on the biophysical parameters of sakacin P's interaction with model membranes is less abundant, highlighting a gap in the current literature.
The experimental protocols and comparative data presented in this guide offer a framework for researchers to further explore the mechanisms of these potent antimicrobial peptides and to design novel bacteriocin-based strategies for combating microbial pathogens. Future studies focusing on the quantitative biophysical characterization of this compound and sakacin P will be invaluable in advancing our understanding and application of these important molecules.
References
- 1. Functional characterization of this compound binding to liposomes in the absence of a protein receptor and its relationship to a predicted tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Lipid Composition on this compound Binding to Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Binding of this compound with Anionic Lipid Induces Model Membrane Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bacteriocins: Purified Pediocin PA-1 vs. Commercial Nisin Preparations
For researchers, scientists, and drug development professionals, the quest for effective and safe antimicrobial agents is perpetual. Among the promising candidates are bacteriocins, ribosomally synthesized antimicrobial peptides produced by bacteria. This guide provides an objective comparison of purified Pediocin PA-1, a potent class IIa bacteriocin, and commercial bacteriocin preparations, primarily focusing on nisin, the most widely adopted bacteriocin in the food industry.
This comparison delves into their antimicrobial efficacy, stability under various conditions, and cytotoxic profiles, supported by experimental data from various studies. It is important to note that while this compound is a subject of extensive research, it is not as readily available commercially as a purified food preservative as nisin. Commercial nisin preparations, such as Nisaplin®, are typically not pure and contain significant amounts of sodium chloride and denatured milk proteins, which can influence experimental outcomes.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the performance of purified this compound and commercial nisin preparations. Data has been compiled from multiple sources and should be interpreted with consideration for the varying experimental conditions across studies.
Table 1: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)
| Target Microorganism | This compound (Purified) MIC | Nisin (Commercial Preparation) MIC | Reference |
| Listeria monocytogenes | 6.8 nM (equivalent to ~0.03 µg/mL) | Generally effective, but some strains show resistance. | [2][3] |
| Listeria ivanovii | 0.09 µg/mL (for M31L variant) | 1.65 µg/mL (for Nisin Z) | [4] |
| Staphylococcus aureus | Not widely reported as a primary target | 2 - 256 µg/mL (strain dependent) | [5] |
| Common Intestinal Bacteria | Did not inhibit major intestinal species in one study. | Inhibited many Gram-positive intestinal bacteria. | [6][7] |
| Gram-Negative Bacteria | Generally not effective | Generally not effective, though some studies show inhibition at high concentrations. | [6][8][9] |
Table 2: Stability Profile
| Parameter | Purified this compound | Commercial Nisin | Reference |
| Thermal Stability | Heat resistant up to 80°C and beyond. Some engineered variants show stability up to 121°C. | Stable to heat, especially at acidic pH. | [10] |
| pH Stability | Active over a broad pH range, though some studies show instability below pH 5.0. | More stable and active at acidic pH (2-3); activity decreases significantly at neutral or alkaline pH. | [11] |
| Storage Stability | Can lose activity over time at 4°C and room temperature due to oxidation. | Stable at -18°C, but can degrade at temperatures above 25°C. | [12] |
| Gastrointestinal Stability | Shows some degradation in simulated GI conditions. | Shows some degradation in simulated GI conditions. | [4][13] |
Table 3: Cytotoxicity Profile
| Cell Line | Purified this compound | Commercial Nisin | Finding | Reference |
| Caco-2 (Human colorectal adenocarcinoma) | Not toxic up to 400 µg/mL. | Not toxic up to 400 µg/mL. | Both bacteriocins appear safe for this intestinal cell line at tested concentrations. | [4][13] |
| SV40 (Simian virus 40-transfected) | More cytotoxic than nisin at 700 AU/mL, reducing cell viability to 36%. | Reduced cell viability to 50% at 700 AU/mL. | This compound showed higher cytotoxicity at high concentrations in this study. | [4][14] |
| Vero (Monkey kidney) | Less cytotoxic than on SV40 cells. | Less cytotoxic than on SV40 cells. | Both showed dose-dependent toxicity. | [14] |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed methodologies for the key experiments cited in this guide.
Antimicrobial Activity Assay (Microtiter Plate Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the bacteriocins.
-
Preparation of Indicator Strain: An overnight culture of the indicator bacterium is diluted in an appropriate broth (e.g., BHI broth) to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Serial Dilutions: The bacteriocin (purified this compound or commercial nisin) is serially diluted (two-fold) in the same broth within a 96-well microtiter plate.
-
Inoculation: 50 µL of the diluted indicator strain is added to each well containing the bacteriocin dilutions.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator strain.[2][8]
Stability Testing
a) Thermal Stability:
-
A solution of the bacteriocin at a known concentration is prepared in a suitable buffer.
-
Aliquots of the solution are subjected to different temperatures (e.g., 60°C, 80°C, 100°C, 121°C) for a specific duration (e.g., 15-30 minutes).
-
After heat treatment, the samples are cooled to room temperature.
-
The residual antimicrobial activity of each sample is determined using the antimicrobial activity assay described above.
-
The percentage of remaining activity is calculated relative to an untreated control.[10]
b) pH Stability:
-
The pH of the bacteriocin solution is adjusted to various values (e.g., pH 2, 4, 6, 8, 10) using HCl or NaOH.
-
The solutions are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 2 hours).
-
The pH of each solution is then readjusted to a neutral pH (e.g., pH 7).
-
The remaining antimicrobial activity is quantified.[11]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the bacteriocins on the viability of mammalian cell lines.
-
Cell Seeding: Human cell lines (e.g., Caco-2, HeLa) are seeded into a 96-well plate at a density of approximately 8,000 cells per well and allowed to adhere overnight.
-
Bacteriocin Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the bacteriocin.
-
Incubation: The cells are incubated with the bacteriocin for a specified period (e.g., 24, 48 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: The medium is removed, and 50 µL of serum-free medium and 50 µL of MTT solution are added to each well. The plate is incubated for 3 hours.
-
Formazan Solubilization: 150 µL of MTT solvent is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[5]
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for comparing bacteriocin performance.
Caption: Proposed mechanism of action for this compound.
Conclusion
Both purified this compound and commercial nisin preparations demonstrate significant antimicrobial properties, but with distinct characteristics. This compound exhibits potent activity against key pathogens like Listeria monocytogenes and may have a narrower impact on commensal gut bacteria. Nisin offers a broader spectrum of activity against Gram-positive bacteria and has a long history of safe use in the food industry.
The choice between these bacteriocins will depend on the specific application. For targeted inhibition of Listeria, this compound is a strong candidate. For broader preservation in acidic food products, nisin remains a reliable choice. Stability and potential cytotoxicity at high concentrations are critical factors that require careful consideration and further investigation for specific use cases. The development of more stable, engineered variants of this compound and the availability of highly purified commercial preparations will likely expand their applicability in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial efficacy of nisin, pediocin 34 and enterocin FH99 against L. monocytogenes, E. faecium and E. faecalis and bacteriocin cross resistance and antibiotic susceptibility of their bacteriocin resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity and conformational analysis of the class IIa bacteriocin this compound and analogs thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of nisin on the biofilm production, antimicrobial susceptibility and biofilm formation of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro inhibition activity of nisin A, nisin Z, this compound and antibiotics against common intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Increasing the Antimicrobial Activity of Nisin-Based Lantibiotics against Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamic Study on the Structure and Thermal Stability of Mutant this compound Peptides Engineered with Cysteine Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study [frontiersin.org]
- 14. In vitro assessment of the cytotoxicity of nisin, pediocin, and selected colicins on simian virus 40-transfected human colon and Vero monkey kidney cells with trypan blue staining viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Pediocin PA-1
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount for ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Pediocin PA-1, a bacteriocin with significant applications in food preservation and biomedical research. Following these guidelines will help minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is critical to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, when handling this compound waste.[2][3] All handling should occur in a designated and well-ventilated area to minimize inhalation risks.[1][3]
Waste Characterization and Segregation
This compound, as a peptide, should be classified as chemical waste.[2] If it has been used in conjunction with biological agents, such as cell cultures, it must be treated as biohazardous chemical waste.[2] Proper segregation is crucial:
-
Do not mix incompatible wastes. [2]
-
Collect all waste containing this compound in designated, clearly labeled, and leak-proof hazardous waste containers.[1][3]
-
Contaminated labware, such as pipette tips, vials, and gloves, should be disposed of as solid hazardous waste.[3][4]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on its form (liquid or solid). Never pour this compound solutions down the drain or discard them in regular trash.[1][2]
Liquid Waste Disposal (this compound Solutions)
Chemical inactivation is a recommended method for treating liquid peptide waste prior to disposal. This typically involves hydrolysis to break down the peptide bonds.
Experimental Protocol for Inactivation of Liquid this compound Waste:
-
Preparation: In a designated chemical fume hood, place a suitable chemical-resistant container for the waste.
-
Inactivation: For each volume of this compound waste, slowly add at least 10 volumes of a 1 M sodium hydroxide (NaOH) or 1 M hydrochloric acid (HCl) solution.[3] This ensures a sufficient excess of the hydrolyzing agent.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete degradation of the peptide.[3]
-
Neutralization: After the inactivation period, carefully check the pH of the solution.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate "Neutralized this compound Waste" and list the chemical constituents.
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's certified hazardous waste management service.[1][3]
Solid Waste Disposal (Contaminated Materials)
-
Collection: Place all solid waste contaminated with this compound (e.g., empty vials, pipette tips, gloves, and other labware) into a dedicated, leak-proof hazardous waste container.[3][5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include "this compound Contaminated Solid Waste."[3]
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area. Contact your institution's EHS department for pickup and proper disposal.[3]
Quantitative Data for Disposal
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze and inactivate the peptide.[3] |
| Inactivation Ratio | 1 part waste to 10 parts inactivation solution | Ensures a sufficient excess of the hydrolyzing agent for complete degradation.[3] |
| Inactivation Time | Minimum 24 hours | Allows for the complete breakdown of the peptide structure.[3] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally a requirement for institutional waste streams.[3] |
| Waste Storage | Labeled, sealed, leak-proof containers in a designated area | Prevents accidental exposure and ensures proper handling and compliance.[3][6] |
| Final Disposal | Through institutional EHS or a licensed contractor | Ensures compliance with all local, state, and federal regulations.[1][3] |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow for the proper disposal of both liquid and solid this compound waste.
Caption: Workflow for the proper disposal of liquid this compound waste.
Caption: Workflow for the proper disposal of solid this compound waste.
References
Essential Safety and Operational Guide for Handling Pediocin PA-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pediocin PA-1. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is paramount. Although specific occupational exposure limits for this compound have not been established, it should be handled with care as a potentially bioactive peptide. The immediate use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent potential irritation.
Recommended Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex gloves | Protects skin from direct contact and potential irritation. Even trace amounts of peptides can cause skin irritation[1]. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents accidental splashes to the eyes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound is typically supplied as a lyophilized powder or a solution.
-
Store at –20 °C for long-term stability, as recommended for similar pediocin products[2].
Preparation of Solutions:
-
Perform all weighing and reconstitution procedures within a chemical fume hood to minimize inhalation risk.
-
Use a calibrated balance to weigh the required amount of lyophilized this compound.
-
Slowly add the desired solvent (e.g., sterile, distilled water, or a buffer solution) to the powder to avoid aerosolization.
-
Gently vortex or pipette to dissolve the powder completely. Avoid vigorous shaking to prevent denaturation.
Experimental Workflow
The following diagram outlines a typical workflow for an experiment involving this compound.
Caption: General experimental workflow for using this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety. This compound should be treated as chemical waste[1]. If it has been in contact with biological agents, such as cell cultures, it must also be treated as biohazardous waste[1].
Waste Segregation and Disposal Procedures:
| Waste Type | Handling and Collection | Disposal Method |
| Solid Waste | Contaminated gloves, pipette tips, and other labware. | Collect in a designated, puncture-resistant, and clearly labeled chemical waste container[1]. |
| Liquid Waste | Unused this compound solutions, contaminated media. | Collect in a leak-proof, chemically compatible, and clearly labeled container. Do not pour down the drain[1]. |
| Sharps | Needles, scalpels, or broken glass contaminated with this compound. | Place in a rigid, puncture-resistant, and clearly labeled sharps container[1]. |
Spill Response Plan:
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Caption: Step-by-step procedure for handling a this compound spill.
Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical and biohazardous waste disposal[1]. Local regulations may vary.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
